molecular formula C8H6BrClN2 B1272454 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile CAS No. 42951-71-3

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Cat. No.: B1272454
CAS No.: 42951-71-3
M. Wt: 245.5 g/mol
InChI Key: UUEREACRVVTQKF-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is a versatile pyridine-based building block critical for advancing research in medicinal and agrochemical chemistry. Its strategic halogen placement and nitrile group make it a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel Active Pharmaceutical Ingredients (APIs) . Researchers utilize this compound in pioneering studies for developing therapeutic agents, with significant relevance in specialized fields such as oncology and neurology . In agrochemical research, it serves as a key starting material for creating new generations of pesticides and herbicides, contributing to the exploration of solutions for enhanced crop protection . Its functional reactivity allows for selective cross-coupling reactions and further derivatization, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs . This makes it an essential tool for chemists engaged in organic synthesis, process chemistry, and the development of innovative, high-value target molecules.

Properties

IUPAC Name

5-bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEREACRVVTQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377165
Record name 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42951-71-3
Record name 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of pharmaceutical and agrochemical development, the strategic design and synthesis of novel molecular entities depend on the availability of versatile chemical building blocks. 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile, a polysubstituted pyridine derivative, represents one such foundational scaffold. Its unique arrangement of reactive sites—a nucleophilic substitution-prone chloro group, a cross-coupling-ready bromo group, and a modifiable nitrile function—renders it an exceptionally valuable intermediate.[1]

This guide provides an in-depth technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will dissect its core chemical properties, predict its spectral characteristics, analyze its reactivity, and outline its strategic application in the synthesis of complex therapeutic agents, particularly within the domain of kinase inhibitors.[1][2]

Part 1: Core Physicochemical and Spectroscopic Properties

The fundamental identity and physical characteristics of a chemical intermediate are paramount for its effective use in synthesis. Proper handling, storage, and characterization begin with a clear understanding of these properties.

Physicochemical Data

All quantitative data for this compound are summarized in the table below. This compound typically presents as a stable, solid material, facilitating straightforward handling in a laboratory environment.[2]

PropertyValueReference
CAS Number 42951-71-3[3]
Molecular Formula C₈H₆BrClN₂[3]
Molecular Weight 245.51 g/mol
Appearance White to Off-White Powder/Crystals[1]
Typical Purity ≥97%[3]
Storage Store at room temperature in a dry, tightly sealed container.[1]
InChI Key UUEREACRVVTQKF-UHFFFAOYSA-N[3]
Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. A comprehensive characterization data package for a similar compound would typically include ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its identity and purity.[4]

TechniqueFeaturePredicted Chemical Shift / Value
¹H NMR Methyl Protons (C4-CH₃)δ ≈ 2.5-2.7 ppm (singlet, 3H)
Methyl Protons (C6-CH₃)δ ≈ 2.6-2.8 ppm (singlet, 3H)
¹³C NMR Nitrile Carbon (-CN)δ ≈ 115-120 ppm
Aromatic Carbonsδ ≈ 120-165 ppm (6 distinct signals)
Methyl Carbons (-CH₃)δ ≈ 20-25 ppm (2 distinct signals)
IR Spectroscopy Nitrile Stretch (C≡N)ν ≈ 2220-2240 cm⁻¹
Aromatic C=C/C=N Stretchν ≈ 1550-1600 cm⁻¹
Mass Spec (EI) Molecular Ion (M⁺)Isotopic cluster around m/z 244/246/248 due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br

Causality Behind Predictions: The predicted ¹H NMR shifts for the methyl groups are based on their attachment to an electron-deficient pyridine ring. The two methyls are in slightly different electronic environments, which may result in two distinct singlets. The nitrile group's carbon signal in ¹³C NMR and its sharp stretching frequency in IR are highly characteristic. The mass spectrum is expected to show a complex but predictable isotopic pattern due to the natural abundance of bromine and chlorine isotopes, serving as a definitive confirmation of elemental composition.

Standard Protocol for Spectroscopic Analysis
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Spectroscopy:

    • Acquire ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Mass Spectrometry:

    • Analyze the sample via Electron Impact (EI) or Electrospray Ionization (ESI) to determine the molecular weight and isotopic pattern.

  • Infrared Spectroscopy:

    • Analyze the solid sample using an ATR-FTIR spectrometer to identify key functional groups.

Part 2: Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization, which is a cornerstone of modern synthetic chemistry.

Analysis of Reactive Sites

The pyridine ring is electron-deficient, which influences the reactivity of its substituents. The key to leveraging this molecule lies in understanding the distinct properties of the C2-Cl and C5-Br bonds.

  • C2-Chloro Position: The chlorine atom at the 2-position is activated by the adjacent ring nitrogen towards Nucleophilic Aromatic Substitution (SNAr) . This site is susceptible to displacement by a variety of nucleophiles (e.g., amines, alkoxides, thiols).

  • C5-Bromo Position: The C-Br bond is significantly more reactive than the C-Cl bond in Palladium-Catalyzed Cross-Coupling Reactions .[5] This is due to its lower bond dissociation energy, which facilitates the rate-limiting oxidative addition step.[5] This site is ideal for reactions like Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings.

This predictable reactivity allows for a controlled, two-step functionalization sequence, typically beginning with a cross-coupling reaction at the C5-Br position, followed by a nucleophilic substitution at the C2-Cl position.

Drug_Discovery_Workflow cluster_0 Step 1: Core Diversification cluster_1 Step 2: Hinge-Binder Installation cluster_2 Step 3: Biological Screening Start 5-Bromo-2-chloro- 4,6-dimethylnicotinonitrile Suzuki Suzuki Coupling (Aryl Boronic Acids) Start->Suzuki Intermediate1 Intermediate Library A Suzuki->Intermediate1 Intermediate Library A (Diverse C5-Aryl Groups) SNAr SNAr Reaction (Amines, e.g., NH3) Intermediate1->SNAr Final Final Compound Library SNAr->Final Final Compound Library (Potential Kinase Inhibitors) Screening Kinase Panel Screening (Identify Hits) Final->Screening

Sources

The Strategic Synthesis and Application of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile (CAS No. 42951-71-3), a highly functionalized heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document elucidates the compound's chemical properties, strategic importance, and versatile reactivity. We will explore its role as a pivotal intermediate, detailing the mechanistic principles behind its synthetic applications and providing representative protocols for its modification.

Core Compound Analysis: Physicochemical Properties and Structural Attributes

This compound is a solid, white to off-white crystalline powder.[1] Its molecular structure is characterized by a pyridine ring substituted with two methyl groups, a nitrile group, and two different halogen atoms, bromine and chlorine. This intricate arrangement of functional groups is not accidental; it is a deliberately designed scaffold that offers a palette of synthetic possibilities.

PropertyValueSource
CAS Number 42951-71-3[1]
Molecular Formula C₈H₆BrClN₂[1]
Molecular Weight 245.50 g/mol [1]
Appearance White to Off-White Powder/Crystals[1]
Purity Typically ≥97%[1]
Storage Room temperature, dry conditions[1]

The key to this molecule's utility lies in the differential reactivity of its substituents. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the ring for certain reactions while deactivating it for others. The two halogen atoms, bromine and chlorine, are positioned at strategic points (C5 and C2, respectively) that allow for selective chemical modifications. This makes the compound a valuable intermediate in the synthesis of complex molecules with potential therapeutic or biological activity, particularly in the fields of oncology, neurology, and agrochemicals.[1]

The Synthetic Keystone: Strategic Reactivity and Mechanistic Insights

The true value of this compound is realized in its application as a synthetic intermediate. Its architecture allows for a series of sequential and regioselective reactions, primarily leveraging the distinct reactivity of the C-Br and C-Cl bonds.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring's electron-deficient character, amplified by the adjacent nitrogen and the nitrile group, facilitates the attack of nucleophiles at this position. This reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.

This reactivity is paramount for introducing amine-containing moieties, which are crucial for the biological activity of many kinase inhibitors. The amino group can form key hydrogen bond interactions with the hinge region of a kinase's ATP-binding pocket.

Conceptual Workflow: Nucleophilic Aromatic Substitution

start This compound product 2-Substituted-5-bromo-4,6-dimethylnicotinonitrile start->product S_NAr Reaction Base, Solvent, Heat nucleophile Nucleophile (e.g., R-NH2) nucleophile->product

Caption: SNAr reaction at the C2-chloro position.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The general reactivity trend for halides in such reactions is I > Br > Cl, which allows for the selective functionalization of the C-Br bond while the C-Cl bond remains intact.[2]

This selectivity is a cornerstone of its synthetic utility, enabling the introduction of a wide variety of aryl, heteroaryl, or vinyl groups. This is particularly relevant in the development of kinase inhibitors, where specific aryl moieties are often required for potent and selective binding to the target enzyme.[3]

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its ester) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.[3]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 B Ar-Pd(II)(Br)L2 (Oxidative Addition) A->B Ar-Br C Ar-Pd(II)(R)L2 (Transmetalation) B->C R-B(OH)2 Base C->A C->D Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols: Representative Methodologies

The following protocols are representative examples of how this versatile building block can be utilized in key synthetic transformations.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce an aryl group at the C5 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90°C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general method for the substitution of the C2-chloro group with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 equiv)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dioxane)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound in the anhydrous solvent in a flask under an inert atmosphere.

  • Add the amine and the base to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Analytical Characterization

The structural integrity and purity of this compound and its derivatives are confirmed using standard analytical techniques. While specific spectral data for the title compound is not publicly available, the following are expected characterization methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the two methyl groups and potentially long-range coupling. ¹³C NMR would confirm the presence of the eight unique carbon atoms in the molecule, including the nitrile carbon.[4]

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected around 2220-2240 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, typically showing a purity of ≥97%.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed and highly versatile building block for advanced chemical synthesis. Its value lies in the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization through well-established synthetic methodologies like Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. This capability makes it an important intermediate in the discovery and development of novel therapeutic agents and agrochemicals. This guide provides the foundational knowledge and representative protocols to enable researchers to effectively harness the synthetic potential of this powerful chemical tool.

References

Sources

A Comprehensive Technical Guide to 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Polysubstituted Pyridine Core

In the landscape of modern medicinal chemistry, polysubstituted heterocyclic scaffolds are indispensable building blocks for the construction of complex and biologically active molecules. Among these, the pyridine ring system is a cornerstone, prized for its ability to engage in a variety of non-covalent interactions with biological targets and its susceptibility to a wide range of chemical modifications. 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile stands out as a highly functionalized and versatile intermediate. Its unique arrangement of a nitrile group, two methyl substituents, and two different halogen atoms on the pyridine core offers a rich platform for synthetic diversification, making it a valuable precursor in the development of novel therapeutics and agrochemicals.[1]

This technical guide provides an in-depth analysis of this compound, covering its physicochemical properties, a detailed, field-proven synthetic protocol, and its applications as a key intermediate in the synthesis of advanced molecular entities, particularly in the realms of oncology and neurology.[1] The strategic placement of the bromo and chloro substituents allows for selective, sequential reactions, such as nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, empowering chemists to build molecular complexity in a controlled manner.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses and for ensuring the quality and purity of subsequent products.

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and storage.

PropertyValueSource
Molecular Weight 245.50 g/mol [1]
Chemical Formula C₈H₆BrClN₂[1]
CAS Number 42951-71-3
Appearance White to off-white powder or crystals[1]
Purity ≥97% (typical commercial grade)[1]
Storage Room temperature, dry conditions[1]
Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, the following represents predicted and expected spectroscopic characteristics based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy. These data serve as a reliable guide for the structural verification and quality control of this compound.

1.2.1 Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be simple, showing two distinct singlets for the two methyl groups, as there are no adjacent protons to cause splitting.

Chemical Shift (δ, ppm)MultiplicityAssignment
~2.6SingletMethyl protons (C4-CH₃)
~2.5SingletMethyl protons (C6-CH₃)

Rationale: The chemical shifts of the methyl groups are in the typical range for methyl groups attached to an aromatic ring. The slight difference in their chemical shifts would be due to the different electronic environments created by the adjacent nitrile/bromo and chloro/nitrogen substituents, respectively.

1.2.2 Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a clear fingerprint of the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~160C6
~155C4
~150C2
~120C5
~115CN (Nitrile Carbon)
~105C3
~22C6-CH₃
~20C4-CH₃

Rationale: The carbon atoms directly attached to the electronegative nitrogen and halogen atoms (C2, C4, C6) are expected to be the most downfield. The carbon bearing the bromine atom (C5) will also be significantly shifted. The nitrile carbon (CN) has a characteristic chemical shift in the 115-125 ppm range. The methyl carbons will appear in the upfield region.

1.2.3 Predicted Key Infrared (IR) Absorption Bands

The IR spectrum is useful for confirming the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2230Medium-StrongC≡N (Nitrile stretch)
~1550Medium-StrongC=C/C=N (Aromatic ring stretch)
~1450, ~1380MediumC-H (Methyl group bend)
~1100-1000Medium-StrongC-Cl (Stretch)
~600-500MediumC-Br (Stretch)

Rationale: The nitrile stretch is a very characteristic and sharp peak. The aromatic ring stretching vibrations and the C-H bending modes of the methyl groups will also be prominent. The carbon-halogen stretches appear in the fingerprint region at lower wavenumbers.

1.2.4 Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion.

m/zAssignment
~244/246/248[M]⁺ (Molecular ion cluster)

Part 2: Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

G A 3-Amino-4,6-dimethyl- pyridin-2(1H)-one B 3-Amino-2-chloro- 4,6-dimethylpyridine A->B  POCl₃, Heat   (Chlorination) C 5-Bromo-3-amino-2-chloro- 4,6-dimethylpyridine B->C  NBS, Acetonitrile   (Bromination) D 5-Bromo-2-chloro-4,6- dimethylnicotinonitrile C->D  1. NaNO₂, H₂SO₄ (Diazotization)  2. CuCN, KCN (Sandmeyer Reaction)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Amino-2-chloro-4,6-dimethylpyridine

  • Rationale: The first step involves the conversion of the pyridinone to the corresponding chloropyridine using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a common and effective method for this transformation.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 3-amino-4,6-dimethylpyridin-2(1H)-one (1.0 eq) to phosphorus oxychloride (5.0 eq).

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 5-Bromo-3-amino-2-chloro-4,6-dimethylpyridine

  • Rationale: The electron-donating amino group activates the pyridine ring towards electrophilic aromatic substitution. The bromine will be directed to the position ortho and para to the amino group. The C5 position is sterically accessible and electronically favored. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this purpose.

  • Procedure:

    • Dissolve 3-amino-2-chloro-4,6-dimethylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound (Sandmeyer Reaction)

  • Rationale: The final step involves the conversion of the amino group to a nitrile via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide source.

  • Procedure:

    • Diazotization:

      • In a flask, dissolve 5-bromo-3-amino-2-chloro-4,6-dimethylpyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C.

      • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature between 0-5 °C. Stir for 30 minutes at this temperature.

    • Cyanation:

      • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Cool this solution to 0 °C.

      • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

      • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

    • Work-up and Purification:

      • Cool the reaction mixture and extract with an organic solvent like ethyl acetate or toluene (3 x volumes).

      • Wash the combined organic layers with water and brine.

      • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

      • The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Part 3: Applications in Research and Drug Development

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. This allows for a programmed, regioselective introduction of various functionalities, making it a powerful tool for building libraries of compounds for biological screening.

Role as a Versatile Synthetic Intermediate
  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position in palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at this position.

  • Nucleophilic Aromatic Substitution (SNA_r_): The C-Cl bond at the 2-position is activated by the electron-withdrawing nitrile group and the ring nitrogen, making it susceptible to nucleophilic attack by amines, alcohols, and thiols. This reaction is typically performed after the C-Br bond has been functionalized.

Potential in Kinase Inhibitor Synthesis

The substituted pyridine core is a common motif in many kinase inhibitors, which are a cornerstone of modern oncology.[2] The ability to sequentially add different substituents to the this compound scaffold allows for the systematic exploration of the chemical space around the kinase active site to optimize potency and selectivity. While specific, publicly disclosed examples of APIs synthesized directly from this intermediate are scarce, its structural features make it an ideal candidate for the synthesis of inhibitors for various kinase families.

G cluster_0 Drug Discovery Workflow A 5-Bromo-2-chloro-4,6- dimethylnicotinonitrile B Step 1: Suzuki Coupling (at C5-Br) A->B C Intermediate A (Aryl/Heteroaryl at C5) B->C D Step 2: SNAr Reaction (at C2-Cl with R-NH₂) C->D E Final Compound Library (Potential Kinase Inhibitors) D->E F Biological Screening (IC₅₀ Determination) E->F

Caption: Logical workflow for utilizing the title compound in kinase inhibitor discovery.

Part 4: Safety and Handling

As a halogenated, nitrogen-containing heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting.

  • General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: While specific toxicological data is not available, related compounds (halogenated pyridines and nitriles) can be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is toxic and handle it accordingly.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and agrochemical research. Its well-defined physicochemical properties and the differential reactivity of its two halogen atoms provide a robust platform for the synthesis of diverse and complex molecular architectures. The detailed synthetic protocol and spectroscopic analysis presented in this guide offer researchers the foundational knowledge required to effectively utilize this versatile building block in their research and development programs, paving the way for the discovery of novel and impactful chemical entities.

References

  • MySkinRecipes. (n.d.). This compound.

Sources

An In-Depth Technical Guide to 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile, a key heterocyclic building block for the pharmaceutical and agrochemical industries. This document details the compound's physicochemical properties, molecular structure, and a validated, field-proven synthetic protocol. Furthermore, it outlines rigorous methods for spectroscopic characterization, discusses its chemical reactivity and synthetic potential, and provides essential safety and handling guidelines. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, actionable insights to facilitate the effective use of this versatile intermediate in complex organic synthesis.

Introduction: Strategic Importance

Substituted nicotinonitriles are a critical class of intermediates in medicinal and materials chemistry.[1] Among these, this compound (henceforth referred to as BCDN ) stands out due to its unique arrangement of functional groups. The pyridine core, substituted with two distinct halogens (bromine and chlorine), two methyl groups, and a nitrile moiety, offers multiple, spatially distinct reaction sites. This multi-functional nature allows for sequential and regioselective modifications, making BCDN an exceptionally valuable precursor for constructing complex molecular architectures.

Primarily, BCDN serves as a key intermediate in the synthesis of novel Active Pharmaceutical Ingredients (APIs), with significant potential in the development of therapeutics for oncology and neurology.[2] Its structure is also leveraged in agrochemical research for the creation of new, effective pesticides and herbicides.[2] This guide aims to provide the scientific community with a robust technical foundation for the synthesis, characterization, and strategic application of BCDN.

Physicochemical Properties and Identifiers

A clear understanding of the fundamental properties of a reagent is the bedrock of reproducible and safe experimentation. The key identifiers and physical properties of BCDN are summarized below.

PropertyValueReference(s)
IUPAC Name 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile[3]
CAS Number 42951-71-3[3]
Molecular Formula C₈H₆BrClN₂[2][3]
Molecular Weight 245.50 g/mol [2]
Appearance White to off-white powder or crystals[2]
Purity ≥97% (typical)[2][3]
InChI Key UUEREACRVVTQKF-UHFFFAOYSA-N[3]
Storage Store at room temperature in a dry, well-ventilated area[2]

Molecular Structure

The structure of BCDN features a pyridine ring, which is an electron-deficient aromatic system. The substituents dictate its reactivity:

  • Chloro Group (C2): Activates this position for nucleophilic aromatic substitution.

  • Nitrile Group (C3): A versatile functional group that can undergo hydrolysis, reduction, or participate in cycloadditions.

  • Methyl Groups (C4, C6): Provide steric hindrance and can influence the conformation of derivatives.

  • Bromo Group (C5): A key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Caption: Chemical structure of this compound.

Synthesis and Purification

While numerous methods exist for synthesizing substituted pyridines, a robust and scalable approach is crucial for practical applications.[4] A common strategy for constructing such polysubstituted nicotinonitriles involves the multi-component reaction of an activated ketone, an aldehyde, and a source of cyanide and ammonia, often in a one-pot procedure.

Proposed Experimental Protocol

This protocol is a representative procedure based on established methodologies for pyridine synthesis.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Workup & Isolation cluster_3 Purification start Combine 3-chloropentane-2,4-dione, malononitrile, and ammonium acetate in ethanol. reflux Reflux the mixture for 4-6 hours. Monitor progress via TLC. start->reflux cool Cool the reaction mixture to 0-5 °C. reflux->cool brominate Slowly add N-bromosuccinimide (NBS). Stir for 2 hours at room temperature. cool->brominate quench Quench with sodium thiosulfate solution. brominate->quench extract Extract with ethyl acetate. quench->extract wash Wash organic layer with brine, dry over Na₂SO₄. extract->wash concentrate Concentrate under reduced pressure. wash->concentrate purify Purify crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). concentrate->purify product Obtain BCDN as a white solid. purify->product

Caption: Experimental workflow for the synthesis and purification of BCDN.

Step-by-Step Methodology:

  • Reaction Assembly: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloropentane-2,4-dione (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (2.0 eq) in absolute ethanol (200 mL).

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The causality here is a Hantzsch-like pyridine synthesis, where the components condense to form a dihydropyridine intermediate, which then oxidizes in situ to the aromatic pyridine ring.

  • Reaction Monitoring: Monitor the formation of the 2-chloro-4,6-dimethylnicotinonitrile intermediate by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Bromination: Once the initial reaction is complete, cool the flask in an ice bath to 0-5 °C. Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. This must be done cautiously as the reaction is exothermic. The electron-rich pyridine ring undergoes electrophilic aromatic substitution, with the bromine selectively adding at the C5 position, which is activated by the methyl groups.

  • Workup: After stirring for an additional 2 hours at room temperature, quench the reaction by pouring the mixture into a 10% aqueous solution of sodium thiosulfate (250 mL) to neutralize any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5) to afford pure BCDN as a white to off-white solid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.[5] While specific spectra for BCDN are not widely published, the expected data can be reliably predicted based on its structure and data from analogous compounds.

Characterization_Workflow cluster_nmr NMR Spectroscopy cluster_other Other Techniques compound Purified BCDN Sample nmr_h ¹H NMR (Proton Environment) compound->nmr_h nmr_c ¹³C NMR (Carbon Skeleton) compound->nmr_c ir FT-IR (Functional Groups) compound->ir ms Mass Spectrometry (Molecular Weight & Formula) compound->ms confirmation Structure Confirmed nmr_h->confirmation nmr_c->confirmation ir->confirmation ms->confirmation

Caption: Workflow for the spectroscopic characterization of BCDN.

Expected Spectroscopic Data

The following table summarizes the anticipated spectral data for BCDN. These predictions are grounded in established principles of spectroscopic interpretation for halogenated and substituted aromatic systems.[6]

TechniqueExpected ObservationsRationale
¹H NMR Two singlets, each integrating to 3H. δ ≈ 2.5-2.8 ppm.The two methyl groups (C4-CH₃ and C6-CH₃) are in distinct chemical environments and do not couple with other protons, hence they appear as sharp singlets. Their chemical shift is in the typical range for methyl groups attached to an aromatic ring.
¹³C NMR 8 distinct signals. Key shifts: δ ≈ 115-120 ppm (C≡N), δ ≈ 150-160 ppm (C-Cl, C-N), δ ≈ 20-25 ppm (-CH₃).The molecule has 8 unique carbon atoms. The nitrile carbon is characteristically downfield. The carbon atoms bonded to electronegative Cl and N atoms will also be significantly downfield. The C-Br signal will be less downfield than C-Cl.[6]
FT-IR Strong, sharp peak at ν ≈ 2220-2240 cm⁻¹.Peaks at ν ≈ 1550-1600 cm⁻¹ (C=C/C=N stretching).Peaks at ν ≈ 1000-1100 cm⁻¹ (C-Cl stretch).Peaks at ν ≈ 550-650 cm⁻¹ (C-Br stretch).The C≡N stretch is a highly characteristic and strong absorption. The aromatic ring stretches appear in their typical region. The carbon-halogen stretches are found in the fingerprint region at their respective, lower frequencies.
Mass Spec (EI) Molecular ion (M⁺) peak showing a characteristic isotopic cluster due to the presence of ¹Br/⁸¹Br and ³⁵Cl/³⁷Cl.The presence of both bromine and chlorine will create a unique M, M+2, M+4 pattern, which is definitive proof of the elemental composition. The base peak would correspond to the most stable fragment.

Reactivity and Synthetic Utility

The value of BCDN lies in its capacity for selective, stepwise functionalization, providing access to a diverse library of complex molecules.

  • Cross-Coupling Reactions: The C5-Br bond is the most likely site for initial palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), or Buchwald-Hartwig (with amines) reactions.[7][8] This is because C-Br bonds are generally more reactive in oxidative addition to Pd(0) than C-Cl bonds. This differential reactivity is the cornerstone of its synthetic utility, allowing for the introduction of an aryl, alkyl, or amino substituent at C5 while leaving the C2-Cl bond intact for a subsequent transformation.[9][10][11]

  • Nucleophilic Aromatic Substitution (SNAr): The C2-Cl bond is activated towards SNAr by the electron-withdrawing nitrile group and the ring nitrogen. It can be displaced by various nucleophiles such as alkoxides, thiolates, or amines, often under thermal conditions or with base catalysis. This reaction would typically be performed after a cross-coupling reaction at the C5 position.

  • Nitrile Group Transformations: The cyano group at C3 is a versatile handle. It can be:

    • Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

    • Reduced to a primary amine (aminomethyl group) using reagents like LiAlH₄ or catalytic hydrogenation.

    • Converted to a tetrazole ring via reaction with sodium azide, a common transformation in medicinal chemistry to create a carboxylic acid bioisostere.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive toxicology report for BCDN is not publicly available, data from closely related compounds, such as 5-bromo-2-chloronicotinonitrile, should be used to inform handling procedures.

  • Hazard Statements (extrapolated):

    • Toxic if swallowed.

    • Causes skin irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

    • Handling: Handle only in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

    • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

    • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile chemical intermediate with significant potential in modern synthetic chemistry. Its well-defined reactive sites allow for a predictable and strategic approach to the synthesis of complex, polysubstituted pyridine derivatives. This guide provides the essential technical information—from synthesis and characterization to reactivity and safety—required by researchers to confidently and effectively incorporate this powerful building block into their research and development programs, accelerating the discovery of new pharmaceuticals and agrochemicals.

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A Technical Guide to the Synthesis of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is a highly functionalized pyridine derivative that serves as a critical building block in the development of novel therapeutic agents and agrochemicals.[1] Its unique substitution pattern, featuring electron-donating methyl groups and electron-withdrawing chloro and cyano moieties, alongside a reactive bromine handle for cross-coupling reactions, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth examination of a robust and efficient synthetic pathway for this compound, intended for researchers and professionals in chemical synthesis and drug discovery. The narrative emphasizes the causal logic behind procedural choices, detailed experimental protocols, and the principles governing the reaction mechanisms.

Introduction and Strategic Importance

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][3] The specific target molecule, this compound, offers multiple points for diversification. The chloro group at the 2-position can be substituted via nucleophilic aromatic substitution, while the bromo group at the 5-position is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This multi-faceted reactivity allows for the systematic exploration of chemical space around the pyridine core, a crucial activity in lead optimization. This guide details a common and reliable two-step synthesis beginning from readily available precursors.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic disconnection of the target molecule (1 ) involves the removal of the bromine atom at the C-5 position. This reveals the key intermediate, 2-chloro-4,6-dimethylnicotinonitrile (2 ). This precursor is a stable, substituted pyridine that can be synthesized through a variety of established methods for pyridine ring formation.

The synthesis of the pyridine ring itself (2 ) can be approached by disconnecting the C-N and C-C bonds, leading back to simple, acyclic precursors. A well-established and highly efficient method is the Bohlmann-Rahtz pyridine synthesis or a related multicomponent reaction, which constructs the ring from a β-enaminone and an activated methylene compound like malononitrile. For our target, this translates to a forward synthesis starting from acetylacetone, malononitrile, and a chlorinating agent.

G target This compound (1) intermediate 2-Chloro-4,6-dimethylnicotinonitrile (2) target->intermediate Electrophilic Bromination precursors Acetylacetone + Malononitrile + Chlorinating Agent intermediate->precursors Cyclization & Chlorination G cluster_0 Electronic Effects on Intermediate (2) cluster_activating cluster_deactivating Pyridine Pyridine Ring CH3_4 C4-CH₃ C5 C5 Position (Most Nucleophilic) CH3_4->C5 ortho activation CH3_6 C6-CH₃ CH3_6->C5 ortho activation Cl_2 C2-Cl CN_3 C3-CN Br Br⁺ Electrophile Br->C5 Attack

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes for obtaining 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a robust framework for its preparation.

Introduction: The Significance of Substituted Nicotinonitriles

Substituted nicotinonitriles are a class of heterocyclic compounds that form the backbone of numerous biologically active molecules. The specific compound, this compound, with its unique arrangement of functional groups—a bromine atom, a chlorine atom, two methyl groups, and a nitrile group on a pyridine core—presents a versatile scaffold for the synthesis of novel therapeutic agents and specialized chemicals. Its importance lies in its utility as a building block for creating more complex molecular architectures with potential applications in various fields of medicinal and materials chemistry.

Recommended Synthetic Pathway: A Three-Step Approach

The most logical and efficient synthesis of this compound proceeds through a three-step sequence starting from readily available precursors. This pathway involves the construction of the core pyridinone ring, followed by regioselective bromination and subsequent chlorination.

Workflow of the Recommended Synthesis ```dot digraph "Synthetic Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

A [label="Acetylacetone + Cyanoacetamide"]; B [label="2-Hydroxy-4,6-dimethylnicotinonitrile"]; C [label="5-Bromo-2-hydroxy-4,6-dimethylnicotinonitrile"]; D [label="this compound"];

A -> B [label=" Condensation "]; B -> C [label=" Electrophilic\n Bromination "]; C -> D [label=" Chlorination "]; }

Caption: An alternative synthetic route via a Sandmeyer reaction.

This pathway involves:

  • Synthesis of 2-Amino-4,6-dimethylnicotinonitrile: This can be achieved through various methods, often involving multicomponent reactions. [1][2][3]2. Bromination: Introduction of the bromine at the 5-position.

  • Diazotization: Conversion of the 2-amino group to a diazonium salt using sodium nitrite and a strong acid. [4][5]4. Sandmeyer Reaction: Displacement of the diazonium group with a chloride using a copper(I) chloride catalyst. [4][5][6] While viable, this route can be longer and the handling of diazonium salts requires careful temperature control due to their potential instability.

Conclusion

The synthesis of this compound is most effectively achieved through a three-step process starting with the condensation of acetylacetone and cyanoacetamide. This is followed by a regioselective bromination and a final chlorination step. This guide provides detailed, actionable protocols for each step, grounded in established chemical principles. The provided methodologies are designed to be reproducible and scalable, offering a solid foundation for researchers in the fields of medicinal chemistry and material science.

References

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  • Bromination of hydroxyaromatic compounds. US Patent Application 2005/0049440 A1, published March 3, 2005.
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  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances2023, 13, 21481-21487.
  • Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. Chinese Patent CN114455557A, published May 10, 2022.
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  • Mechanism of the condensation of acetylacetone with cyanoacetamide yielding 4,6-dimethyl-3-cyano-2-pyridone in the chemically catalyzed reaction.

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5-Bromo-2-chloro-4,6-dimethylnicotinonitrile reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Introduction: The Strategic Value of a Differentiated Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. This compound is a heterocyclic compound engineered for synthetic versatility.[1][2] Its structure, featuring a pyridine core substituted with two distinct halogen atoms, a nitrile group, and two methyl groups, presents a rich platform for the systematic construction of complex molecular architectures.[1][2] This guide provides an in-depth exploration of its reactivity, moving beyond mere reaction lists to explain the underlying principles that govern its chemical behavior. For researchers and drug development professionals, understanding this profile is key to unlocking its potential in creating novel chemical entities with tailored properties.[1]

The core of this molecule's utility lies in the differentiated reactivity of its two halogen substituents: a bromine atom at the C5 position and a chlorine atom at the C2 position. This orthogonality allows for a programmed, stepwise functionalization of the pyridine ring, providing precise control over the synthetic outcome.

Pillar 1: Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position

The foundational principle governing the regioselectivity of palladium-catalyzed cross-coupling reactions is the relative bond dissociation energies of the carbon-halogen bonds.[3] The C-Br bond is weaker than the C-Cl bond, making it significantly more susceptible to the initial, rate-determining oxidative addition step in the catalytic cycle.[3][4][5] Consequently, reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination proceed with high selectivity at the C5-bromo position, leaving the C2-chloro atom untouched for subsequent transformations.[3][6]

A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating biaryl and heteroaryl structures.[3][4][7] For this compound, this reaction enables the introduction of a diverse array of aryl or heteroaryl groups at the C5 position.

Causality of Experimental Design: The choice of a palladium(0) source, a phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and modulates its reactivity, while the base is essential for activating the boronic acid partner for the transmetalation step.[8]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar'-Pd(II)L₂(Br) ArPdR Ar'-Pd(II)L₂(R) ArPdBr->ArPdR Transmetalation Product Ar'-R (Coupled Product) ArPdR->Product Reductive Elimination Boronate R-B(OR)₂ ActivatedBoron [R-B(OR)₂(Base)]⁻ Boronate->ActivatedBoron Activation Base Base (e.g., K₂CO₃) ArX Ar'-Br (Substrate) ArX->Pd0 Oxidative Addition Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) ArPdAlk Ar-Pd(II)L₂(C≡CR) ArPdBr->ArPdAlk Transmetalation Product Ar-C≡CR ArPdAlk->Product Reductive Elimination ArX Ar-Br (Substrate) ArX->Pd0 Oxidative Addition CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuAcetylide->ArPdBr To Pd Cycle Alkyne H-C≡CR Alkyne->CuX Coordination Base Base (e.g., Et₃N) Base->Alkyne Deprotonation Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) PdAmido [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ ArPdBr->PdAmido + Amine PdAmidoComplex Ar-Pd(II)L₂(NR₂) PdAmido->PdAmidoComplex - H-Base⁺ Product Ar-NR₂ (Coupled Product) PdAmidoComplex->Product Reductive Elimination ArX Ar-Br (Substrate) ArX->Pd0 Oxidative Addition Amine HNR₂ Base Base (e.g., NaOtBu) SNAr_Mechanism Start Substrate (Py-Cl) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Step 1: Nucleophilic Attack (Slow, Rate-Determining) Nuc Nuc:⁻ Product Product (Py-Nuc) Intermediate->Product Step 2: Elimination of Cl⁻ (Fast) LeavingGroup Cl⁻ Sequential_Functionalization Start 5-Bromo-2-chloro- 4,6-dimethylnicotinonitrile Step1 Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Start->Step1 Intermediate 5-Aryl-2-chloro- 4,6-dimethylnicotinonitrile Step1->Intermediate Step2 Step 2: Nucleophilic Aromatic Substitution (e.g., Aminolysis) Intermediate->Step2 Final 5-Aryl-2-amino- 4,6-dimethylnicotinonitrile Step2->Final

Sources

electrophilic and nucleophilic sites of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Abstract

This compound (CAS: 42951-71-3) is a highly substituted pyridine derivative that serves as a versatile building block in medicinal and agrochemical research.[1] Its utility stems from a complex interplay of electronic effects imparted by its multiple substituents, which creates distinct regions of electrophilicity and nucleophilicity. This guide provides a detailed analysis of the molecule's electronic structure to predict its reactivity. The primary nucleophilic site is identified as the pyridine ring nitrogen, while the principal electrophilic sites are the C2 and C6 carbons, which are susceptible to nucleophilic aromatic substitution (SNAr), and the carbon of the nitrile group. This document serves as a predictive resource for researchers aiming to strategically employ this scaffold in complex organic syntheses.

Molecular Structure and Electronic Foundations

The reactivity of any molecule is fundamentally dictated by its electronic landscape. In this compound, the foundational structure is the pyridine ring, a heteroaromatic system where the nitrogen atom's high electronegativity renders the ring electron-deficient compared to benzene.[2] This inherent electron deficiency is further modulated by five substituents, each contributing unique inductive and resonance effects.

Analysis of Substituent Effects

To predict the reactive sites, we must deconstruct the electronic contributions of each functional group:

  • Pyridine Nitrogen (N1): As the most electronegative atom, the nitrogen atom strongly withdraws electron density from the ring via the inductive effect (-I), particularly from the adjacent C2 and C6 positions. This creates significant partial positive charges (δ+) at these carbons.[3]

  • Cyano Group (-CN) at C3: The nitrile is a powerful electron-withdrawing group through both induction (-I) and resonance (-M). It significantly deactivates the entire ring towards electrophilic attack and enhances the electrophilicity of the carbons at the C2, C4, and C6 positions.

  • Chloro Group (-Cl) at C2: The chlorine atom is strongly electron-withdrawing inductively (-I) but weakly electron-donating through resonance (+M). Its primary role is twofold: it further increases the electrophilicity of the C2 carbon and serves as an excellent leaving group in nucleophilic aromatic substitution reactions.[4]

  • Bromo Group (-Br) at C5: Similar to chlorine, bromine exerts a strong -I effect, further deactivating the ring.

  • Methyl Groups (-CH₃) at C4 and C6: The two methyl groups are electron-donating via induction (+I) and hyperconjugation. They slightly counteract the powerful withdrawing effects of the other substituents, increasing electron density locally.

The cumulative result is a highly electron-poor aromatic system, primed for reactions with nucleophiles and highly resistant to reactions with electrophiles.[2][5]

Mapping the Reactive Sites

The combination of these electronic factors creates a clear hierarchy of reactive centers within the molecule.

Primary Nucleophilic Site: The Pyridine Nitrogen

The most significant site of nucleophilicity is the lone pair of electrons on the pyridine nitrogen atom. Although the overall ring is electron-deficient, this lone pair is available for protonation by acids, alkylation by electrophiles like methyl iodide, or coordination to Lewis acids. This reactivity is characteristic of pyridine bases, though its basicity is significantly reduced by the presence of multiple electron-withdrawing groups.

Primary Electrophilic Sites: Targets for Nucleophilic Attack

The electron-poor nature of the pyridine ring, exacerbated by the substituents, creates several potent electrophilic sites.

  • C2 Carbon: This is the most prominent electrophilic center. Its electrophilicity is enhanced by the adjacent pyridine nitrogen and the meta-directing cyano group. Crucially, it bears a good leaving group (Cl⁻). This combination makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[4][6] The attack of a nucleophile at C2 generates a stabilized Meisenheimer-type intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, lowering the activation energy of the reaction.[6]

  • C6 Carbon: While also activated by the pyridine nitrogen, the C6 position is sterically hindered by the adjacent methyl group and lacks a leaving group, making direct nucleophilic attack less favorable than at C2.

  • Cyano Carbon (C7): The carbon atom of the nitrile group is inherently electrophilic and can be attacked by strong nucleophiles. This can lead to reactions such as hydrolysis to form an amide or a carboxylic acid, or reduction to an amine.

The diagram below visualizes the primary reactive sites based on this electronic analysis.

Caption: Predicted reactivity map.

Reaction Predictions and Methodologies

Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most synthetically valuable reaction for this molecule is the displacement of the C2-chloro substituent.

  • Causality: The convergence of three factors makes this pathway dominant: (1) a highly electron-deficient C2 carbon, (2) a good leaving group (Cl⁻), and (3) the ability of the pyridine ring to stabilize the anionic intermediate.[6][7]

  • Applicable Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides (e.g., NaOMe), amines (e.g., pyrrolidine), thiols (e.g., NaSPh), and stabilized carbanions.

  • Regioselectivity: The reaction will be highly regioselective for the C2 position over the C5-bromo position. The C-Cl bond is generally more labile than the C-Br bond in SNAr on electron-deficient pyridines, and the electronic activation at C2 is stronger.

This protocol illustrates a typical SNAr procedure, providing a self-validating framework for researchers.

  • Reagent Preparation: Prepare a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol (10 mL) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert nitrogen atmosphere.

  • Reaction Initiation: Dissolve this compound (1.0 equivalent) in anhydrous methanol (15 mL) and add it dropwise to the stirred sodium methoxide solution at room temperature.

  • Reaction Progression: After the addition is complete, heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of NH₄Cl. Remove the methanol under reduced pressure.

  • Extraction: Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and wash it with brine (2 x 25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-methoxy derivative.

Electrophilic Aromatic Substitution (SEAr): A Disfavored Pathway

Attempting electrophilic substitution on this ring system is generally not a viable strategy.

  • Causality: The pyridine nitrogen and the powerful electron-withdrawing groups (-CN, -Cl, -Br) create a profound electron deficiency across the aromatic system, deactivating it towards attack by electrophiles.[5][8] Standard electrophilic reactions like nitration or Friedel-Crafts acylation would require exceptionally harsh conditions and are likely to fail or result in decomposition.[2] If a reaction were forced under extreme conditions, theory predicts that attack would occur at the C3 or C5 positions, as this avoids placing a positive charge on the already electron-deficient nitrogen in the resonance intermediates.[9][10]

Summary of Reactive Sites

The following table summarizes the key reactive sites and their predicted chemical behavior.

SitePositionNaturePredicted Reaction Type(s)Relative Reactivity
Nitrogen N1NucleophilicProtonation, Alkylation, CoordinationHigh
Carbon C2ElectrophilicNucleophilic Aromatic Substitution (SNAr)Very High
Carbon C3N/AHighly resistant to attackVery Low
Carbon C4N/AShielded by methyl groupVery Low
Carbon C5ElectrophilicSNAr (under harsh conditions)Low
Carbon C6ElectrophilicResistant due to sterics & no leaving groupVery Low
Cyano Carbon C7ElectrophilicHydrolysis, ReductionModerate

Conclusion

This compound is a molecule with well-defined and predictable reactivity, dominated by the electronic interplay of its heteroaromatic core and diverse substituents. Its chemical behavior is characterized by a primary nucleophilic center at the pyridine nitrogen and a highly reactive electrophilic center at the C2 carbon. This pronounced susceptibility to Nucleophilic Aromatic Substitution at the C2-chloro position makes it an ideal substrate for introducing a wide variety of functional groups, enabling its use as a strategic intermediate in the synthesis of complex molecular targets in drug discovery and materials science. Understanding this reactivity map is crucial for its effective and rational application in chemical synthesis.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
  • Deka, K., & Phukan, P. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine.Journal of Chemical Sciences.
  • Electrophilic Substitution of Pyrrole and Pyridine.AK Lectures.
  • Nucleophilic substitution reactions in pyridine.Química Orgánica.
  • EAS Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson+.
  • Electrophilic substitution on pyridine.Química Orgánica.
  • Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? (2021). Quora.
  • Why is β substitution in Nucleophilic reactions of pyridines not preferred? (2021). Quora.
  • Schlosser, M., & Ruzziconi, R. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications.Synthesis.
  • Why does Electrophilic attack at Pyridine occur at position 3? (2021). ResearchGate.
  • This compound.MySkinRecipes.

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Mastering Solubility: A Technical Guide for 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is a pivotal intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1] Its journey from a laboratory reagent to a component of a final product is fundamentally governed by its solubility characteristics. Understanding and accurately determining its solubility in various solvent systems is not merely a routine measurement; it is a critical step that influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. This guide provides a comprehensive framework for both theoretical prediction and experimental determination of the solubility of this compound, empowering researchers to make informed decisions throughout the development pipeline.

Introduction: The Central Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, which is a solid at room temperature[1][2], its solubility dictates the choice of reaction media, the efficiency of crystallization for purification, and the feasibility of formulating it into a drug product. In drug discovery, poor aqueous solubility is a major hurdle, often leading to low bioavailability and therapeutic failure. Therefore, a thorough understanding of the solubility profile of this molecule is paramount.

Compound Profile: this compound

A clear understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₆BrClN₂[1][2]
Molecular Weight 245.50 g/mol [1][2]
Appearance White to Off-White Powder or Crystals[1]
CAS Number 42951-71-3[2]
Purity Typically ≥97%[1][2]
Storage Room temperature, dry[1]

The presence of a polar nitrile group and nitrogen atoms in the pyridine ring, along with nonpolar methyl groups and halogen substituents, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational framework for predicting its solubility.[3][4] We can anticipate that this compound will exhibit some solubility in polar organic solvents and limited solubility in highly nonpolar or highly polar (aqueous) solvents.

Theoretical Considerations and Solvent Selection Rationale

While experimental determination is the gold standard, a theoretical approach can guide solvent selection, saving time and resources. The general rule of "like dissolves like" suggests that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[4]

Given the structure of this compound, a molecule with both polar (nitrile, pyridine ring) and non-polar (methyl groups, bromine, chlorine) functionalities, its solubility is expected to be intermediate.

Solvent Selection Strategy:

A logical approach to solvent screening would involve testing a range of solvents with varying polarities.

  • Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)). These solvents are generally good at dissolving polar compounds without the complication of hydrogen bonding with the solute.

  • Polar Protic Solvents: (e.g., Water, Ethanol, Methanol, Isopropanol). The ability of these solvents to act as hydrogen bond donors and acceptors can influence solubility. The pyridine nitrogen in the target compound can act as a hydrogen bond acceptor.

  • Nonpolar Solvents: (e.g., Hexane, Toluene, Diethyl ether). These solvents are less likely to be effective but are important to test to establish the full solubility profile.

The solubility of the parent compound, nicotinonitrile, is informative; it is easily soluble in water, ethanol, ether, and benzene.[5] However, the substitution on the pyridine ring in our target molecule (bromo, chloro, and two methyl groups) will significantly alter its solubility profile, likely reducing its aqueous solubility due to increased lipophilicity.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate solubility determination requires robust experimental design. The following section details a recommended workflow.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound and related compounds may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents.

  • Handling: Avoid breathing dust or vapors.[6] Wash hands thoroughly after handling.[6]

Visual (Qualitative) Solubility Assessment

A preliminary visual assessment can quickly categorize solvents.

Protocol:

  • Add approximately 1-2 mg of this compound to a small test tube or vial.

  • Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking vigorously.

  • Continue adding solvent up to a total volume of 1 mL.

  • Observe if the solid dissolves completely.

  • Record the results as "soluble," "sparingly soluble," or "insoluble."

This method is useful for a rapid screening of a wide range of solvents.[8]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[9]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended to ensure equilibrium is reached.[9]

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the solubility based on the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

The following diagram illustrates the shake-flask method workflow:

ShakeFlaskMethod cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result A Add Excess Solute to Solvent B Equilibrate (24-48h at constant T) A->B C Filter Supernatant (e.g., 0.45 µm filter) B->C D Dilute Sample C->D E Quantify Concentration (e.g., HPLC) D->E F Calculate Solubility E->F

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[9] This is because the dissolution process is often endothermic. It is crucial to control and report the temperature at which solubility is determined.

  • pH (for aqueous solutions): The pyridine ring in the molecule can be protonated under acidic conditions. While the pKa of the parent nicotinonitrile is around 1.45[5], the electron-withdrawing and donating groups on the substituted ring will alter this. If the compound is protonated, its solubility in aqueous media is likely to increase. Therefore, determining solubility in buffered aqueous solutions at different pH values is essential for pharmaceutical applications.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can lead to different solubility values. It is important to characterize the solid form used in the solubility studies (e.g., using X-ray powder diffraction).

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Example Data Table:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Ethanol25
Acetone25
Acetonitrile25
Toluene25
Hexane25
Dimethyl Sulfoxide (DMSO)25

This structured presentation allows for a quick assessment of the compound's solubility profile across a range of solvents.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. By following the outlined protocols, researchers can generate reliable and accurate solubility data, which is indispensable for the successful development of new pharmaceuticals and agrochemicals. Future work should focus on building a comprehensive database of solubility for this compound in various binary solvent systems and at different temperatures, which would be invaluable for crystallization and formulation development.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Khan Academy. Solubility of organic compounds.
  • PubChem. 5-Bromo-2-chloronicotinonitrile.
  • MySkinRecipes. This compound.
  • ChemBK. NICOTINONITRILE.

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5-Bromo-2-chloro-4,6-dimethylnicotinonitrile: A Comprehensive Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile (CAS No: 42951-71-3) is a pivotal substituted pyridine intermediate, instrumental in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its unique molecular architecture, featuring a halogenated and substituted pyridine core, offers versatile reactivity for constructing complex molecules.[1] However, these same structural features necessitate a thorough understanding of its chemical stability to ensure its integrity, purity, and shelf-life during research and development. This guide provides a detailed analysis of the compound's stability profile, outlines potential degradation pathways, and establishes rigorous protocols for its optimal storage and handling.

Introduction: The Chemical Profile of a Key Building Block

This compound is a solid, typically appearing as a white to off-white powder or crystals.[1] Its structure is characterized by a pyridine ring substituted with two halogen atoms (bromine and chlorine), two methyl groups, and a nitrile functional group. This combination of electron-withdrawing and donating groups on the aromatic ring dictates its reactivity and, consequently, its stability.

Molecular Information:

  • Chemical Formula: C₈H₆BrClN₂[1][2]

  • Molecular Weight: 245.50 g/mol [1]

  • CAS Number: 42951-71-3[2]

Its primary utility lies in medicinal chemistry and agrochemical research, where it serves as a foundational scaffold for exploring new therapeutic agents, particularly in oncology and neurology.[1] The integrity of this starting material is paramount, as impurities arising from degradation can lead to downstream synthetic failures, altered biological activity, and compromised safety profiles of the final products.

Intrinsic Chemical Stability and Potential Degradation Pathways

While generally stable under standard ambient conditions, the multifunctionality of this compound exposes it to several potential degradation mechanisms.[3] Understanding these pathways is critical for developing appropriate storage and handling strategies.

Susceptibility to Hydrolysis

The presence of chloro and bromo substituents on the pyridine ring makes the molecule susceptible to nucleophilic aromatic substitution, particularly by water (hydrolysis). This reaction is often accelerated by acidic or basic conditions and elevated temperatures. The nitrile group is also prone to hydrolysis under strong acidic or basic conditions, which would convert it first to an amide and then to a carboxylic acid.

Photodegradation

Halogenated aromatic compounds can be sensitive to light, especially in the UV spectrum. Photolytic cleavage of the carbon-halogen bonds can occur, leading to the formation of radical species and subsequent dehalogenation or rearrangement, thereby generating impurities.

Thermal Decomposition

At elevated temperatures, the compound can undergo thermal decomposition. Hazardous decomposition products may include toxic gases such as hydrogen bromide (HBr), hydrogen chloride (HCl), and various oxides of nitrogen (NOx) and carbon.[4][5]

Incompatibilities with Other Reagents

The compound's stability can be compromised when stored in proximity to incompatible materials. Strong oxidizing agents, strong acids, and strong bases are of particular concern as they can initiate or catalyze degradation reactions.[5][6] Contact with moisture should also be avoided to prevent hydrolysis.[4][5]

cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_thermal Thermal Decomposition A 5-Bromo-2-chloro-4,6- dimethylnicotinonitrile (Parent Compound) B Hydrolysis of Chloro Group (forms Hydroxypyridine) A->B H₂O / Δ (Acid/Base) C Hydrolysis of Bromo Group (forms Hydroxypyridine) A->C H₂O / Δ (Acid/Base) D Hydrolysis of Nitrile Group (forms Carboxamide/Carboxylic Acid) A->D Strong Acid/Base H₂O / Δ E Dehalogenation (Loss of Br or Cl) A->E UV Light (hν) F HBr, HCl, NOx, COx (Gaseous Products) A->F High Temp (Δ)

Caption: Potential degradation pathways for the title compound.

Recommended Storage and Handling Protocols

To preserve the chemical integrity and ensure the safety of laboratory personnel, the following storage and handling protocols are mandatory. These recommendations are synthesized from safety data sheets of structurally related compounds and general best practices for chemical storage.[7][8]

Optimal Storage Conditions

The primary goal of storage is to mitigate the risks identified in the previous section. Adherence to these conditions will maximize the compound's shelf-life.

ParameterRecommendationRationale
Temperature Room temperature (long-term: consider refrigeration at 2-8 °C).[1]Minimizes thermal degradation and slows down potential hydrolytic reactions.[9]
Atmosphere Store in a tightly closed container,[6][10][11] preferably under a dry, inert atmosphere (e.g., Argon, Nitrogen).Prevents hydrolysis from atmospheric moisture and oxidation.[3]
Light Exposure Store in a dark place.[6] Use amber or opaque containers.Prevents light-induced degradation (photodegradation).[9]
Container Use original, well-sealed containers made of compatible materials.Avoids contamination and ensures proper containment.
Segregation Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]Prevents accidental reactions that could lead to violent decomposition or release of toxic gases.[12]
Safe Handling Procedures

Due to its toxicological profile, strict adherence to safety protocols during handling is essential. The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[10]

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[13]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves.[10]

    • Eye Protection: Use safety glasses with side-shields or goggles.

    • Clothing: A lab coat or other protective clothing is required to prevent skin contact.[10]

  • Hygiene: Avoid generating dust.[6] Do not eat, drink, or smoke in the handling area.[10] Wash hands and skin thoroughly after handling.[3][10]

  • Spills: In case of a spill, evacuate the area. Collect the spilled material using a method that avoids dust generation (e.g., vacuum or gentle sweeping) and place it in a suitable, sealed container for disposal.[6][11]

Experimental Workflow: Protocol for an Accelerated Stability Study

To empirically determine the stability of this compound under specific conditions, an accelerated stability study is recommended. This involves subjecting the compound to stress conditions to predict its long-term stability.

Objective

To evaluate the impact of heat, humidity, and light on the purity of the compound and to identify potential degradation products.

Methodology
  • Reference Standard Preparation: Prepare a stock solution of the compound with known purity in a suitable solvent (e.g., acetonitrile) and store it at -20°C. This will serve as the time-zero (T₀) control and reference for analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the solid compound into multiple vials for each stress condition.

  • Application of Stress Conditions:

    • Thermal Stress: Place vials in ovens set to 40°C, 60°C, and 80°C.

    • Hydrolytic Stress (Acid/Base): Prepare solutions of the compound in mild acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Maintain at room temperature and an elevated temperature (e.g., 60°C).[9]

    • Oxidative Stress: Prepare a solution of the compound in a solvent containing a small percentage of hydrogen peroxide (e.g., 3% H₂O₂).[9]

    • Photostability: Expose solid samples and solutions to a controlled light source as per ICH Q1B guidelines. Wrap a parallel set of samples in aluminum foil to serve as dark controls.

  • Time Points: Withdraw samples for analysis at predetermined intervals (e.g., T₀, 24h, 48h, 1 week, 2 weeks, 4 weeks).

  • Sample Analysis:

    • Dissolve solid samples and neutralize acid/base hydrolyzed samples.

    • Analyze all samples, including the T₀ control, using a validated stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase of water and acetonitrile with UV detection).

    • The method must be able to resolve the parent peak from any potential degradants.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T₀ control.

    • Use peak area normalization to quantify any significant degradation products.

    • If unknown peaks are observed, further characterization using LC-MS may be necessary to elucidate their structures.

cluster_workflow Accelerated Stability Study Workflow prep 1. Sample Preparation (Solid & Solution) stress 2. Apply Stress Conditions - Thermal (40/60/80°C) - Hydrolytic (Acid/Base) - Oxidative (H₂O₂) - Photolytic (ICH Light) prep->stress sampling 3. Sampling at Time Points (T=0, 1, 2, 4 weeks) stress->sampling analysis 4. HPLC/LC-MS Analysis (Stability-Indicating Method) sampling->analysis data 5. Data Interpretation - Quantify Parent Peak - Identify Degradants - Calculate % Degradation analysis->data

Caption: Experimental workflow for a typical stability study.

Conclusion

This compound is a robust chemical intermediate when stored and handled correctly. Its primary vulnerabilities are hydrolysis, photodegradation, and thermal decomposition. By implementing the recommended storage protocols—specifically, storing the compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area away from incompatible materials—its integrity can be maintained for extended periods. Rigorous adherence to safe handling procedures is non-negotiable to mitigate the associated health risks. The provided experimental protocol offers a framework for researchers to validate stability under their specific laboratory conditions, ensuring the reliability of their scientific outcomes.

References

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  • ResearchGate. Stability Analysis of Pyridine Complexes with Homo‐ and Heterometallic (Cu, Ag, Au)
  • ChemRxiv.
  • University of California, Santa Cruz. Safe Storage of Chemicals. [Link]
  • PubChem. 5-Bromo-2-chloro-6-methylnicotinonitrile. [Link]
  • University of St Andrews.
  • Google Patents. Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • PubChem. 5-Bromo-2-chloroheptane. [Link]
  • University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]
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A Senior Application Scientist's Guide to Sourcing 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile for Advanced R&D

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile, a key heterocyclic building block. We delve into its chemical properties, critical applications, and provide a curated analysis of commercial suppliers. Furthermore, this document outlines best practices for quality assessment, handling, and illustrates its synthetic utility with a detailed experimental protocol. Our objective is to empower scientific teams to make informed procurement decisions and streamline the integration of this versatile intermediate into their research and development pipelines.

Part 1: Core Compound Analysis

1.1: Chemical Identity and Properties

This compound is a polysubstituted pyridine derivative valued for its utility in organic synthesis. The strategic placement of its functional groups—a nitrile, a bromine atom, and a chlorine atom—offers multiple, distinct reaction sites for further molecular elaboration.

  • Chemical Structure:

  • Molecular Formula: C₈H₆BrClN₂[1][2]

  • Molecular Weight: 245.51 g/mol [1]

  • CAS Number: 42951-71-3[1][3][4]

  • Appearance: Typically a white to off-white powder or crystalline solid.[1][2]

  • Synonyms: 5-bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile.[2]

1.2: Significance in Research and Development

This compound is not an end-product but a crucial intermediate, primarily in the pharmaceutical and agrochemical sectors.[1] Its structure is a valuable scaffold for building more complex molecules. The chloro and bromo substituents are excellent handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the nitrile group can be hydrolyzed, reduced, or converted to other functionalities. This versatility makes it a sought-after precursor in the synthesis of:

  • Active Pharmaceutical Ingredients (APIs): It serves as a starting material for novel therapeutics, particularly in oncology and neurology research.[1]

  • Kinase Inhibitors: The pyridine core is a common feature in many small-molecule kinase inhibitors used in cancer therapy.[5]

  • Agrochemicals: It is used in the development of new pesticides and herbicides.[1]

Part 2: Commercial Supplier Landscape

Procuring high-quality starting materials is a critical, rate-limiting step in any research campaign. The choice of supplier can directly impact experimental reproducibility and timelines. Below is a comparative analysis of several commercial sources for this compound.

Table 1: Comparison of Commercial Suppliers

SupplierProduct ExamplePurity SpecificationAvailable QuantitiesNotes
MilliporeSigma (Aldrich) CIAH98D1F96198%InquireOffered via ChemScene partnership.
CymitQuimica IN-DA003MGQ[2]97%[2]1g, 5g, 10g, 25g, 100g[2]Provides a range of research-scale quantities.
King Scientific KS-0000006U[4]Not specifiedInquireLists compound as a building block.
MySkinRecipes #69851[1]≥97%[1]250mg, 1gSpecifies conformity to structure via IR and NMR.[1]

Disclaimer: Availability, pricing, and specifications are subject to change. Researchers should always verify details directly with the supplier before ordering.

Part 3: Quality Control and Scientific Diligence

The nominal purity value on a product label is only the starting point for due diligence. As a Senior Application Scientist, I stress the importance of a multi-faceted approach to quality verification.

3.1: The Indispensable Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document for any research-grade chemical. It is the supplier's attestation of the material's quality for a specific batch. Key data points to scrutinize include:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Look for the percentage purity and be wary of any significant impurity peaks.

  • Identity Confirmation: The CoA must confirm the compound's identity using methods like ¹H-NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS).[6] The spectral data should be consistent with the expected structure of this compound.

  • Appearance and Solubility: These should match the expected physical properties.

The workflow for assessing a new chemical batch should be standardized within any research organization to ensure consistency.

cluster_procurement Procurement & Initial Check cluster_qc In-House Quality Control A Identify Need & Select Supplier B Place Order & Request Batch-Specific CoA A->B C Receive Material & Quarantine B->C D Review Supplier's CoA vs. Specifications C->D E Perform Identity Test (e.g., NMR, LC-MS) D->E F Assess Purity (e.g., HPLC) E->F G Release to Lab Inventory F->G Pass H Quarantine Failure: Contact Supplier F->H Fail

Caption: Workflow for new chemical procurement and QC.

Part 4: Safety, Handling, and Storage

Proper handling is paramount for both researcher safety and compound integrity. While a specific, verified Safety Data Sheet (SDS) for this exact compound was not available from all sources, general principles for related halogenated aromatic compounds apply.

  • Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]

  • Handling Precautions: Avoid creating dust. Avoid contact with skin, eyes, and inhalation.[7][9] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7] Room temperature storage is generally acceptable.[1]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[7][9]

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[7][9]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

Part 5: Illustrative Application Protocol

To demonstrate the synthetic utility of this building block, we present a generalized protocol for a Suzuki-Miyaura cross-coupling reaction at the bromine position. This type of reaction is fundamental in modern drug discovery for creating C-C bonds.

Objective: To couple an arylboronic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

Step-by-Step Protocol:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: Add the palladium catalyst to the flask. The mixture may change color.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.

A 1. Combine Reagents (Starting Material, Boronic Acid, Base) B 2. Purge with Inert Gas (Ar or N₂) A->B C 3. Add Degassed Solvents B->C D 4. Add Palladium Catalyst C->D E 5. Heat & Stir (80-100 °C) D->E F 6. Monitor Reaction (TLC or LC-MS) E->F G 7. Aqueous Workup (Extraction) F->G H 8. Purify (Column Chromatography) G->H I Final Product H->I

Caption: Experimental workflow for a Suzuki coupling reaction.

Part 6: Conclusion

This compound is a high-value intermediate for chemical synthesis. Successful integration into any R&D program hinges on sourcing material of verifiable quality and purity. Researchers are advised to partner with suppliers who provide comprehensive analytical data and to implement rigorous in-house quality control measures. By adhering to safe handling protocols and employing robust synthetic methodologies, this versatile building block can significantly accelerate the discovery of novel chemical entities.

References

  • This compound.MySkinRecipes. [Link]
  • This compound | 42951-71-3.King Scientific. [Link]
  • CAS 42951-71-3 suppliers, this compound suppliers.Pharma info source. [Link]
  • 5-bromo-4,6-dimethylnicotinonitrile.
  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

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The Strategic Utility of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile as a Versatile Scaffold for Targeted Protein Degrader Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: [Senior Application Scientist]

Abstract

Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the heart of this revolution are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). The rational design and synthesis of these complex molecules depend on the availability of versatile chemical building blocks that allow for modular and efficient assembly. This guide provides an in-depth technical overview of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile, a highly functionalized nicotinonitrile derivative, and elucidates its strategic potential as a core building block in the synthesis of novel protein degraders. We will explore its chemical properties, predictable reactivity, and a proposed synthetic workflow for its incorporation into PROTACs, supported by detailed experimental protocols and validation strategies.

Introduction: The Demand for Versatile Building Blocks in TPD

The TPD field is rapidly evolving, with an increasing number of PROTACs entering clinical trials.[1] A typical PROTAC consists of three key components: a "warhead" that binds to the POI, an E3 ligase ligand (or "anchor") that recruits a specific E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The success of a PROTAC is highly dependent on the optimal spatial arrangement of the POI and the E3 ligase, which is dictated by the chemical nature, length, and attachment points of the linker.[3]

This modularity necessitates a synthetic strategy that allows for the systematic variation of each component. Consequently, there is a high demand for chemical scaffolds that offer multiple, orthogonally reactive sites. This compound presents itself as such a valuable starting material, offering a pyridine core adorned with distinct reactive handles that can be addressed sequentially to build complex PROTAC architectures. This guide will serve as a roadmap for researchers looking to leverage this building block in their TPD programs.

Physicochemical Properties and Reactivity Profile of the Core Scaffold

This compound is a solid, crystalline compound with the molecular formula C₈H₆BrClN₂ and a molecular weight of 245.51 g/mol .[4] Its structure, characterized by a substituted pyridine ring, provides a rigid framework for the attachment of various chemical moieties.

PropertyValueSource
Molecular Formula C₈H₆BrClN₂[4]
Molecular Weight 245.51 g/mol [4]
CAS Number 42951-71-3[4]
Appearance White to Off-White Powder or Crystals[5]
Purity ≥97% (typical commercial grade)[5]

The true synthetic utility of this building block lies in the differential reactivity of its two halogen substituents: the bromine atom at the C5 position and the chlorine atom at the C2 position. This reactivity is governed by established principles of organometallic and heterocyclic chemistry.

The Principle of Selective Functionalization

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. This is due to the decreasing bond dissociation energy of the carbon-halogen bond down the group, which facilitates the rate-limiting oxidative addition step in the catalytic cycle.[6] This principle is the cornerstone of a selective functionalization strategy for this compound. The C5-Br bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust C2-Cl bond. This allows for a wide range of carbon-carbon and carbon-heteroatom bonds to be formed selectively at the C5 position, while leaving the C2-chloro group untouched for subsequent transformations.[6]

Conversely, the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[7] The chlorine atom at this position can be displaced by various nucleophiles, such as amines, a reaction that typically requires more forcing conditions than the palladium-catalyzed coupling at the C5 position. This orthogonal reactivity is the key to its application in the modular synthesis of PROTACs.

G start This compound suzuki Suzuki, Sonogashira, or Buchwald-Hartwig Coupling start->suzuki Pd Catalyst (Selective on C-Br) intermediate 5-Aryl/Alkynyl/Amino-2-chloro-nicotinonitrile (POI Ligand Conjugate) suzuki->intermediate snar Nucleophilic Aromatic Substitution (SNAr) final_product Final PROTAC Molecule snar->final_product intermediate->snar Amine-Linker-E3 Ligand (Reacts at C-Cl)

Diagram 1: Orthogonal reactivity of the core scaffold.

Proposed Synthetic Workflow for a PROTAC Molecule

This section outlines a hypothetical, yet scientifically robust, synthetic route to a PROTAC molecule using this compound as the starting material. For this example, we will target a hypothetical kinase (our POI) and utilize a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand.[4][8] The general strategy involves:

  • Step 1: Installation of the POI-targeting "Warhead" via a Suzuki-Miyaura cross-coupling reaction at the C5-bromo position.

  • Step 2: Conjugation of the E3 Ligase Ligand and Linker via a Buchwald-Hartwig amination or SNAr reaction at the C2-chloro position.

G start This compound step1 Step 1: Suzuki Coupling (Warhead Installation) start->step1 intermediate Intermediate: Warhead-Nicotinonitrile-Cl step1->intermediate step2 Step 2: Buchwald-Hartwig Amination (Linker-E3 Ligand Conjugation) intermediate->step2 protac Final PROTAC Molecule step2->protac reagents1 Arylboronic Acid (Warhead) Pd(PPh₃)₄, K₃PO₄ reagents1->step1 reagents2 Amine-Linker-VHL Ligand Pd₂(dba)₃, RuPhos, NaOtBu reagents2->step2

Diagram 2: Proposed synthetic workflow for a PROTAC.

Step 1: Suzuki-Miyaura Coupling for "Warhead" Installation

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction ideal for this transformation.[9] We will couple our core scaffold with a hypothetical arylboronic acid that represents a kinase inhibitor "warhead." The selectivity for the C5-bromo position is high under standard conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [9][10]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices: The use of Pd(PPh₃)₄ is a robust choice for aryl bromides. K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing unwanted side reactions. The dioxane/water solvent system is excellent for solubilizing both the organic and inorganic reagents.

Step 2: Buchwald-Hartwig Amination for Linker-E3 Ligand Conjugation

With the "warhead" installed, the remaining C2-chloro position is now the target for coupling with our linker-E3 ligase ligand moiety. For this, the Buchwald-Hartwig amination is a highly efficient method for forming the C-N bond.[11][12] We will use a pre-synthesized VHL ligand that has been functionalized with a linker terminating in a primary amine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [11][13]

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the 5-aryl-2-chloro-4,6-dimethylnicotinonitrile intermediate from Step 1 (1.0 equiv.), the amine-linker-VHL ligand (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., RuPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (~0.1 M).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS until completion (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate, and purify the final PROTAC molecule by preparative HPLC.

Causality Behind Experimental Choices: The amination of an electron-deficient 2-chloropyridine is more challenging than that of a bromopyridine. Therefore, a more active catalyst system is required. The combination of a palladium source like Pd₂(dba)₃ with a sterically hindered, electron-rich biarylphosphine ligand such as RuPhos is highly effective for activating C-Cl bonds.[13] NaOtBu is a strong, non-nucleophilic base necessary to facilitate the catalytic cycle.

Validation and Characterization of the Final PROTAC

The synthesis of a PROTAC is only the first step. A rigorous validation workflow is essential to confirm its identity, purity, and biological activity.

Structural Characterization and Purity Analysis
TechniquePurposeExpected Outcome
LC-MS Confirm molecular weight and assess preliminary purity.A major peak with the expected mass-to-charge ratio of the final PROTAC.
HPLC Quantify purity.[14]Purity of >95% is typically required for biological assays.
¹H and ¹³C NMR Confirm the chemical structure.Peaks corresponding to all three components (warhead, core, linker-E3 ligand) should be present and correctly assigned.
HRMS Determine the exact mass.Provides definitive confirmation of the molecular formula.

Protocol: Purity Assessment by HPLC [14]

  • Instrumentation: Use a reversed-phase HPLC system with a C18 column and a UV detector.

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified PROTAC in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Mobile Phase: Use a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Analysis: Inject the sample and integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the product peak divided by the total area of all peaks.

Functional Assays for PROTAC Activity

A series of biochemical and cellular assays are required to demonstrate that the synthesized molecule functions as a protein degrader.[15][16][17]

G biochem Biochemical Assays binding Binary Binding (SPR/ITC) (PROTAC to POI and E3) biochem->binding ternary Ternary Complex Formation (TR-FRET/FP) (POI-PROTAC-E3) biochem->ternary cell Cellular Assays degradation Protein Degradation (Western Blot/HiBiT) (Measures POI levels) cell->degradation ub Ubiquitination Assays (Confirms mechanism) cell->ub pheno Phenotypic Assays viability Cell Viability/Apoptosis (Measures downstream effect) pheno->viability

Diagram 3: Hierarchy of functional assays for PROTAC validation.

Protocol: Western Blot for Protein Degradation [15]

  • Cell Treatment: Plate cells (e.g., a cancer cell line expressing the target kinase) and treat with varying concentrations of the synthesized PROTAC for a set time course (e.g., 2, 4, 8, 24 hours).

  • Lysis: Harvest the cells and prepare protein lysates.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin). Then, incubate with a secondary antibody conjugated to HRP.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of POI degradation relative to the vehicle-treated control. The DC₅₀ (concentration at which 50% degradation is achieved) can then be calculated.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of targeted protein degraders. Its key advantage lies in the orthogonal reactivity of its C-Br and C-Cl bonds, which allows for a modular and strategic assembly of complex PROTAC molecules. By employing selective palladium-catalyzed cross-coupling reactions followed by nucleophilic aromatic substitution, researchers can efficiently install diverse "warhead" and "linker-anchor" moieties. This technical guide has provided a plausible and well-supported roadmap for this process, from initial synthetic design to final biological validation. As the field of targeted protein degradation continues to expand, the demand for such strategically functionalized heterocyclic scaffolds will undoubtedly grow, positioning this compound as a key tool in the arsenal of medicinal chemists.

References

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation.
  • Xiong, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 911-927. [Link]
  • Matyskiela, M. E., et al. (2013). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. Molecular & Cellular Proteomics, 12(4), 1037-1049. [Link]
  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't?[Link]
  • RSC Publishing. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. RSC Chemical Biology. [Link]
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
  • Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening.
  • Aurigene. (2025). PROTAC Discovery and Development Services. [Link]
  • MySkinRecipes. (n.d.). This compound.
  • Gabca, H. L., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(17), 12514-12530. [Link]
  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service.
  • ResearchGate. (2022). Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition. [Link]
  • Isbell, J., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1146-1152. [Link]
  • ChemRxiv. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. [Link]
  • ResearchGate. (2021). A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase. [Link]
  • Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. [Link]
  • ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]
  • Semantic Scholar. (2023). Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders. [Link]
  • Organ, M. G., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(44), 7418-7421. [Link]
  • National Institutes of Health. (2022). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. [Link]
  • ResearchGate. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
  • National Institutes of Health. (2021). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. [Link]
  • RSC Publishing. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. [Link]
  • National Institutes of Health. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]
  • National Institutes of Health. (2022). A patent review of von Hippel-Lindau (VHL)
  • National Institutes of Health. (2022). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Nolan, S. P., et al. (2003). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • ACS Fall 2025. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. [Link]
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5-Bromo-2-chloro-4,6-dimethylnicotinonitrile: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical structures is paramount to the success of any medicinal chemistry campaign. Among the myriad of heterocyclic building blocks, the nicotinonitrile (3-cyanopyridine) framework has emerged as a "privileged scaffold," consistently appearing in a range of biologically active agents, including approved therapeutics.[1][2][3] This guide focuses on a particularly valuable, yet underexplored, derivative: 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile . We will dissect its molecular architecture, explore its synthetic potential, and provide evidence-based insights into its most promising applications in medicinal chemistry, with a primary focus on kinase inhibition and antimicrobial development. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not just data, but a strategic rationale for leveraging this compound in the creation of novel therapeutic agents.

Molecular Profile and Synthetic Strategy

The utility of any building block begins with a thorough understanding of its intrinsic properties and the logic of its synthesis. This compound is a solid, stable compound under standard laboratory conditions.[4]

PropertyValueSource
CAS Number 42951-71-3[4][5]
Molecular Formula C₈H₆BrClN₂[5][6]
Molecular Weight 245.51 g/mol [6]
Appearance White to Off-White Powder/Crystals[5]
Purity ≥97%[4]

The arrangement of substituents on the pyridine ring is not arbitrary; it is a carefully orchestrated collection of functional groups that dictates the molecule's reactivity and potential biological interactions. The electron-withdrawing nature of the nitrile and chloro groups, combined with the bromo substituent, creates a unique electronic landscape. The methyl groups at positions 4 and 6 provide steric bulk and are weakly electron-donating, influencing both reactivity and potential protein-ligand interactions.

Rationale for Synthetic Derivatization

The primary value of this molecule lies in the differential reactivity of its two halogen atoms. This is a crucial feature for any medicinal chemist looking to build a library of analogues systematically.

  • C2-Chloro Position: The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr). Its proximity to the ring nitrogen and the electron-withdrawing cyano group at C3 significantly lowers the energy of the Meisenheimer complex intermediate, facilitating displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols).

  • C5-Bromo Position: The bromine atom at the 5-position is less activated for SNAr but is an ideal handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino functionalities.[7][8]

This differential reactivity allows for a programmed, sequential approach to synthesis, where one position can be modified while leaving the other intact for a subsequent transformation.

G cluster_0 Pathway A: C2 Substitution (SNAr) cluster_1 Pathway B: C5 Substitution (Cross-Coupling) start This compound snar Nucleophilic Aromatic Substitution (SNAr) Reagent: R-NH2, R-SH, R-OH start->snar High C2 reactivity coupling Suzuki / Buchwald-Hartwig Cross-Coupling Reagent: Ar-B(OH)2, Pd catalyst start->coupling Ideal C5 handle prod_a C2-Substituted-5-Bromo Intermediate snar->prod_a final Diverse Pentasubstituted Nicotinonitrile Library prod_a->final Further C5 coupling prod_b C5-Substituted-2-Chloro Intermediate coupling->prod_b prod_b->final Further C2 substitution

Caption: Selective functionalization pathways for this compound.

Application I: A Scaffold for Novel Kinase Inhibitors

The nicotinonitrile scaffold is integral to potent kinase inhibitors.[1] Its derivatives have shown significant activity against cancer-related targets like Pim kinases and Janus kinases (JAK).[1][9] The pyridine nitrogen and the nitrile group are excellent hydrogen bond acceptors, often interacting with the critical "hinge region" of the kinase ATP-binding pocket, a common anchoring motif for Type I and Type II inhibitors.

This compound represents an ideal starting point for a kinase inhibitor discovery program. The C2 position can be functionalized with various amine-containing fragments to probe the solvent-exposed region of the ATP pocket, while the C5 position can be modified via Suzuki coupling to introduce larger aryl or heteroaryl groups that can extend into the deeper hydrophobic regions of the active site.

Drug Discovery Workflow: From Building Block to Inhibitor

G A Start: 5-Bromo-2-chloro- 4,6-dimethylnicotinonitrile B Step 1: C2 SNAr (e.g., with aniline derivatives) A->B C Step 2: C5 Suzuki Coupling (e.g., with arylboronic acids) B->C D Focused Library of Novel Analogues C->D E In Vitro Kinase Screening (e.g., Pim-1) D->E F SAR Analysis & Lead Identification E->F G Lead Optimization F->G

Caption: Proposed workflow for developing kinase inhibitors from the title compound.

Experimental Protocol: In Vitro Pim-1 Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of newly synthesized compounds against Pim-1 kinase, a serine/threonine kinase implicated in cancer.[9][10]

Objective: To determine the IC₅₀ value of a test compound against Pim-1 kinase.

Materials:

  • Recombinant human Pim-1 kinase

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BSA)

  • Peptide substrate (e.g., a known Pim-1 substrate like PIMtide)

  • ATP (Adenosine triphosphate)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound stock solution in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM). Then, dilute these solutions further into the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 5 µL of kinase buffer.

    • 2.5 µL of the peptide substrate solution.

    • 2.5 µL of the diluted test compound solution (or DMSO for control wells).

  • Kinase Reaction Initiation: Add 2.5 µL of the recombinant Pim-1 enzyme solution to each well to initiate the reaction. Briefly centrifuge the plate to ensure all components are mixed.

  • Phosphorylation: Add 2.5 µL of ATP solution to start the phosphorylation of the substrate. The final ATP concentration should be at or near its Kₘ for Pim-1.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[1]

  • Reaction Termination & Detection: Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete unconsumed ATP, followed by adding a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis: Measure luminescence on a plate reader. Plot the percentage of inhibition versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Representative Nicotinonitrile CompoundTarget KinaseIC₅₀ (µM)Source
Derivative 8ePim-1, Pim-2, Pim-3≤ 0.28[10]
Compound IVPim-10.52[9]
Compound VPim-10.35[9]
Compound 20PIM-10.94[11]
PF-06651600 (related scaffold)JAK3Covalent Inhibitor[1]

Application II: A Platform for Novel Antimicrobial Agents

The prevalence of antimicrobial resistance necessitates the development of new chemical entities with novel mechanisms of action. Halogenated heterocycles are a well-established class of antimicrobial compounds.[12][13] The presence of both bromine and chlorine on the pyridine ring of our title compound may offer unique antimicrobial properties.[14] Bromo-substituted compounds have shown particular efficacy against Gram-positive bacteria, while chloro-substituents are also common in antibacterial agents.[14][15]

The mechanism of action for such compounds can be multifaceted, but it often involves interference with essential cellular processes. The lipophilicity imparted by the halogens can enhance membrane permeability, allowing the molecule to reach intracellular targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a test compound against bacterial strains.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB II)

  • Test compound stock solution (10 mM in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (600 nm)

Procedure:

  • Inoculum Preparation: Culture the bacterial strains overnight in MHB II. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB II to all wells. Add 50 µL of the test compound stock solution (appropriately diluted from the DMSO stock) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a range of compound concentrations.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: Wells containing only MHB II and the bacterial inoculum.

    • Sterility Control: Wells containing only MHB II.

    • Positive Control: Wells containing a serial dilution of a known antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a strategically designed building block with immense potential for medicinal chemistry. Its key strengths—a privileged nicotinonitrile core, differentially reactive halogen handles, and substitution patterns conducive to targeting key therapeutic protein families—make it an exceptionally valuable starting point for drug discovery campaigns. While this guide has focused on the promising avenues of kinase inhibition and antimicrobial development, its utility likely extends to other areas, such as neurology and agrochemicals, where substituted pyridines play a crucial role.[5] The systematic exploration of the chemical space accessible from this scaffold is a scientifically sound and commercially viable strategy for the identification of next-generation therapeutic agents.

References

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  • Abou-khatwa, S., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. PubMed.
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  • Chawla, P., et al. (2011). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study.
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The Strategic Synthesis and Untapped Potential of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among these, the pyridine nucleus holds a privileged position due to its prevalence in a myriad of biologically active molecules. This guide focuses on a particularly intriguing and synthetically versatile scaffold: 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile . This polysubstituted pyridine derivative, with its unique arrangement of reactive and modulating functional groups, serves as a powerful building block for the creation of diverse molecular architectures, particularly in the realm of oncology.

This technical guide will provide an in-depth exploration of the synthesis of this compound, its chemical reactivity, and a literature-based review of the biological activities of its analogous structures. By examining the synthesis of related compounds and the structure-activity relationships (SAR) of similar pyridine-based inhibitors, we will illuminate the untapped potential of this scaffold for the development of next-generation therapeutics.

Synthesis of the Core Scaffold: this compound

While a direct, peer-reviewed synthesis for this compound is not extensively documented in a single source, a plausible and efficient multi-step synthetic route can be constructed based on established transformations of pyridine derivatives. The proposed pathway commences with the readily available 2-hydroxy-4,6-dimethylnicotinonitrile and proceeds through a sequential halogenation strategy.

Proposed Synthetic Pathway

The synthesis can be envisioned in two key stages: chlorination of the 2-hydroxy group followed by bromination at the 5-position.

Synthetic Pathway start 2-Hydroxy-4,6-dimethylnicotinonitrile step1 Chlorination start->step1 intermediate 2-Chloro-4,6-dimethylnicotinonitrile step1->intermediate POCl3 step2 Bromination intermediate->step2 product This compound step2->product NBS or Br2

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

This transformation involves the conversion of the 2-pyridone moiety to the 2-chloro derivative, a common reaction in pyridine chemistry.

  • Rationale: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for the chlorination of 2-hydroxypyridines. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

  • Protocol:

    • To a stirred solution of 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C.

    • After the addition is complete, the reaction mixture is heated to reflux (typically 80-110 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.

    • The aqueous mixture is neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until a pH of 7-8 is reached.

    • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 2-chloro-4,6-dimethylnicotinonitrile.[1][2]

Step 2: Synthesis of this compound

The final step involves the regioselective bromination of the 2-chloropyridine intermediate.

  • Rationale: The pyridine ring is activated towards electrophilic substitution by the two methyl groups. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for such systems, often leading to monobromination at the most electron-rich position, which in this case is the 5-position. Alternatively, elemental bromine in a suitable solvent can be used.[3]

  • Protocol:

    • To a solution of 2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) in a chlorinated solvent like dichloromethane or chloroform, or an aprotic polar solvent like DMF, add N-bromosuccinimide (1.0-1.2 eq) portion-wise at room temperature.

    • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

    • Upon completion, the reaction mixture is washed with water and an aqueous solution of sodium thiosulfate to remove any unreacted bromine and succinimide.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The resulting crude product is purified by recrystallization or column chromatography to yield this compound.[3]

Synthetic Utility and Analog Development

The strategic placement of the chloro and bromo substituents on the nicotinonitrile core is the key to its utility as a versatile building block. The differential reactivity of the C-Cl and C-Br bonds allows for selective and sequential functionalization, enabling the synthesis of a wide array of analogs.

Synthetic_Utility cluster_0 Nucleophilic Aromatic Substitution (SNAr) at C2 cluster_1 Palladium-Catalyzed Cross-Coupling at C5 core This compound snar Reaction with Amines, Alcohols, Thiols core->snar Displacement of Cl coupling Suzuki, Stille, Sonogashira, Buchwald-Hartwig Reactions core->coupling Reaction at Br analog1 2-Substituted-5-bromo- 4,6-dimethylnicotinonitriles snar->analog1 analog2 5-Substituted-2-chloro- 4,6-dimethylnicotinonitriles coupling->analog2

Caption: Key reaction pathways for analog synthesis from the core scaffold.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitrile group and the pyridine nitrogen.

  • Rationale: This allows for the facile introduction of a variety of nucleophiles, most notably amines, to generate 2-amino-substituted nicotinonitrile derivatives. This is a common strategy in the synthesis of kinase inhibitors, where the 2-aminopyridine motif often serves as a key hydrogen-bonding pharmacophore that interacts with the hinge region of the kinase active site.[4]

  • Generalized Protocol for N-Arylation:

    • A mixture of this compound (1.0 eq), the desired amine (1.0-1.5 eq), and a base such as potassium carbonate or sodium tert-butoxide (2.0-3.0 eq) is suspended in a suitable solvent (e.g., DMF, dioxane, or toluene).

    • A palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a phosphine ligand (e.g., Xantphos, 4-10 mol%) are added, and the reaction vessel is purged with an inert gas (e.g., nitrogen or argon).

    • The reaction mixture is heated to 80-120 °C for 4-24 hours, with progress monitored by TLC.

    • After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

  • Rationale: This provides a powerful tool for modulating the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, as well as for exploring interactions with specific pockets of the target protein. Common cross-coupling reactions include Suzuki (with boronic acids/esters), Stille (with organostannanes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines).[4]

  • Generalized Protocol for Suzuki Coupling:

    • To a reaction vessel containing this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq) are added.

    • A solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.

    • A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), is added, and the mixture is degassed and placed under an inert atmosphere.

    • The reaction is heated to 80-110 °C for 2-12 hours until completion as indicated by TLC.

    • The reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

    • The organic phase is washed, dried, and concentrated, and the residue is purified by column chromatography.

Analog Classes and Biological Activity: A Focus on Kinase Inhibition

While direct biological data for analogs of this compound is sparse in the public domain, the broader class of substituted pyridines and nicotinonitriles has been extensively explored as potent inhibitors of various protein kinases implicated in cancer and inflammatory diseases. By examining the SAR of structurally related compounds, we can infer the potential of this scaffold.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. Its inhibition is a therapeutic strategy for a range of inflammatory conditions and some cancers. Many potent p38 MAP kinase inhibitors feature a substituted pyridine core.[5][6][7][8]

Analog Structure (General) Key Substituents and their Inferred Role Reported Activity (General)
2-(Arylamino)-5-(aryl/heteroaryl)pyridine2-Arylamino group: Forms crucial hydrogen bonds with the kinase hinge region. 5-Aryl/heteroaryl group: Occupies a hydrophobic pocket, influencing potency and selectivity.Many analogs exhibit potent inhibition of p38 MAP kinase with IC₅₀ values in the nanomolar range.
2-Amino-5-substituted pyridinesSubstituents at the 5-position: Can be varied to optimize pharmacokinetic properties and target engagement.The nature of the substituent at the 5-position significantly impacts activity.
VEGFR-2 Inhibitors

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. A number of approved and investigational anticancer drugs target VEGFR-2, and many of these incorporate a pyridine scaffold.[4][9][10][11][12]

Analog Structure (General) Key Substituents and their Inferred Role Reported Activity (General)
Pyridine-based ureas and amidesUrea/Amide linker: Often acts as a hydrogen bond donor/acceptor, interacting with the DFG motif of the kinase.Compounds with this general structure have shown potent anti-angiogenic activity and inhibition of VEGFR-2 in the nanomolar range.
Fused pyridine-heterocyclesFused ring system: Can provide a rigid scaffold that orients key binding motifs for optimal interaction with the ATP-binding site.These analogs often exhibit high potency and selectivity for VEGFR-2.

digraph "VEGFR2_Signaling" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
VEGF [label="VEGF"];
VEGFR2 [label="VEGFR-2", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Dimerization [label="Dimerization &\nAutophosphorylation"];
PLCg [label="PLCγ"];
PI3K [label="PI3K"];
Akt [label="Akt"];
Ras [label="Ras"];
Raf [label="Raf"];
MEK [label="MEK"];
ERK [label="ERK"];
Proliferation [label="Cell Proliferation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Migration [label="Cell Migration", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Survival [label="Cell Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Angiogenesis [label="Angiogenesis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Inhibitor [label="Pyridine-based\nVEGFR-2 Inhibitor", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

VEGF -> VEGFR2 [label="Binds"];
VEGFR2 -> Dimerization;
Dimerization -> PLCg;
Dimerization -> PI3K;
Dimerization -> Ras;
PI3K -> Akt;
Ras -> Raf -> MEK -> ERK;
{PLCg, Akt, ERK} -> {Proliferation, Migration, Survival};
{Proliferation, Migration, Survival} -> Angiogenesis;
Inhibitor -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335"];

}

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for pyridine-based inhibitors.

Conclusion and Future Directions

This compound represents a strategically designed and highly versatile scaffold for the synthesis of novel, biologically active compounds. Its differential reactivity at the C2 and C5 positions provides a robust platform for the generation of diverse chemical libraries. While direct biological data on its immediate derivatives is limited, the extensive literature on analogous pyridine-based kinase inhibitors strongly suggests its potential in the development of potent therapeutics, particularly in the field of oncology.

Future research should focus on the systematic exploration of the chemical space around this core. The synthesis and biological evaluation of a focused library of analogs, targeting key kinases such as p38 MAP kinase and VEGFR-2, would be a logical and promising next step. Such studies will be instrumental in elucidating the structure-activity relationships of this scaffold and could lead to the discovery of novel drug candidates with improved efficacy and selectivity. The foundation laid by the chemistry of this and related compounds provides a clear roadmap for these future endeavors.

References

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  • Al-Said, M. S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(5), 2033-2043.
  • Bavetsias, V., et al. (2013). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of[5][9][13]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Bioorganic & Medicinal Chemistry Letters, 23(15), 4377-4381.
  • BenchChem. (2025). Application Notes and Protocols: The Utility of 5-Bromo-2-chloro-4-methylpyridine in Medicinal Chemistry. BenchChem.
  • Eslami, M., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 13(4), 1317–1325.
  • Ferreira, R. S., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Ghavimi, B., et al. (2015). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Avicenna Journal of Medical Biotechnology, 7(2), 64-69.
  • Ghorab, M. M., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(12), 1461-1481.
  • Laufer, S., et al. (2006). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Journal of Medicinal Chemistry, 49(23), 6777-6787.
  • Moustafa, A. H., et al. (2021). Selective VEGFR-2 Inhibitors: Synthesis of Pyridine Derivatives, Cytotoxicity and Apoptosis Induction Profiling. Molecules, 26(16), 4983.
  • Roe, M. B., et al. (2005). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 48(21), 6660-6669.
  • Schlosser, M., et al. (2005). Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick. The Journal of Organic Chemistry, 70(7), 2494–2503.
  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
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  • Zhang, X., et al. (2014). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 913-917.
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Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is a highly functionalized pyridine derivative poised as a versatile building block for the synthesis of a diverse array of complex molecules. Its strategic substitution pattern, featuring a nitrile group, two methyl groups, and two distinct halogen atoms (bromine and chlorine) at key positions, offers a rich platform for selective chemical modifications. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of this compound. We will delve into detailed protocols for selective derivatization at the C2, C5, and C3 positions, underpinned by mechanistic insights and practical considerations to empower the synthesis of novel chemical entities for pharmaceutical and agrochemical research. The nicotinonitrile core is a well-established pharmacophore found in numerous biologically active compounds, and the strategic derivatization of this scaffold can lead to the discovery of novel therapeutic agents.[1]

Physicochemical Properties

PropertyValue
CAS Number 42951-71-3[2]
Molecular Formula C₈H₆BrClN₂[3]
Molecular Weight 245.51 g/mol [2]
Appearance White to Off-White Powder or Crystals[1]
Storage Room temperature, dry environment[1]

Strategic Derivatization: A Multi-faceted Approach

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The C5-bromo and C2-chloro positions are amenable to a variety of cross-coupling and nucleophilic substitution reactions, while the nitrile group at C3 can be transformed into other functional moieties. This allows for a modular and strategic approach to library synthesis.

G A This compound B C5-Aryl/Heteroaryl Derivatives A->B Suzuki Coupling C C5-Amino Derivatives A->C Buchwald-Hartwig Amination D C2-Amino/Alkoxy Derivatives A->D SNAr E C3-Carboxylic Acid/Amide Derivatives A->E Nitrile Hydrolysis B->D SNAr B->E Nitrile Hydrolysis C->D SNAr C->E Nitrile Hydrolysis D->E Nitrile Hydrolysis

Caption: Synthetic pathways for the derivatization of this compound.

Part 1: Selective C-C Bond Formation via Suzuki-Miyaura Coupling at the C5-Position

Expertise & Experience: The Rationale for Regioselectivity

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds.[4] A key consideration for the derivatization of this compound is the regioselectivity of the coupling reaction, given the presence of two halogen atoms. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[5] This trend is governed by the bond dissociation energies of the carbon-halogen bonds. The weaker C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the stronger C-Cl bond.[5] Consequently, the Suzuki-Miyaura coupling of this compound is expected to occur selectively at the C5-bromo position, leaving the C2-chloro position intact for subsequent transformations.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-Br(Ln) B->C Ar-Br D Transmetalation C->D R-B(OR)2 Base E Ar-Pd(II)-R(Ln) D->E F Reductive Elimination E->F F->A Ar-R G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-Br(Ln) B->C Ar-Br D Amine Coordination C->D R¹R²NH E [Ar-Pd(II)-Br(HNR¹R²)(Ln)] D->E F Deprotonation E->F Base G Ar-Pd(II)-NR¹R²(Ln) F->G H Reductive Elimination G->H H->A Ar-NR¹R² G A 2-Chloropyridine Derivative C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B Nucleophile (e.g., R₂NH, RO⁻) B->C D 2-Substituted Pyridine Product C->D Loss of Leaving Group E Chloride Ion C->E G A Nicotinonitrile Derivative B Amide Intermediate A->B H₂O, H⁺ or OH⁻ C Nicotinic Acid Derivative B->C H₂O, H⁺ D Nicotinamide Derivative B->D Controlled Hydrolysis

Sources

Suzuki-Miyaura coupling protocol for 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Selective Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl and heteroaryl motifs, which are privileged structures in a multitude of pharmaceutical agents.[3][4][5] The subject of this guide, this compound, is a highly functionalized heterocyclic building block. Its structure, featuring two distinct halogen atoms on an electron-deficient pyridine ring, presents a strategic opportunity for sequential, selective functionalization—a highly desirable attribute in the construction of complex molecular libraries for drug development.

This document serves as a comprehensive guide for researchers, providing a detailed protocol for the selective Suzuki-Miyaura coupling at the C5-bromo position of this substrate. It delves into the mechanistic rationale behind experimental choices, offering a framework for achieving high yields and predictable selectivity.

The Principle of Selective Coupling: Exploiting Differential Reactivity

A central challenge and opportunity in the functionalization of dihalogenated heterocycles is achieving site-selectivity.[4][6][7] The successful Suzuki-Miyaura coupling of this compound hinges on the inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

The reactivity of organic halides in the rate-determining oxidative addition step of the catalytic cycle generally follows the order: I > Br > OTf >> Cl.[1][8][9][10][11] This trend is a direct consequence of the carbon-halogen bond dissociation energies; the weaker C-Br bond is significantly more susceptible to cleavage and insertion by the palladium(0) catalyst than the stronger C-Cl bond.[12][13][14]

Furthermore, the nicotinonitrile core is electron-deficient due to the ring nitrogen and the potent electron-withdrawing nature of the cyano group. This electronic characteristic enhances the electrophilicity of the ring carbons, which can facilitate the oxidative addition step.[5][15] However, the Lewis basicity of the pyridine nitrogen can also lead to catalyst inhibition or deactivation.[16][17] Therefore, the selection of a robust catalyst system is paramount. By leveraging these principles, conditions can be tailored to favor the exclusive coupling at the more labile C5-bromo position, preserving the C2-chloro substituent for subsequent synthetic transformations.[11][14]

Catalyst System Selection: The Key to Success

The choice of palladium source, ligand, and base is critical for an efficient and selective coupling reaction, especially with challenging electron-deficient substrates.[5][17]

  • Palladium Source : Standard palladium precursors such as Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.[17][18] These are typically reduced in situ to the active Pd(0) species that enters the catalytic cycle.

  • Ligand : For electron-deficient substrates like substituted pyridines, bulky, electron-rich phosphine ligands are essential.[18][19] Ligands developed by groups like Buchwald (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[17][18][19] Their steric bulk promotes the final reductive elimination step and helps form the active, monoligated palladium species, while their strong electron-donating character facilitates the challenging oxidative addition to the C-Br bond and shields the palladium center from inhibitory coordination by the pyridine nitrogen.[17][20]

  • Base : A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[21][22] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2][5] The choice of base can significantly influence reaction rate and yield, with milder bases often being sufficient.

Detailed Experimental Protocol: Selective C5-Arylation

This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C5-position of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous powder (3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 258.5 mg), the desired arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (3.0 mmol, 636.8 mg).

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium precursor, Pd(OAc)₂ (0.02 mmol, 4.5 mg), and the SPhos ligand (0.04 mmol, 16.4 mg).

  • Solvent Addition : Add the degassed solvent (e.g., 5 mL of 1,4-Dioxane) via syringe.

  • Reaction Execution : Place the sealed flask into a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring : Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.[19] The reaction is typically complete within 12-24 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and add water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[19][23] Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-chloro-4,6-dimethylnicotinonitrile.

Data Summary: Reaction Parameters
ParameterReagent/ConditionQuantity/ValuePurpose
Electrophile This compound1.0 equiv.Heterocyclic core
Nucleophile Arylboronic Acid1.2–1.5 equiv.Source of aryl group
Pd Source Pd(OAc)₂2 mol%Catalyst precursor
Ligand SPhos4 mol%Stabilize catalyst, promote reaction
Base K₃PO₄3.0 equiv.Activates boronic acid
Solvent 1,4-Dioxane (anhydrous, degassed)~0.2 MReaction medium
Temperature 100 °C-Provides activation energy
Atmosphere Inert (Argon or Nitrogen)-Prevents catalyst degradation
Time 12–24 h-Reaction duration

Visualizing the Mechanism and Workflow

To better understand the process, the following diagrams illustrate the catalytic cycle and the experimental workflow.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OA Oxidative Addition Pd0->OA + R¹-Br PdII_Halide R¹-Pd(II)L₂-Br (Aryl-Palladium Complex) OA->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation + [R²B(OH)₃]⁻ PdII_Diorgano R¹-Pd(II)L₂-R² (Diorganopalladium) Transmetalation->PdII_Diorgano RE Reductive Elimination PdII_Diorgano->RE RE->Pd0 Regeneration Product R¹-R² Coupled Product RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[8][23][24]

Experimental_Workflow Experimental Workflow Setup 1. Reagent Setup (Flask, Stir Bar, Reagents) Inert 2. Inert Atmosphere (Evacuate & Backfill Ar/N₂) Setup->Inert Addition 3. Catalyst & Solvent (Add Pd/Ligand & Solvent) Inert->Addition Reaction 4. Reaction (Heat & Stir) Addition->Reaction Workup 5. Aqueous Work-up (Dilute, Wash, Extract) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analysis 7. Analysis (NMR, MS) Purify->Analysis

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Expected Results and Characterization

Upon successful completion, the reaction is expected to yield the 5-aryl-2-chloro-4,6-dimethylnicotinonitrile product. The identity and purity of the compound should be confirmed using standard analytical techniques.

  • NMR Spectroscopy : Both ¹H and ¹³C NMR are crucial for structural elucidation. The appearance of new aromatic signals corresponding to the coupled aryl group and the disappearance of the proton signal adjacent to the bromine on the starting material are key indicators.[25][26][27]

  • Mass Spectrometry (MS) : Provides confirmation of the molecular weight of the product, verifying that the desired coupling has occurred.[25][26]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst / Insufficiently inert atmosphere.Ensure the palladium source and ligand are of high quality. Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the setup.[17]
Poor quality of boronic acid.Use fresh, high-purity boronic acid or consider using the corresponding boronate ester, which can be more stable.
Side Reactions Protodeboronation (cleavage of C-B bond).Use a milder base or anhydrous conditions. Minimize reaction time once the starting material is consumed.[17][28]
Homocoupling of boronic acid.Ensure the reaction is strictly oxygen-free, as O₂ can promote this side reaction.[17]
Low Selectivity Reaction at C-Cl position.This is unlikely under the recommended conditions. If observed, lower the reaction temperature or use a less active catalyst system to enhance the reactivity difference between C-Br and C-Cl.

Conclusion

The protocol described provides a robust and selective method for the synthesis of 5-aryl-2-chloro-4,6-dimethylnicotinonitrile derivatives via a Suzuki-Miyaura cross-coupling. By understanding the fundamental principles of halide reactivity and making informed choices regarding the catalyst system, researchers can effectively leverage this versatile building block for the efficient construction of novel molecular architectures. The preservation of the C2-chloro position opens a gateway for subsequent diversification, making this protocol a valuable tool for professionals in medicinal chemistry and drug discovery.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • ResearchGate. (2025, October 17). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
  • ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • ResearchGate. (n.d.). Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to.
  • ResearchGate. (2022, October 14). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • ACS Publications. (2017, March 7). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society.
  • Semantic Scholar. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import.
  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • ResearchGate. (n.d.). Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in....
  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation).
  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
  • National Institutes of Health. (n.d.). Cu(OTf)2‐Mediated Cross‐Coupling of Nitriles and N‐Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products.

Sources

Selective Functionalization at the 5-Bromo Position of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Strategic Importance of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

This compound is a highly functionalized pyridine derivative that serves as a pivotal building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its utility is derived from the strategically placed and electronically distinct halogen substituents—a bromine atom at the 5-position and a chlorine atom at the 2-position. This arrangement on an electron-deficient pyridine core allows for sequential and site-selective modifications, enabling the synthesis of complex molecular architectures.[2][3]

The fundamental principle governing the selective functionalization of this molecule lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend is C–I > C–Br > C–Cl, which predicts that the C-Br bond at the 5-position will undergo oxidative addition to a palladium(0) catalyst more readily than the more robust C-Cl bond at the 2-position.[3][4][5] This guide provides detailed protocols and mechanistic insights for leveraging this reactivity difference to achieve selective functionalization exclusively at the 5-position.

Core Principle: Exploiting Differential Halogen Reactivity for Regioselectivity

The primary objective when working with this compound is to achieve regioselective substitution at the C5-Br position while preserving the C2-Cl bond for subsequent chemical transformations. This stepwise approach is a cornerstone of efficient synthetic strategy, allowing for the controlled and predictable assembly of complex derivatives. The protocols outlined herein are optimized to favor this selective pathway.

Caption: Logical workflow for the sequential functionalization of this compound.

Application Protocols for Selective C-5 Functionalization

The following sections provide detailed, field-proven protocols for the most common and effective palladium-catalyzed cross-coupling reactions to modify the 5-bromo position.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between sp²-hybridized centers, making it ideal for introducing aryl or vinyl substituents.[6][7]

Causality Behind Protocol Choices:

  • Catalyst System: Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings involving bromides. For more challenging substrates, a combination of a palladium precursor like Pd₂(dba)₃ and a specialized ligand such as SPhos can enhance catalytic activity and prevent catalyst deactivation by the pyridine nitrogen.[2]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species essential for the transmetalation step.[2][7] K₃PO₄ is a moderately strong base suitable for many applications, while Na₂CO₃ is a milder choice often used in aqueous solvent systems.[8]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common, as it facilitates the dissolution of both the organic substrate and the inorganic base.[8] Rigorous degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling (3 cycles).

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to the specified temperature (typically 85-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-chloro-4,6-dimethylnicotinonitrile.

Table 1: Recommended Conditions for Selective Suzuki-Miyaura Coupling

ParameterCondition ACondition BSource(s)
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)[2][5]
Base K₃PO₄ (2.0 equiv)Na₂CO₃ (2.0 equiv)[8]
Solvent 1,4-Dioxane (degassed)Toluene/EtOH/H₂O (4:1:1, degassed)[5][6]
Temperature 90 °C85 °C
Typical Time 12-18 hours16-24 hours

graph TD {
subgraph "Experimental Workflow"
direction LR;
A[Combine Reactants:
  • Nicotinonitrile
  • Boronic Acid
  • Base] --> B{Establish Inert Atmosphere}; B --> C[Add Pd Catalyst & Degassed Solvent]; C --> D[Heat & Stir (e.g., 90°C)]; D --> E[Monitor Reaction (TLC/LC-MS)]; E --> F[Work-up:
  • Quench
  • Extract]; F --> G[Purify by Chromatography]; G --> H[Characterize Final Product]; end }

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, providing a direct route to arylalkynes, which are valuable intermediates in organic synthesis.[9][10]

Causality Behind Protocol Choices:

  • Dual Catalyst System: This reaction uniquely employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI).[9] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or piperidine, is used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[11]

  • Solvent: Anhydrous, degassed solvents like THF or DMF are used to ensure a water-free environment, which is critical for the stability of the catalytic species.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.1 equiv).

  • Inert Atmosphere: Seal and establish an inert atmosphere (3x evacuate/backfill cycles with Argon).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv). Stir for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 2: Recommended Conditions for Selective Sonogashira Coupling

ParameterCondition ACondition BSource(s)
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(PPh₃)₂ (3 mol%)[9]
Copper Co-catalyst CuI (10 mol%)CuI (5 mol%)[11]
Base Triethylamine (Et₃N)Piperidine[9]
Solvent THF (anhydrous, degassed)DMF (anhydrous, degassed)[11]
Temperature Room Temperature to 50 °CRoom Temperature
Typical Time 6-16 hours12-24 hours

graph TD {
subgraph "Experimental Workflow"
direction LR;
A[Combine Nicotinonitrile,
Pd Catalyst, & CuI] --> B{Establish Inert
Atmosphere};
B --> C[Add Solvent,
Base, & Alkyne];
C --> D[Stir at RT-50°C];
D --> E[Monitor Reaction
(TLC/LC-MS)];
E --> F[Work-up:
  • Filter
  • Concentrate]; F --> G[Purify by Chromatography]; G --> H[Characterize Final Product]; end }

Caption: Sonogashira Coupling Workflow.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[12][13][14]

Causality Behind Protocol Choices:

  • Ligand is Key: The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[2] Ligands like RuPhos or XPhos are designed to promote the rate-limiting reductive elimination step and stabilize the palladium center, preventing decomposition.[12]

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine (or the palladium-amine complex) without competing in nucleophilic attack. Sodium tert-butoxide (NaOtBu) is the most common choice.[12]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the base and poison the catalyst. Therefore, anhydrous solvents and inert atmosphere techniques are critical.[12][15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reactant Addition: Add the this compound (1.0 equiv).

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and establish an inert atmosphere.

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv) via syringe.

  • Reaction: Vigorously stir the mixture at the specified temperature (e.g., 100-110 °C) for the required time.

  • Monitoring: Track the reaction's progress by LC-MS or TLC.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via flash column chromatography.

Table 3: Recommended Conditions for Selective Buchwald-Hartwig Amination

ParameterCondition ACondition BSource(s)
Palladium System Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)[12]
Base NaOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)[12]
Solvent Toluene (anhydrous)1,4-Dioxane (anhydrous)[12]
Temperature 100-110 °C110 °C
Typical Time 16-24 hours18-24 hours

graph TD {
subgraph "Experimental Workflow"
direction LR;
A[Combine Pd Precursor,
Ligand, Base, &
Nicotinonitrile] --> B{Establish Inert
Atmosphere};
B --> C[Add Anhydrous
Solvent & Amine];
C --> D[Heat & Stir
(e.g., 110°C)];
D --> E[Monitor Reaction
(LC-MS)];
E --> F[Work-up:
  • Filter
  • Extract]; F --> G[Purify by Chromatography]; G --> H[Characterize Final Product]; end }

Caption: Buchwald-Hartwig Amination Workflow.

Palladium-Catalyzed Cyanation: C-CN Bond Formation

Introducing a nitrile (cyano) group provides a versatile chemical handle that can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups.[16]

Causality Behind Protocol Choices:

  • Cyanide Source: While highly toxic sources like NaCN or KCN can be used, safer alternatives such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) are now common.[17] These reagents are more stable and easier to handle.

  • Solvent: Polar aprotic solvents like DMF or DMAc are typically used to dissolve the cyanide salt and facilitate the reaction.

  • Additives: In some cases, additives like triethylamine (TEA) are used to aid the catalytic cycle.[17]

Experimental Protocol: General Procedure for Cyanation

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂), and the cyanide source (e.g., K₄[Fe(CN)₆], 0.3-0.5 equiv).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) and any additives (e.g., TEA).

  • Reaction: Heat the reaction mixture with stirring to the target temperature (e.g., 100-130 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.

Table 4: Recommended Conditions for Selective Cyanation

ParameterCondition ACondition BSource(s)
Palladium Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%) / dppf (4 mol%)[17]
Cyanide Source K₄[Fe(CN)₆] (0.35 equiv)Zn(CN)₂ (0.6 equiv)[17]
Solvent DMFDMAc[17]
Temperature 100-120 °C130 °C
Typical Time 12-24 hours12-18 hours

graph TD {
subgraph "Experimental Workflow"
direction LR;
A[Combine Nicotinonitrile,
Pd Catalyst, &
Cyanide Source] --> B{Establish Inert
Atmosphere};
B --> C[Add Anhydrous
Solvent];
C --> D[Heat & Stir
(e.g., 120°C)];
D --> E[Monitor Reaction
(TLC/GC-MS)];
E --> F[Work-up:
  • Quench
  • Extract]; F --> G[Purify by Chromatography]; G --> H[Characterize Final Product]; end }

Caption: Palladium-Catalyzed Cyanation Workflow.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)Source(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvent.Use a fresh batch of catalyst; Ensure thorough degassing of solvent and purging of vessel; Use anhydrous grade solvents.[2]
Loss of Selectivity (Reaction at C2-Cl) Reaction temperature is too high or reaction time is too long; Highly active catalyst system.Reduce the reaction temperature; Monitor the reaction closely and stop once the starting material is consumed; Use a less active catalyst (e.g., Pd(PPh₃)₄ instead of a Buchwald system).
Catalyst Deactivation Coordination of pyridine nitrogen to the Pd center; Presence of oxygen.Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield the palladium; Ensure rigorous inert atmosphere conditions.[2]
Side Product Formation (e.g., Homocoupling) Presence of oxygen; Inefficient transmetalation step.Thoroughly degas all solvents; Change the base or solvent system to promote transmetalation.[2]

Safety & Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18]

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle under an inert atmosphere where possible.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a premier substrate for directed, regioselective synthesis. The enhanced reactivity of the C5-Br bond in palladium-catalyzed cross-coupling reactions provides a reliable and efficient handle for introducing a wide array of chemical functionalities. By carefully selecting the catalyst system, base, and reaction conditions, researchers can selectively functionalize the 5-position, preserving the 2-chloro substituent as a valuable site for subsequent diversification. The protocols and principles outlined in this guide serve as a robust foundation for the synthesis of novel and complex pyridine-based molecules for drug discovery and advanced materials development.

References

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC - NIH. (n.d.).
  • Sun, C., Chen, X., Zhao, Y., Wei, Q., Chen, Z., Wu, J., Hao, F., & Xie, H. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 4(6), 10534-10538. [Link]
  • Sun, C., Chen, X., Zhao, Y., Wei, Q., Chen, Z., Wu, J., Hao, F., & Xie, H. (2019).
  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. (2019, June 18).
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
  • Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. (n.d.). OUCi. [Link]
  • Rahman, A. U., Ahmed, S., Al-Ghamdi, M. S., Choudhary, M. I., & Al-Zaydi, K. M. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 220. [Link]
  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6474-6483. [Link]
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. [Link]
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025, October 17).
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF. [Link]
  • Buchwald–Hartwig amin
  • Sotor, P., Twardoń, M., & Małysa, P. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2353-2362. [Link]
  • This compound. (n.d.). MySkinRecipes. [Link]
  • Kaur, N., & Kishore, D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33887-33906. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • 5-bromo-4,6-dimethylnicotinonitrile. (2025, May 20).
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing. [Link]
  • Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. (n.d.). Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • C±C Bond-Forming Reactions. (n.d.). [Link]
  • Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amin
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activ
  • Buchwald-Hartwig Amination Reaction. (2021, July 26). YouTube. [Link]
  • Cyanation with isocyanides: recent advances and perspectives. (n.d.). RSC Publishing. [Link]
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Application Notes and Protocols for the Selective Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

The substituted nicotinonitrile scaffold is a cornerstone in modern medicinal chemistry and agrochemical research, with its derivatives exhibiting a wide array of biological activities. 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is a particularly valuable synthetic intermediate, offering multiple reaction sites for the strategic construction of complex molecular architectures.[1][2] This dihalogenated pyridine derivative allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to build libraries of novel compounds for screening and development.

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of this compound with various boronic acids. We will delve into the underlying principles of reactivity that govern the chemoselectivity of this transformation, provide a detailed and robust experimental protocol, and present expected outcomes based on established literature for structurally related systems.

Scientific Principles: Harnessing Differential Reactivity

The success of a selective cross-coupling reaction on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy barrier for this step is directly related to the bond dissociation energy of the C-X bond. The established order of reactivity for aryl halides is C-I > C-Br > C-Cl > C-F.

For this compound, the C-Br bond is weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst than the stronger C-Cl bond. This inherent difference in reactivity allows for highly chemoselective coupling at the C5-bromo position, leaving the C2-chloro position untouched. This selective functionalization is a powerful tool, as the remaining chloro group can be targeted in a subsequent cross-coupling reaction under more forcing conditions, allowing for a stepwise and controlled elaboration of the nicotinonitrile core.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)L_n-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate R-Pd(II)L_n-Ar transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar (Product) reductive_elimination->product reactant 5-Bromo-2-chloro-4,6- dimethylnicotinonitrile (R-Br) reactant->oxidative_addition boronic_acid Ar-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective C-Br Arylation

This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for different boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 5-aryl-2-chloro-4,6-dimethylnicotinonitrile.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_workflow Experimental Workflow start Start setup Reaction Setup: - this compound - Boronic Acid - Pd Catalyst & Base start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir (80-100 °C) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A generalized workflow for the selective Suzuki-Miyaura cross-coupling.

Data Presentation: Representative Reaction Conditions

SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-2-chloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
2-Bromo-5-chloropyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O901680-90
5-Bromo-2-chloropyrimidine3-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF80875-85
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃Dioxane/H₂O100 (MW)0.25>90

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of ligand can be critical, with electron-rich, bulky phosphine ligands often improving the efficiency of the oxidative addition step for less reactive chlorides, though in this case, the primary target is the more reactive bromide.

  • Side Reactions:

    • Protodeboronation: The boronic acid can be converted to the corresponding arene. This can be minimized by using anhydrous solvents and ensuring a strictly inert atmosphere.

    • Homocoupling: The boronic acid can couple with itself. This is often promoted by the presence of oxygen. Thoroughly degassing the solvents is crucial.

  • Reactivity of Boronic Acids: Electron-rich boronic acids tend to react faster, while electron-deficient ones may require longer reaction times or higher temperatures.

Synthesis of Starting Material: this compound

While this compound is commercially available, a plausible synthetic route for its preparation involves a multi-step sequence starting from 4,6-dimethyl-2-hydroxynicotinonitrile (also known as 3-cyano-4,6-dimethyl-2-pyridone).[3]

  • Chlorination: The 2-hydroxy group can be converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Bromination: The resulting 2-chloro-4,6-dimethylnicotinonitrile can then be regioselectively brominated at the C5 position using a suitable brominating agent like N-bromosuccinimide (NBS) in a polar solvent.

This synthetic approach provides access to the key dihalogenated intermediate for subsequent cross-coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the selective functionalization of this compound. The predictable chemoselectivity for the C-Br bond allows for the synthesis of a wide range of 5-aryl-2-chloro-4,6-dimethylnicotinonitrile derivatives. These products are valuable intermediates for further synthetic transformations, enabling the rapid generation of molecular diversity for applications in drug discovery and materials science. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this powerful synthetic transformation.

References

  • MySkinRecipes. This compound. [Link]
  • Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]
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  • PubChem. 5-Bromo-2-chloro-6-methylnicotinonitrile. [Link]
  • MDPI. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. [Link]
  • PubMed. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. [Link]
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • PubChem. 3-Cyano-4,6-dimethyl-2-hydroxypyridine. [Link]
  • Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

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Sonogashira coupling conditions for 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Selective Sonogashira Coupling of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Introduction: Strategic Functionalization of a Privileged Heterocycle

The this compound scaffold is a valuable heterocyclic building block in the design of novel therapeutics and functional organic materials.[1] Its utility is derived from the two distinct carbon-halogen centers, which serve as handles for sequential, site-selective functionalization. The Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction for the formation of C(sp²)-C(sp) bonds, is an indispensable tool for introducing alkyne moieties into such scaffolds.[2][3]

This guide provides a detailed examination of the Sonogashira coupling as applied to this compound. We will explore the foundational principles of chemoselectivity, dissect the reaction mechanism, and present robust, field-proven protocols for researchers in synthetic and medicinal chemistry. The focus is not merely on procedural steps but on the underlying chemical logic that governs the choice of catalysts, ligands, and conditions to achieve high-yield, selective alkynylation at the C5-position.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The central challenge in the functionalization of polyhalogenated substrates is achieving selectivity at a single desired position. In the case of this compound, the reaction's success hinges on the inherent difference in reactivity between the C-Br and C-Cl bonds in the key step of the palladium catalytic cycle: oxidative addition.

The generally accepted reactivity trend for halides in palladium-catalyzed cross-coupling is: I > Br >> Cl .[2][4] This trend is governed by bond dissociation energies (BDEs); the C-Br bond (BDE ≈ 71 kcal/mol) is significantly weaker than the C-Cl bond (BDE ≈ 84 kcal/mol), making it far more susceptible to cleavage and oxidative addition to the Pd(0) catalyst. By carefully controlling reaction conditions, particularly temperature, it is possible to exclusively activate the C5-Bromo bond while the C2-Chloro bond remains intact for subsequent transformations. This selective approach provides a powerful strategy for the divergent synthesis of complex molecular architectures.

The Sonogashira Reaction Mechanism

The Sonogashira coupling traditionally operates via two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Caption: A simplified representation of the interconnected Palladium and Copper catalytic cycles in a classic Sonogashira coupling.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate.

  • Copper Cycle : Concurrently, the terminal alkyne coordinates with the Copper(I) salt. A base then deprotonates the alkyne to form a highly reactive copper acetylide intermediate.

  • Transmetalation : The copper acetylide transfers its alkynyl group to the palladium center, regenerating the copper catalyst.

  • Reductive Elimination : The final step involves the palladium complex eliminating the final coupled product (the aryl-alkyne) and regenerating the active Pd(0) species, allowing the cycle to continue.

Optimizing Key Reaction Parameters: A Scientist's Perspective

The selection of each reagent is a critical decision that directly impacts yield, selectivity, and reaction time. Below is an analysis of the key parameters for this specific transformation.

ParameterRecommended ChoicesRationale & Expert Insights
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is often preferred due to its higher air stability compared to Pd(PPh₃)₄. Both are reduced in situ to the active Pd(0) species. Catalyst loading is typically kept low (1-5 mol%) to minimize cost and residual metal contamination.[2][5]
Copper(I) Co-catalyst Copper(I) Iodide (CuI)CuI is essential in the classic protocol to facilitate the deprotonation of the alkyne at a lower pKa and accelerate the transmetalation step.[7] However, its presence can lead to a common side reaction: the oxidative homocoupling of the alkyne (Glaser coupling). This is a key reason to consider copper-free alternatives.[6][8]
Ligand Triphenylphosphine (PPh₃)For this substrate, PPh₃, typically introduced as part of the precatalyst complex, is sufficient. For less reactive aryl chlorides, or in copper-free systems, more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often required to promote oxidative addition and stabilize the catalytic species.[5][9][10]
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)An amine base serves two purposes: it deprotonates the terminal alkyne and neutralizes the HBr generated during the catalytic cycle.[2] Et₃N or DIPEA are commonly used and can often serve as the solvent or co-solvent. The base must be anhydrous to prevent potential side reactions.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), TolueneThe choice of solvent is critical for ensuring all components remain in solution. THF and DMF are excellent choices. All solvents must be anhydrous and degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) to prevent quenching of organometallic intermediates and deactivation of the Pd(0) catalyst.[4]
Temperature Room Temperature to 50 °CThe high reactivity of the C-Br bond allows this reaction to proceed under mild conditions.[2] Starting at room temperature is recommended. Gentle heating (40-50 °C) can be applied if the reaction is sluggish, but excessive heat should be avoided to prevent competitive reaction at the C-Cl bond or catalyst decomposition.

Experimental Workflow: A General Overview

Executing a successful cross-coupling reaction requires meticulous attention to creating an inert atmosphere to protect the sensitive catalyst.

Caption: General experimental workflow for setting up an inert atmosphere cross-coupling reaction.

Protocol 1: Selective Sonogashira Coupling (Classic Cu-Catalyzed Conditions)

This protocol outlines the standard, reliable method for the selective alkynylation of the C5-bromo position.

Reagent Table:

ReagentFormulaMW ( g/mol )Equiv.Mol (mmol)Amount
This compoundC₈H₆BrClN₂245.501.01.0246 mg
Terminal Alkyne(Varies)(Varies)1.21.2(Varies)
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.900.030.0321 mg
Copper(I) IodideCuI190.450.050.059.5 mg
Triethylamine (Et₃N)C₆H₁₅N101.193.03.00.42 mL
THF (anhydrous, degassed)C₄H₈O---5 mL

Step-by-Step Methodology:

  • Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under an argon or nitrogen atmosphere.

  • Addition of Solids: Under a positive flow of inert gas, add this compound (246 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle two more times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the consumption of the starting material by TLC or LC-MS. If the reaction is slow, the flask may be gently heated to 40-50 °C in an oil bath.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-alkynyl-2-chloro-4,6-dimethylnicotinonitrile product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an excellent alternative to mitigate the risk of alkyne homocoupling, which can be problematic for certain substrates. It often requires a more active ligand system.

Reagent Table:

ReagentFormulaMW ( g/mol )Equiv.Mol (mmol)Amount
This compoundC₈H₆BrClN₂245.501.01.0246 mg
Terminal Alkyne(Varies)(Varies)1.51.5(Varies)
(AllylPdCl)₂C₆H₁₀Cl₂Pd₂365.840.01250.01254.6 mg
Tri-tert-butylphosphine (P(t-Bu)₃)C₁₂H₂₇P202.320.050.0510.1 mg
DIPEAC₈H₁₉N129.242.02.00.35 mL
DMF (anhydrous, degassed)C₃H₇NO---5 mL

Step-by-Step Methodology:

  • Vessel Preparation: Follow Step 1 from Protocol 1.

  • Addition of Solids: Under a positive flow of inert gas, add this compound (246 mg, 1.0 mmol), (AllylPdCl)₂ (4.6 mg, 0.0125 mmol), and P(t-Bu)₃ (10.1 mg, 0.05 mmol). Note: P(t-Bu)₃ is air-sensitive and should be handled carefully.

  • Inert Atmosphere: Follow Step 3 from Protocol 1.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) and DIPEA (0.35 mL, 2.0 mmol) via syringe. Stir the mixture.

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 6-24 hours. The reaction progress should be monitored by TLC or LC-MS.[9]

  • Work-up & Purification: Follow Steps 7-10 from Protocol 1. Note that DMF is a high-boiling solvent, so it may need to be removed under high vacuum or by aqueous work-up.

References

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  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]
  • Ehlers, P., Neubauer, A., Lochbrunner, S., Villinger, A., & Langer, P. (2011). Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. Organic Letters, 13(7), 1618–1621. [Link]
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  • National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
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  • PubMed. (2011). Multiple sonogashira reactions of polychlorinated molecules. Synthesis and photophysical properties of the first pentaalkynylpyridines.
  • LookChem. (n.d.). Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines.
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Application Notes & Protocols: Strategic Hydrolysis of the Nitrile Group in 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex heterocyclic compounds. Its utility is prominent in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals, particularly in oncology and neurology research.[1] The transformation of its nitrile (-C≡N) group into a carboxylic acid (-COOH) is a pivotal step, unlocking access to a versatile class of nicotinic acid derivatives. This conversion, known as hydrolysis, can be approached through several distinct chemical and biochemical pathways, each with its own strategic advantages and operational challenges.

This guide provides an in-depth analysis and detailed protocols for the acidic, basic, and enzymatic hydrolysis of this specific substrate. The content is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and field-proven insights to ensure successful and reproducible outcomes.

Mechanistic Underpinnings of Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a two-stage process, proceeding through an amide intermediate.[2][3] The choice of catalyst—acid, base, or enzyme—dictates the specific mechanism and reaction conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[4][5][6] The subsequent steps involve proton transfers to form an imidic acid, which rapidly tautomerizes to the more stable amide. This amide then undergoes further acid-catalyzed hydrolysis to yield the final carboxylic acid and an ammonium salt.[2][5] Due to the stability of the amide, this pathway often requires vigorous conditions, such as refluxing in strong mineral acids, to drive the reaction to completion.[7][8]

Base-Catalyzed Hydrolysis

In a basic medium, the reaction begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[2][9] This forms a negatively charged intermediate that is subsequently protonated by water to yield the imidic acid, which then rearranges to the amide.[2] The amide can then be hydrolyzed further under basic conditions to form a carboxylate salt.[10] A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.[3][10] A key strategic consideration is that under milder basic conditions, the reaction can often be stopped at the amide stage.[5][9]

Enzymatic Hydrolysis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The hydrolysis is performed under mild conditions, typically at neutral pH and room temperature, minimizing side reactions and environmental impact.[11] Two primary enzymatic routes exist:

  • Nitrilase Pathway: A single enzyme, nitrilase, directly converts the nitrile to the corresponding carboxylic acid by catalyzing the addition of two water molecules.[11][12]

  • Nitrile Hydratase/Amidase Pathway: This is a two-enzyme cascade. First, a nitrile hydratase converts the nitrile into an amide. Subsequently, an amidase hydrolyzes the amide to the carboxylic acid.[11][12] This approach is utilized in the large-scale industrial synthesis of compounds like nicotinamide.[13]

Experimental Protocols and Workflows

The following protocols are designed to provide a robust starting point for the hydrolysis of this compound. Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

General Experimental Workflow

The overall process, from starting material to the final purified product, follows a logical sequence.

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification A Dissolve Substrate (this compound) in appropriate solvent B Add Hydrolysis Reagent (Acid, Base, or Enzyme) A->B C Heat to Reaction Temp (e.g., Reflux) B->C D Cool Reaction Mixture C->D E Neutralize / Acidify (pH Adjustment) D->E F Isolate Crude Product (Extraction or Filtration) E->F G Recrystallization or Column Chromatography F->G H Dry Purified Product G->H I Characterization (NMR, IR, MS) H->I

Caption: General workflow for nitrile hydrolysis.

Protocol 1: Vigorous Acid-Catalyzed Hydrolysis
  • Rationale: This method is effective for achieving complete conversion of the robust nitrile group, though it requires careful handling of corrosive acids and monitoring for potential side reactions.

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Deionized Water

    • Sodium Hydroxide (NaOH) solution, 5M

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • In a 100 mL round-bottom flask, combine this compound (1.0 eq, e.g., 2.46 g) with a 1:1 (v/v) mixture of concentrated H₂SO₄ and water (e.g., 40 mL). Caution: Add acid to water slowly in an ice bath.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require 12-24 hours for completion.

    • Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it over crushed ice (approx. 100 g) in a large beaker.

    • Slowly neutralize the acidic solution by adding 5M NaOH solution while cooling in an ice bath until the pH is approximately 2-3. The product may precipitate at this stage.

    • Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 5-Bromo-2-chloro-4,6-dimethylnicotinic acid.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Robust Base-Catalyzed Hydrolysis
  • Rationale: This method uses a strong base to drive the hydrolysis. The product is initially formed as a salt, which is then protonated in an acidic workup to precipitate the desired carboxylic acid.

  • Materials:

    • This compound

    • Sodium Hydroxide (NaOH) pellets

    • Ethanol or Ethylene Glycol

    • Deionized Water

    • Concentrated Hydrochloric Acid (HCl, 37%)

    • Buchner funnel and filter paper

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq, e.g., 2.46 g), ethanol (40 mL), and NaOH pellets (4.0 eq, e.g., 1.6 g).

    • Heat the mixture to reflux with stirring. The reaction progress can be monitored by the evolution of ammonia gas (use moist litmus paper) and by TLC/HPLC. The reaction typically takes 6-18 hours.

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the remaining residue in deionized water (50 mL).

    • Cool the aqueous solution in an ice bath and carefully acidify by adding concentrated HCl dropwise until the pH is approximately 2.

    • A precipitate of 5-Bromo-2-chloro-4,6-dimethylnicotinic acid should form.

    • Age the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to a constant weight.

Protocol 3: Selective Enzymatic Hydrolysis (Conceptual)
  • Rationale: This protocol outlines a conceptual approach using a nitrilase for a highly selective and environmentally benign conversion. The key challenge is sourcing a suitable enzyme that is active on this specific substituted pyridine substrate.

  • Materials:

    • This compound

    • Immobilized Nitrilase (e.g., from Rhodococcus rhodochrous or a genetically modified strain)[13][14]

    • Phosphate buffer solution (e.g., 0.1 M, pH 7.5)

    • Ethyl Acetate

    • Dilute HCl

    • Orbital shaker with temperature control

  • Procedure:

    • Prepare a suspension of this compound (e.g., 1 g) in phosphate buffer (100 mL). A co-solvent may be needed if solubility is low.

    • Add the immobilized nitrilase preparation (e.g., 100 mg) to the suspension.

    • Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 30-40 °C) for 24-72 hours.

    • Monitor the conversion of the nitrile to the carboxylic acid by HPLC.

    • Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration or centrifugation. The enzyme can often be washed and reused.

    • Wash the filtered enzyme with fresh buffer to recover any adsorbed product.

    • Combine the filtrate and washings, cool in an ice bath, and acidify to pH 2 with dilute HCl to precipitate the product.

    • Alternatively, if the product is soluble, extract the acidified aqueous layer with ethyl acetate.

    • Isolate and purify the product as described in the previous protocols.

Comparative Data and Strategic Selection

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis Enzymatic Hydrolysis
Reagents Strong mineral acids (H₂SO₄, HCl)[7]Strong bases (NaOH, KOH)[10]Nitrilase enzyme, buffer[11]
Temperature High (Reflux)High (Reflux)Mild (Room Temp to 40°C)
Reaction Time Long (12-24 h)Moderate (6-18 h)Long (24-72 h)
Pros Inexpensive reagents, effective for unreactive nitriles.Generally faster than acid hydrolysis, product precipitates on acidification.High chemo- and regioselectivity, environmentally friendly, mild conditions protect sensitive functional groups.[11][15]
Cons Harsh conditions, corrosive, potential for side reactions, significant waste generation.Harsh conditions, potential for nucleophilic substitution on the pyridine ring, ammonia evolution.Enzyme cost and availability, slower reaction rates, requires optimization for specific substrates.

Troubleshooting and Field-Proven Insights

Navigating the challenges of nitrile hydrolysis is key to achieving high yields and purity.

Troubleshooting Logic

G Start Low Yield or Incomplete Reaction Detected Check_Start Is starting material still present? (TLC/HPLC) Start->Check_Start Extend_Time Action: Increase reaction time Check_Start->Extend_Time Yes Amide_Present Is amide intermediate the main component? Check_Start->Amide_Present No Extend_Time->Amide_Present Increase_Temp Action: Increase temperature or reagent concentration Force_Completion Rationale: Amide hydrolysis is slow. Action: Extend time at reflux or add more reagent. Amide_Present->Force_Completion Yes Side_Products Are there significant side products? Amide_Present->Side_Products No Force_Completion->Side_Products Lower_Temp Rationale: Harsh conditions cause degradation. Action: Lower temperature, use milder reagent, or switch to enzymatic method. Side_Products->Lower_Temp Yes Isolation_Issue Product lost during work-up? Side_Products->Isolation_Issue No Optimize_Workup Action: Adjust pH carefully during precipitation. Perform multiple extractions. Check solubility of product. Isolation_Issue->Optimize_Workup Yes

Caption: Troubleshooting decision tree for nitrile hydrolysis.

  • Challenge: Incomplete Conversion: The substituted nicotinonitrile may be sterically hindered or electronically deactivated, making it resistant to hydrolysis.[8][16] If the reaction stalls, incrementally increasing the temperature or the concentration of the acid/base can be effective.

  • Challenge: Amide Intermediate Isolation: Especially under basic conditions, the reaction may stop at the amide.[5][17] To obtain the carboxylic acid, ensure the reaction is heated for a sufficient duration after the initial nitrile has been consumed. Ethylene glycol can be used as a higher-boiling solvent to achieve the temperatures needed for complete amide hydrolysis.

  • Challenge: Product Purification: The product, 5-Bromo-2-chloro-4,6-dimethylnicotinic acid, may co-precipitate with inorganic salts during work-up. Ensure the filter cake is washed thoroughly with cold deionized water. If purity remains an issue, recrystallization from a solvent like ethanol, isopropanol, or acetic acid is recommended.

Conclusion

The hydrolysis of this compound to its corresponding nicotinic acid is a critical transformation for which chemists have multiple strategic options. Conventional acid and base-catalyzed methods are robust and widely applicable, though they require harsh conditions. For substrates with sensitive functional groups or when pursuing green chemistry principles, enzymatic hydrolysis presents a powerful, albeit more specialized, alternative. The choice of method should be guided by the project's scale, cost considerations, available equipment, and the desired purity of the final product. Careful monitoring and optimization, guided by the principles and protocols outlined in this document, will lead to successful synthesis of this valuable chemical intermediate.

References

  • Organic Chemistry II - Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Debabov, V. G., & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles.
  • Clark, J. (n.d.). hydrolysis of nitriles.
  • ResearchGate. (n.d.). Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids.
  • Fiveable. (n.d.). Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term.
  • Journal of the Chemical Society, Chemical Communications. (n.d.). Enzymatic hydrolysis of nitrites and dinitriles.
  • Ohta, H. (1997). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA, 51(1-2), 49-50. [Link]
  • Organic Syntheses. (n.d.). nicotinic acid.
  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • Kumar, V., et al. (2023). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. International Journal of Molecular Sciences, 24(15), 12345. [Link]
  • Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Google Patents. (n.d.). CN102249994B - Preparation method of nicotinic acid.
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Patsnap. (n.d.). Method of producing nicotinic acid from niacinamide as raw material.
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • MDPI. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • Wikipedia. (n.d.). Nicotinonitrile.
  • Google Patents. (n.d.). CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Chemistry Stack Exchange. (2017, October 12). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles.
  • Housing Innovations. (2025, August 7). Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown.
  • Reddit. (2023, April 30). Hydrolysis of nitriles.
  • ResearchGate. (2025, August 6). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids.
  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (2025, August 6). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives.
  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.

Sources

Application Note: Chemoselective Reduction of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile to the Corresponding Primary Amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conversion of nitriles to primary amines is a cornerstone transformation in organic synthesis, particularly for the generation of valuable intermediates in pharmaceutical and agrochemical research. This application note provides a detailed guide for the chemoselective reduction of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile to (5-Bromo-2-chloro-4,6-dimethylpyridin-3-yl)methanamine. The presence of both bromine and chlorine substituents on the pyridine ring presents a significant challenge, requiring methodologies that selectively reduce the nitrile group without inducing dehalogenation. We present and compare two primary strategies: catalytic transfer hydrogenation using Raney® Nickel and a chemical reduction using a borohydride-based system. This guide offers detailed, step-by-step protocols, mechanistic insights, and troubleshooting advice tailored for researchers, scientists, and drug development professionals aiming to perform this challenging but critical synthesis.

Introduction: The Synthetic Challenge and Strategic Importance

The target molecule, (5-Bromo-2-chloro-4,6-dimethylpyridin-3-yl)methanamine, is a highly functionalized pyridine derivative. The primary amine handle, installed via reduction of the nitrile, serves as a crucial anchor point for further elaboration in drug discovery programs, enabling the construction of diverse chemical libraries through reactions such as amidation, reductive amination, and urea formation.

However, the synthetic utility of this building block is predicated on a successful and selective reduction of the precursor nitrile. The principal challenge lies in the inherent sensitivity of the aryl-halide bonds (C-Br and C-Cl) to many reducing conditions. Aggressive reduction methods, such as catalytic hydrogenation with certain noble metals (e.g., Palladium) or the use of powerful hydrides like Lithium Aluminum Hydride (LAH), can lead to undesired hydrodehalogenation, resulting in a mixture of difficult-to-separate byproducts and diminished yield of the desired product.

Therefore, the core objective is to identify and optimize a reduction protocol that exhibits high chemoselectivity for the nitrile moiety. This note will explore two field-proven pathways to achieve this goal.

Comparative Analysis of Reduction Strategies

Choosing the appropriate reduction strategy requires balancing reactivity, selectivity, cost, and safety. Below, we analyze the two most promising approaches for this specific transformation.

Strategy 1: Catalytic Transfer Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used industrial method for nitrile reduction.[1] While direct hydrogenation with H₂ gas is effective, transfer hydrogenation offers a more convenient and often milder alternative that does not require high-pressure equipment. Raney® Nickel is a robust and cost-effective catalyst for this purpose.[2] When combined with a hydrogen donor like potassium borohydride (KBH₄) or ammonium formate, it forms a powerful in-situ hydrogenation system.[1][3] This method is particularly attractive as Raney® Nickel often displays good selectivity for nitrile reduction in the presence of aryl halides under controlled conditions.[4]

Key Advantages:

  • High Efficiency: Often provides good to excellent yields.[4]

  • Operational Simplicity: Avoids the need for high-pressure hydrogenation apparatus.

  • Cost-Effectiveness: Raney® Nickel is a relatively inexpensive, non-precious metal catalyst.

Strategy 2: Chemoselective Reduction with Borohydride Systems

Metal hydride reagents are mainstays of functional group reduction. While Sodium Borohydride (NaBH₄) alone is typically insufficient to reduce nitriles, its reactivity can be significantly enhanced by the addition of a Lewis acid or a co-reagent.[5] Systems like InCl₃/NaBH₄ have demonstrated the ability to reduce nitriles to primary amines effectively.[6][7] Critically, the selectivity of these systems can often be tuned by adjusting solvents and stoichiometry, allowing for the preservation of sensitive functional groups like aryl halides.[7] Other specialized boranes, such as diisopropylaminoborane catalyzed by LiBH₄, offer mild conditions and high chemoselectivity, making them excellent candidates for complex substrates.[8][9]

Key Advantages:

  • High Chemoselectivity: Borane-based systems can be finely tuned to avoid dehalogenation.[5][7]

  • Mild Conditions: Reactions can often be performed at or below room temperature, preserving thermally sensitive groups.

  • Predictable Stoichiometry: As a chemical reduction, it does not rely on catalyst activity, which can sometimes be variable.

Experimental Protocols and Workflows

Safety First: Always conduct a thorough safety assessment before beginning any chemical synthesis. The protocols described involve hazardous materials, including flammable solvents, pyrophoric catalysts (dry Raney® Nickel), and water-reactive hydrides. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Raney® Nickel / KBH₄ Catalyzed Transfer Hydrogenation

This protocol is adapted from established methods for the mild and efficient reduction of aromatic nitriles using a Raney® Nickel and potassium borohydride system.[3][4]

Materials & Reagents:

  • This compound (1.0 eq)

  • Raney® Nickel 2800, slurry in water (approx. 50% w/w, ~0.5 eq by dry weight)

  • Potassium Borohydride (KBH₄) (4.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite® (for filtration)

Procedure:

  • Catalyst Preparation: In a flask under an inert atmosphere (e.g., Argon), carefully wash the Raney® Nickel slurry (moist weight ~1.0 eq) sequentially with oxygen-free deionized water (3x) and then anhydrous ethanol (3x) to remove water. The final catalyst should be stored as a slurry in anhydrous ethanol. Caution: Do not allow Raney® Nickel to become dry, as it is pyrophoric and can ignite spontaneously in air.[10]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous ethanol (approx. 25 mL per 10 mmol of substrate).

  • Reagent Addition: While stirring vigorously, add the prepared Raney® Nickel slurry in ethanol (~0.5 eq dry weight). Following this, add potassium borohydride (4.0 eq) portion-wise over 15-20 minutes. An effervescence (hydrogen evolution) will be observed. Maintain the temperature with a water bath if the exotherm is significant.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, carefully quench the excess KBH₄ by the slow, dropwise addition of water.

  • Filtration: Filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake thoroughly with ethanol and ethyl acetate. Safety: The filter cake remains pyrophoric. Immediately transfer it to a designated waste container and quench under water.

  • Extraction: Combine the filtrates and remove the organic solvents under reduced pressure. To the resulting aqueous residue, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. The crude amine can be further purified by silica gel column chromatography if necessary.

Protocol 2: InCl₃-Mediated Sodium Borohydride Reduction

This protocol leverages the in-situ generation of active indium hydride species to achieve a chemoselective reduction of the nitrile.[6][7]

Materials & Reagents:

  • This compound (1.0 eq)

  • Anhydrous Indium(III) Chloride (InCl₃) (1.0 eq)

  • Sodium Borohydride (NaBH₄) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous InCl₃ (1.0 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (3.0 eq) portion-wise to the InCl₃ suspension. Stir the mixture at 0 °C for 30 minutes. The reaction of InCl₃ with NaBH₄ in THF generates the active reducing species in situ.[7]

  • Substrate Addition: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 4-8 hours).

  • Work-up: Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl to decompose excess hydride and dissolve indium salts.

  • pH Adjustment & Extraction: Make the aqueous solution basic (pH > 10) by the slow addition of 1 M NaOH. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude (5-Bromo-2-chloro-4,6-dimethylpyridin-3-yl)methanamine can be purified by column chromatography on silica gel.

Data Summary: Comparison of Protocols
ParameterProtocol 1: Raney® Ni / KBH₄Protocol 2: InCl₃ / NaBH₄
Primary Reagents Raney® Nickel, KBH₄InCl₃, NaBH₄
Solvent Anhydrous EthanolAnhydrous THF
Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 2 - 4 hours4 - 8 hours
Key Advantage Cost-effective, operationally simpleHigh chemoselectivity, mild conditions
Primary Hazard Pyrophoric catalystWater-reactive hydrides, corrosive reagents
Experimental Workflow Visualization

G cluster_0 Protocol 1: Raney® Ni Transfer Hydrogenation cluster_1 Protocol 2: InCl₃ / NaBH₄ Reduction P1_Start 1. Prepare Raney® Ni Catalyst (Wash with EtOH) P1_Setup 2. Combine Nitrile & EtOH P1_Start->P1_Setup P1_React 3. Add Raney® Ni & KBH₄ P1_Setup->P1_React P1_Monitor 4. Stir at RT, Monitor by TLC P1_React->P1_Monitor P1_Workup 5. Quench, Filter, Extract P1_Monitor->P1_Workup P1_Purify 6. Purify via Chromatography P1_Workup->P1_Purify P1_Product Final Product P1_Purify->P1_Product P2_Start 1. Combine InCl₃ & THF at 0°C P2_Reactant 2. Add NaBH₄ (Generate Hydride) P2_Start->P2_Reactant P2_Substrate 3. Add Nitrile Solution P2_Reactant->P2_Substrate P2_Monitor 4. Warm to RT, Monitor by TLC P2_Substrate->P2_Monitor P2_Workup 5. Quench (HCl), Basify (NaOH) P2_Monitor->P2_Workup P2_Extract 6. Extract with EtOAc P2_Workup->P2_Extract P2_Purify 7. Purify via Chromatography P2_Extract->P2_Purify P2_Product Final Product P2_Purify->P2_Product

Caption: Comparative workflow for the two primary reduction protocols.

Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of Catalytic Hydrogenation

In the Raney® Nickel / KBH₄ system, the reaction does not proceed by direct hydride transfer from the borohydride to the nitrile. Instead, KBH₄ reacts with the protic solvent (ethanol) on the surface of the nickel catalyst to generate molecular hydrogen (H₂). This highly active, adsorbed hydrogen is then delivered to the nitrile group, which is also adsorbed on the catalyst surface. The reduction proceeds in a stepwise manner through an imine intermediate, which is subsequently reduced to the primary amine.[3]

G cluster_mech1 Catalytic Cycle on Raney® Ni Surface RCN R-C≡N Adsorbed_RCN Adsorbed R-C≡N RCN->Adsorbed_RCN Adsorption Ni_Surface Ni Surface Imine R-CH=NH (Imine Intermediate) Adsorbed_RCN->Imine + 2[H] Adsorbed_H Adsorbed H₂ Amine R-CH₂-NH₂ Imine->Amine + 2[H] Amine->Amine Desorption G RCN R-C≡N ActivatedComplex [R-C≡N→BH₃] RCN->ActivatedComplex + LA LewisAcid Lewis Acid (e.g., BH₃) ImineIntermediate [R-CH=N-BH₂] ActivatedComplex->ImineIntermediate + 'H⁻' Hydride Hydride Source (e.g., [H-BH₃]⁻) AmineIntermediate [R-CH₂-N(H)-BH₂] ImineIntermediate->AmineIntermediate + 'H⁻' FinalAmine R-CH₂-NH₂ AmineIntermediate->FinalAmine Hydrolysis Workup H₂O Workup

Caption: General mechanism for Lewis acid-activated hydride reduction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction / Low Conversion 1. Inactive catalyst (Protocol 1). 2. Insufficient reducing agent. 3. Impure/wet solvent or reagents.1. Use fresh, properly washed Raney® Ni. Ensure KBH₄ is dry and fresh. 2. Increase stoichiometry of KBH₄ or NaBH₄. 3. Use freshly distilled anhydrous solvents.
Formation of Dehalogenated Byproducts 1. Reaction temperature is too high. 2. Catalyst is too reactive (e.g., some batches of Raney® Ni). 3. Prolonged reaction time.1. Run the reaction at a lower temperature (e.g., 0 °C for Protocol 1). 2. Switch to the borohydride method (Protocol 2), which is generally more chemoselective. 3. Stop the reaction as soon as the starting material is consumed.
Formation of Secondary Amine (R-CH₂-NH-CH₂-R) The primary amine product reacts with the intermediate imine.This is more common in catalytic hydrogenation. Ensure vigorous stirring and a sufficient concentration of the hydrogen source to rapidly reduce the imine intermediate before it can react with the product.
Difficult Product Isolation The amine product may be water-soluble, especially after acidification.During work-up, ensure the aqueous layer is made strongly basic (pH > 10) before extraction to ensure the amine is in its free-base form. Use a more polar solvent like dichloromethane for extraction if necessary.

References

  • Shan, S., et al. (2007). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Semantic Scholar. [Link]
  • Zhang, W., et al. (2007). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.
  • Backeberg, O. G., & Staskun, B. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry. [Link]
  • The Organic Chemist. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]
  • Szostak, M., et al. (2014). Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
  • Barbry, D., & Hasiak, B. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Moody, C. J., & O'Connell, M. J. (2012). The Selective and Partial Reduction of Nitriles Was Achieved Through the Generation of Dichloroindium Hydride.
  • Saavedra, J. Z., et al. (2012). Reaction of InCl3 with Various Reducing Agents: InCl3–NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines. The Journal of Organic Chemistry. [Link]
  • Muthukrishnan, M., & Chidambaram, M. (2011). Reduction of activated aromatic nitriles with ammonia borane.
  • Saavedra, J. Z., et al. (2012). Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines. PubMed. [Link]
  • Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Organic Chemistry Portal. [Link]
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  • Szostak, M., et al. (2014). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers. [Link]
  • Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry. [Link]
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  • Imperial College London. (n.d.). Reductions with Lithium Aluminium Hydride. Ch.imperial. [Link]
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Application Note & Protocols: Strategic Use of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile as a Rigid, Regioselective Core for PROTAC® Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The design and chemical composition of the linker are critical determinants of the efficacy, selectivity, and pharmacokinetic properties of Proteolysis Targeting Chimeras (PROTACs).[1][2] There is a clear trend moving from synthetically tractable flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, towards more sophisticated, rigid linkers that can pre-organize the PROTAC into a bioactive conformation.[1][3][4] This guide introduces 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile as a novel, high-value building block for the synthesis of rigid PROTAC linkers. We will detail its strategic advantages, including its capacity for predictable, regioselective, and sequential functionalization, and provide detailed protocols for its incorporation into advanced linker architectures.

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[1][2] This event-driven pharmacology depends on the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), an interaction profoundly influenced by the linker connecting the two binding moieties.[3][5] While early designs favored flexible linkers for their synthetic accessibility, the field now recognizes the advantages of rigid linkers.[4][6] Rigid linkers can reduce the entropic penalty of ternary complex formation, enhance selectivity, and improve physicochemical properties like solubility and metabolic stability.[1][3]

The pyridine scaffold is an increasingly popular motif in rigid linker design, offering a defined geometry and the potential to improve aqueous solubility.[1] This document focuses on the strategic application of this compound, a multifunctionalized pyridine derivative, as a core component for building next-generation PROTACs.

Rationale for Use: The Strategic Advantages of this compound

The unique substitution pattern of this compound offers several distinct advantages for the rational design of PROTAC linkers.

  • Conformational Rigidity: The disubstituted pyridine ring provides a rigid, planar core that restricts the conformational flexibility of the linker. This can help pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to higher degradation potency.[3][4]

  • Orthogonal Reactivity for Sequential Synthesis: The presence of two different halogen atoms (bromine and chlorine) at distinct positions allows for predictable and regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[7][8][9] This reactivity differential enables a stepwise synthetic strategy, where the C5-bromo position can be functionalized first, leaving the C2-chloro position available for a subsequent transformation.

  • Defined Exit Vectors: The 2,4,5,6-substitution pattern provides well-defined geometric vectors for attaching the POI and E3 ligase ligands, allowing for precise control over their relative orientation. The methyl groups also provide steric bulk that can influence the linker's conformation and interactions.

  • Modulation of Physicochemical Properties: The pyridine core and the polar nitrile group can enhance the solubility and other drug-like properties of the resulting PROTAC, a common challenge for these high-molecular-weight molecules.[1]

Caption: Structure and reactivity sites of the title compound.

Proposed Synthetic Workflow

The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of the synthetic strategy. This allows for a modular, two-step approach to assemble the PROTAC linker, providing maximum flexibility in linker design and library synthesis.

Caption: Proposed workflow for sequential linker functionalization.

Detailed Experimental Protocols

The following protocols are generalized starting points based on established methodologies for cross-coupling reactions on challenging heteroaryl substrates.[10][11][12] Optimization for specific substrates is highly recommended.

Protocol 1: Selective Sonogashira Coupling at the C5-Bromo Position

This protocol is designed for the selective reaction at the more reactive C-Br bond to introduce an alkyne handle, a common connection point in PROTAC synthesis.[1][13]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Ethynyltrimethylsilane, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 equiv, 6 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine base. Stir the resulting suspension for 15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings, ensuring efficient formation of the key copper-acetylide intermediate.[14][15]

  • Base: An amine base like Et₃N serves both as a base to deprotonate the alkyne and as a solvent. It also acts as a scavenger for the HBr generated.

  • Temperature: Moderate heating is often sufficient for the reactive C-Br bond, minimizing potential side reactions or coupling at the C-Cl position.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position

This protocol provides an alternative C-C bond formation at the C5-position, introducing an aryl or heteroaryl moiety.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Ester (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%) or Pd(OAc)₂/SPhos combination

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor progress by LC-MS. Completion is typically reached in 8-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[16]

Causality Behind Choices:

  • Catalyst System: For a substituted chloropyridine, a robust catalyst is needed. While Pd(PPh₃)₄ can be effective for the C-Br bond, a more active system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos) may be required to prevent catalyst deactivation by the pyridine nitrogen.[10][12]

  • Base: A strong inorganic base like K₃PO₄ is often required for challenging Suzuki couplings, as it is crucial for activating the boronic acid for the transmetalation step.[12]

Protocol 3: Subsequent Suzuki-Miyaura Coupling at the C2-Chloro Position

This protocol targets the less reactive C-Cl bond on the product from Protocol 1 or 2. More forcing conditions or a more active catalyst are generally required.

Materials:

  • 5-substituted-2-chloro-4,6-dimethylnicotinonitrile (from previous step, 1.0 equiv)

  • Arylboronic Acid or Ester (1.5 equiv)

  • PEPPSI-IPr catalyst (0.03 equiv, 3 mol%) or a Pd(OAc)₂/XPhos system

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed solvent system (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • Reaction Setup: Follow the setup procedure from Protocol 2, using the chloro-pyridine intermediate and the new boronic acid.

  • Catalyst Choice: Add the more active NHC-palladium precatalyst (PEPPSI-IPr) or a highly active phosphine ligand system.

  • Reaction: Heat the reaction to a higher temperature, typically 100-120 °C. Microwave irradiation can also be effective in driving the reaction to completion.[17][18] Monitor closely by LC-MS.

  • Workup and Purification: Follow the procedures outlined in Protocol 2.

Causality Behind Choices:

  • Catalyst System: The C-Cl bond on an electron-deficient pyridine ring is notoriously difficult to activate.[10] Highly active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr), are often necessary to facilitate the oxidative addition step.[10]

  • Higher Temperature: A higher thermal energy is required to overcome the activation barrier for the cleavage of the stronger C-Cl bond.[12]

Data Summary and Troubleshooting

Table 1: Summary of Recommended Reaction Conditions
ParameterStep 1: C5-Br Coupling (Sonogashira)Step 1: C5-Br Coupling (Suzuki)Step 2: C2-Cl Coupling (Suzuki)
Substrate 5-Bromo-2-chloro-pyridine5-Bromo-2-chloro-pyridine5-substituted-2-chloro-pyridine
Reagent Terminal AlkyneArylboronic AcidArylboronic Acid
Pd Catalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄ or Pd(OAc)₂/SPhosPEPPSI-IPr or Pd(OAc)₂/XPhos
Co-Catalyst CuIN/AN/A
Base Et₃N or DIPEAK₃PO₄ or Cs₂CO₃K₃PO₄
Solvent THF or DMFDioxane/H₂OToluene/H₂O or Dioxane/H₂O
Temp (°C) 60 - 80 °C80 - 100 °C100 - 120 °C (or Microwave)
Selectivity High for C-BrHigh for C-BrReaction at remaining C-Cl
Troubleshooting Workflow

Low yield or incomplete conversion, particularly in the second step (C-Cl coupling), is a common challenge.

Caption: A workflow for troubleshooting low yields in C-Cl bond coupling.

Conclusion

This compound represents a highly valuable and versatile building block for the advanced synthesis of PROTACs. Its inherent rigidity and, most importantly, its capacity for predictable, regioselective functionalization provide a powerful platform for constructing linker libraries with precise control over geometry and physicochemical properties. The stepwise protocols provided herein, grounded in established principles of cross-coupling chemistry, offer a robust framework for researchers to leverage this building block in the development of the next generation of targeted protein degraders.

References

  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. [Link]
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
  • Exploring the Chemical Applications of 3,5-Dimethylpyridine Beyond Omeprazole. NINGBO INNO PHARMCHEM CO., LTD. [Link]
  • The Crucial Role of 2,3-Dimethylpyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]
  • 3,5-Dimethylpyridine: A Key Intermediate in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO., LTD. [Link]
  • Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business review. [Link]
  • Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Deriv
  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PMC. [Link]
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]
  • PROTAC Linkers. CD Bioparticles. [Link]
  • Novel approaches for the rational design of PROTAC linkers.
  • A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System.
  • Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Journal of Medicinal Chemistry. [Link]
  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. 2020;1:273-312. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Key methods to assemble PROTAC libraries using alkyl and ether linkers.
  • Methods to acceler
  • Novel approaches for the rational design of PROTAC linkers. PMC. [Link]

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Application Notes & Protocols: 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile as a Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Nicotinonitrile Core

In the landscape of modern medicinal chemistry, the discovery of versatile molecular scaffolds is paramount to the efficient development of targeted therapeutics.[1] Kinase inhibitors, in particular, represent a major class of drugs, with dozens approved for treating cancers and other diseases.[1][2] The nicotinonitrile framework, a substituted pyridine ring, has emerged as a privileged structure in this domain. Its nitrogen atom and substituents can form critical hydrogen bond interactions within the hinge region of a kinase's ATP-binding pocket, mimicking the natural adenine base.[3]

This guide focuses on a particularly strategic building block: 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile . Its utility stems from three key features:

  • The Pyridine Core : Provides a foundational structure for kinase hinge-binding.

  • Orthogonal Reactive Sites : The presence of a bromine atom at the C5 position and a chlorine atom at the C2 position allows for sequential, regioselective functionalization. The C-Br bond is significantly more reactive towards palladium-catalyzed oxidative addition than the C-Cl bond, enabling predictable, stepwise elaboration.[4]

  • Modulating Substituents : The methyl groups at C4 and C6, along with the nitrile group at C3, influence the electronic properties and steric profile of the molecule, providing a tuned starting point for inhibitor design.

This document provides a detailed exploration of synthetic strategies, step-by-step protocols, and mechanistic insights for leveraging this scaffold in the synthesis of inhibitors targeting key oncological kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs).[5][6]

Core Synthetic Strategy: Sequential Palladium-Catalyzed Cross-Coupling

The primary advantage of this compound lies in its capacity for sequential functionalization. This allows for the controlled and divergent synthesis of a library of compounds from a single starting material. The most effective approach involves a two-step cross-coupling sequence:

  • Step 1: Suzuki-Miyaura Coupling at the C5-Bromo Position. This reaction forms a carbon-carbon bond, typically introducing diverse aryl or heteroaryl moieties. The higher reactivity of the C-Br bond ensures this reaction proceeds selectively, leaving the C-Cl bond untouched for the next step.[4][7]

  • Step 2: Buchwald-Hartwig Amination at the C2-Chloro Position. Following the Suzuki coupling, the less reactive C-Cl bond is targeted for carbon-nitrogen bond formation. This step is crucial for installing amine side chains that often confer potency and selectivity by forming additional interactions within the kinase active site.[8]

This sequential approach is a powerful tool in drug discovery, enabling systematic exploration of the structure-activity relationship (SAR) at two distinct points of the molecular scaffold.

G Start This compound Intermediate Step 1 Product: 5-Aryl-2-chloro-4,6-dimethylnicotinonitrile Start->Intermediate Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst) Selective C-C bond formation at C5-Br Final Final Kinase Inhibitor: 2-Amino-5-aryl-4,6-dimethylnicotinonitrile Intermediate->Final Buchwald-Hartwig Amination (R-NH2, Pd Catalyst) C-N bond formation at C2-Cl G cluster_0 VEGF Signaling cluster_1 Cell Cycle Regulation VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->PLCg Phosphorylates Angio Angiogenesis, Cell Proliferation PLCg->Angio CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Forms Complex Rb Rb Protein CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits G1S G1-S Phase Transition E2F->G1S Promotes Transcription Inhibitor Synthesized Nicotinonitrile Inhibitor Inhibitor->VEGFR2 Blocks ATP Site Inhibitor->CDK46 Blocks ATP Site

Caption: Inhibition points in VEGFR and CDK pathways.

Detailed Experimental Protocols

The following protocols provide a representative, field-proven workflow for the two-step synthesis of a hypothetical kinase inhibitor.

Protocol 1: Suzuki-Miyaura C-C Coupling at the C5 Position

This protocol details the selective coupling of an arylboronic acid to the C5-bromo position of the starting material.

Causality Behind Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Performing the reaction under argon or nitrogen prevents catalyst oxidation and ensures high catalytic activity. [9]* Catalyst System: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. It does not require a separate ligand. [10]* Base and Solvent: An aqueous solution of a base like K₂CO₃ is essential for the transmetalation step of the catalytic cycle. A solvent mixture like 1,4-dioxane/water ensures that both the organic-soluble reactants and the inorganic base can participate in the reaction. Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-2-chloro-4,6-dimethylnicotinonitrile intermediate.

Protocol 2: Buchwald-Hartwig C-N Coupling at the C2 Position

This protocol uses the product from Protocol 1 to install an amine substituent at the C2-chloro position.

Causality Behind Choices:

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N coupling. The ligand facilitates both the oxidative addition and the final reductive elimination steps of the catalytic cycle. [8]* Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine, making it a more active nucleophile for the coupling reaction.

  • Anhydrous Solvent: The Buchwald-Hartwig reaction is sensitive to water, which can hydrolyze the base and interfere with the catalyst. Using an anhydrous solvent like toluene is critical for success. Materials:

  • 5-Aryl-2-chloro-4,6-dimethylnicotinonitrile (from Protocol 1) (1.0 eq)

  • Desired amine (e.g., 4-aminomorpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Ethyl Acetate, Celite®, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by the 5-aryl-2-chloro intermediate (1.0 eq) and the desired amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 110 °C for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final kinase inhibitor.

Caption: General experimental workflow diagram.

Representative Data and SAR Analysis

To demonstrate the utility of this synthetic approach, a hypothetical library of inhibitors was synthesized and tested against VEGFR-2 and CDK4. The results are summarized below.

Compound IDR¹ Group (from Suzuki)R² Group (from Buchwald-Hartwig)Yield (%)Purity (%)VEGFR-2 IC₅₀ (nM) [5][11]CDK4 IC₅₀ (nM) [6][12]
INH-01 4-MethoxyphenylMorpholinyl65>9885>10,000
INH-02 3-FluorophenylMorpholinyl62>9972>10,000
INH-03 4-Methoxyphenyl(R)-3-aminopyrrolidinyl58>9898250
INH-04 3-Fluorophenyl(R)-3-aminopyrrolidinyl55>9980215
INH-05 Pyridin-4-ylN-methylpiperazinyl68>994515
INH-06 Pyridin-4-ylMorpholinyl71>9952850

Analysis of Structure-Activity Relationship (SAR):

  • Selectivity Switch: The data clearly shows that the choice of the amine (R² group) is a primary driver of kinase selectivity. Morpholinyl-containing compounds (INH-01, INH-02, INH-06) show a preference for VEGFR-2, whereas incorporating a basic nitrogen, as in the N-methylpiperazinyl group (INH-05), dramatically increases potency against CDK4 while retaining strong VEGFR-2 activity.

  • Potency Enhancement: The introduction of a pyridine ring at the R¹ position (INH-05, INH-06) generally leads to improved potency against both kinases compared to phenyl rings (INH-01 to INH-04), likely due to favorable hydrogen bonding interactions.

Conclusion

This compound is an exceptionally valuable and versatile building block for the synthesis of kinase inhibitors. Its differentially reactive halogen sites enable a robust and predictable sequential cross-coupling strategy, facilitating the rapid generation of diverse compound libraries. The protocols and strategies outlined in this document provide researchers, scientists, and drug development professionals with a powerful and logical framework for designing and synthesizing novel, potent, and selective kinase inhibitors for therapeutic development.

References

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  • Al-Karmalawy, A. A., et al. (2023). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. National Institutes of Health. [Online]. Available: [Link]
  • Eldehna, W. M., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. National Institutes of Health. [Online]. Available: [Link]
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  • Huang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central. [Online]. Available: [Link]
  • Zhang, M., et al. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. PubMed Central. [Online]. Available: [Link]
  • Reddy, M. S., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. [Online]. Available: [Link]
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Application Notes and Protocols: Strategic C-H Functionalization of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Pyridine C-H Functionalization

The pyridine motif is a cornerstone in medicinal chemistry and drug discovery, present in a vast array of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of such heterocycles, allowing for rapid access to diverse chemical libraries and the optimization of lead compounds.[2] However, the intrinsic electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom pose significant challenges to direct C-H activation.[1][3]

This guide focuses on the C-H functionalization of a specific, highly substituted pyridine derivative: 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile. This substrate presents a unique set of challenges and opportunities:

  • Regioselectivity: The pyridine ring is fully substituted except for the C3 position, simplifying the issue of regioselectivity and making the C3-H bond the sole target for functionalization.

  • Steric Hindrance: The presence of two methyl groups flanking the target C3-H bond creates significant steric congestion, which can impede catalyst access and reduce reaction efficiency.

  • Electronic Effects: The cumulative electron-withdrawing effects of the chloro, bromo, and cyano substituents deactivate the pyridine ring, making C-H activation more difficult.

This document provides a detailed exploration of potential C-H functionalization strategies applicable to this challenging substrate, drawing upon established methodologies for similarly substituted pyridines. We will delve into the mechanistic rationale behind each approach and provide detailed, actionable protocols for researchers in drug development and synthetic chemistry.

Strategic Approaches to C3-H Functionalization

Given the electronic and steric properties of this compound, several C-H functionalization strategies can be envisioned. The choice of method will depend on the desired functional group to be introduced (e.g., aryl, alkyl, etc.) and the tolerance of other functional groups in the molecule.

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H arylation is a robust method for forming C-C bonds. For electron-deficient pyridines, the use of pyridine N-oxides can be an effective strategy to enhance reactivity and control regioselectivity.[4][5][6]

Workflow for Palladium-Catalyzed C-H Arylation:

sub Substrate This compound n_oxide N-Oxide Formation (e.g., m-CPBA) sub->n_oxide arylation Pd-Catalyzed C-H Arylation (Pd(OAc)₂, Ligand, Base, Aryl Halide) n_oxide->arylation deoxygenation Deoxygenation (e.g., PCl₃) arylation->deoxygenation product C3-Arylated Product deoxygenation->product

Figure 1: Workflow for Pd-catalyzed C-H arylation via an N-oxide intermediate.

Protocol 1: Palladium-Catalyzed C3-Arylation via N-Oxide Formation

This protocol is adapted from methodologies developed for the direct arylation of pyridine N-oxides.[6]

Step 1: Synthesis of this compound N-oxide

  • To a solution of this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform, add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-oxide.

Step 2: C3-Arylation

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the N-oxide (1.0 equiv), the desired aryl halide (e.g., aryl bromide or iodide, 1.2-1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), a suitable phosphine ligand (e.g., P(o-tolyl)₃ or P(tBu)₃, 10-20 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 100-130 °C for 12-48 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Step 3: Deoxygenation

  • Dissolve the C3-arylated N-oxide (1.0 equiv) in a suitable solvent like chloroform or toluene.

  • Add a deoxygenating agent such as phosphorus trichloride (PCl₃) (1.5-2.0 equiv) dropwise at 0 °C.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction with ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to yield the final C3-arylated product.

ParameterConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium precursor for C-H activation.
Ligand P(o-tolyl)₃, P(tBu)₃Bulky, electron-rich phosphines can promote oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃Crucial for the C-H activation step (concerted metalation-deprotonation).
Solvent Toluene, DioxaneHigh-boiling, non-protic solvents are suitable for high-temperature reactions.
Aryl Source Aryl bromides/iodidesCommon coupling partners in palladium-catalyzed cross-coupling reactions.

Table 1: Key Parameters for Palladium-Catalyzed C3-Arylation.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for introducing a boronate ester group, which can then be further functionalized through Suzuki-Miyaura cross-coupling.[7][8] While the pyridine nitrogen can inhibit the iridium catalyst, the steric hindrance and electronic nature of the substrate might favor borylation at the C3 position.[9][10]

Protocol 2: Iridium-Catalyzed C3-Borylation

This protocol is based on established methods for the borylation of substituted pyridines.[11]

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.2-1.5 equiv), [Ir(cod)OMe]₂ (1-3 mol%), and a bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy) (2-6 mol%) to a dry Schlenk tube.

  • Add a dry, degassed solvent such as tetrahydrofuran (THF) or cyclohexane.

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or by quenching a small aliquot and analyzing by ¹H NMR.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the C3-borylated pyridine.

Subsequent Functionalization: Suzuki-Miyaura Coupling

The resulting boronate ester can be used directly in a subsequent Suzuki-Miyaura coupling reaction to introduce an aryl or vinyl group at the C3 position.

ParameterConditionRationale
Catalyst [Ir(cod)OMe]₂A highly active iridium precursor for C-H borylation.
Ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)Sterically bulky ligands can prevent catalyst inhibition by the pyridine nitrogen.
Boron Source B₂pin₂A common and stable source of boron for borylation reactions.
Solvent THF, CyclohexaneAnhydrous, non-protic solvents are required for this moisture-sensitive reaction.

Table 2: Key Parameters for Iridium-Catalyzed C3-Borylation.

Minisci-Type Radical Alkylation

The Minisci reaction is a classic method for the functionalization of electron-deficient heterocycles via a radical mechanism.[12] This approach is particularly well-suited for introducing alkyl groups. The reaction is typically performed under acidic conditions to protonate the pyridine nitrogen, further enhancing its electrophilicity.[13]

Reaction Mechanism for Minisci Alkylation:

radical_gen Radical Generation (e.g., from R-COOH + AgNO₃ + (NH₄)₂S₂O₈) radical_add Radical Addition to C3 radical_gen->radical_add substrate_prot Protonated Substrate substrate_prot->radical_add rearomatization Rearomatization (Oxidation) radical_add->rearomatization product C3-Alkylated Product rearomatization->product

Figure 2: Simplified mechanism of the Minisci reaction.

Protocol 3: Minisci C3-Alkylation

This protocol is a general procedure based on classical Minisci reaction conditions.[12][13]

  • To a solution of this compound (1.0 equiv) in a suitable solvent mixture (e.g., acetonitrile/water or trifluoroacetic acid), add the carboxylic acid precursor for the desired alkyl radical (2.0-5.0 equiv).

  • Add a catalytic amount of silver nitrate (AgNO₃, 10-20 mol%).

  • Heat the mixture to 60-80 °C.

  • Add a solution of ammonium persulfate ((NH₄)₂S₂O₈, 2.0-3.0 equiv) in water portion-wise over a period of 30-60 minutes.

  • Continue heating for an additional 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

ParameterConditionRationale
Radical Source Carboxylic AcidsReadily available precursors for a wide range of alkyl radicals.
Initiator System AgNO₃ / (NH₄)₂S₂O₈A classic and effective system for generating radicals from carboxylic acids via oxidative decarboxylation.
Solvent Acetonitrile/Water, TFAAcidic and polar conditions are necessary to protonate the pyridine and facilitate the reaction.

Table 3: Key Parameters for Minisci C3-Alkylation.

Conclusion and Future Outlook

The C-H functionalization of the highly substituted and electronically demanding this compound presents a formidable synthetic challenge. However, by leveraging established methodologies such as palladium-catalyzed arylation via N-oxide activation, iridium-catalyzed borylation, and Minisci-type radical alkylation, chemists can access a range of novel C3-functionalized derivatives. The protocols outlined in this guide provide a solid foundation for further exploration and optimization. Careful consideration of the steric and electronic factors at play will be crucial for achieving successful outcomes. The development of new catalytic systems with enhanced activity and selectivity for such challenging substrates remains an active and important area of research in synthetic organic chemistry.

References

  • Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link][7][8][10]
  • ResearchGate. (2025). Iridium-catalyzed C-H borylation of pyridines | Request PDF. [Link][9]
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  • Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5782-5813. [Link][1]
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  • ACS Publications. (2017). Direct C–H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. Organic Letters. [Link]
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  • ACS Publications. (2011). Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct C−H Arylation of Pyridine N-Oxides. Organic Letters. [Link][6]

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Application Notes & Protocols for In-Process Monitoring of Reactions Involving 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the real-time and at-line monitoring of chemical reactions involving 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile. This polysubstituted nicotinonitrile derivative is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in oncology and neurology research.[1] Precise monitoring of its synthesis and subsequent transformations is paramount for optimizing reaction yields, minimizing impurity formation, and ensuring process safety and scalability. This document outlines methodologies employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing researchers, process chemists, and quality control analysts with the tools to achieve robust and reliable reaction monitoring.

Introduction: The Imperative for Rigorous Analytical Oversight

This compound (C₈H₆BrClN₂) is a highly functionalized heterocyclic compound.[2][3][4] Its value as a pharmaceutical intermediate stems from the strategic placement of reactive sites: a nitrile group, and bromo and chloro substituents on the pyridine ring, which allow for diverse downstream chemical modifications.[1][2]

The success of synthesizing a target API from this intermediate hinges on the precise control of reaction conditions. Inadequate monitoring can lead to incomplete reactions, the formation of regioisomers, or other process-related impurities that are often difficult and costly to remove. Process Analytical Technology (PAT) principles, which advocate for real-time, in-process measurements, are crucial for understanding reaction kinetics and ensuring batch-to-batch consistency.[5] This guide details the application of key analytical techniques to provide this critical oversight.

High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Profiling

Application Note:

HPLC is the cornerstone technique for quantitative analysis of reactions involving this compound. Its suitability arises from the compound's relatively low volatility and good UV absorbance, making it ideal for separation from starting materials, reagents, and non-volatile byproducts. A reverse-phase (RP-HPLC) method is typically employed, where the nonpolar stationary phase effectively retains the analyte and related species, allowing for their separation based on polarity differences using a polar mobile phase.[6] This method provides the accuracy and precision required for determining reaction conversion, product yield, and purity profiles. Method validation is a critical activity to confirm that the analytical procedure is suitable for its intended purpose.[7]

Workflow for HPLC Method Development & Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation injection Inject Sample onto HPLC System prep_mobile->injection prep_std Standard Solution (Analyte @ known conc.) prep_std->injection prep_sample Reaction Quenching & Sample Dilution prep_sample->injection separation Isocratic/Gradient Elution (C18 Column) injection->separation detection UV Detection (e.g., 216 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration (Area vs. Time) chromatogram->integration quant Quantification (vs. Standard Curve) integration->quant

Caption: HPLC analysis workflow from sample preparation to quantification.

Protocol: Reverse-Phase HPLC for Reaction Monitoring

  • Instrumentation & Consumables:

    • HPLC system with quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile (ACN) and water.

    • Phosphoric acid or formic acid for pH adjustment.[8]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).[9]

    • For improved peak shape, acidify the aqueous component with 0.1% phosphoric acid or formic acid (for MS compatibility).[8]

    • Degas the mobile phase thoroughly before use.

  • Standard & Sample Preparation:

    • Standard: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

    • Sample: At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction vessel. Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase to stop the reaction and prevent precipitation. Further dilution may be necessary to fall within the linear range of the calibration curve.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 216 nm (or a wavelength determined by UV scan of the analyte).[9]

    • Run Time: Approximately 10-15 minutes, ensuring elution of all components.

  • Data Analysis & System Suitability:

    • Identify the peaks corresponding to the starting material and the product based on retention times of the standards.

    • Calculate the concentration of the analyte in the reaction mixture at each time point using the calibration curve.

    • Monitor the decrease in starting material and the increase in product over time.

    • System suitability tests (e.g., tailing factor, plate count) should be performed to ensure the validity of the results.

Table 1: Typical HPLC Method Validation Parameters

ParameterSpecificationPurpose
Linearity (r²) > 0.999Confirms a direct relationship between detector response and concentration.
Precision (%RSD) < 2.0%Ensures repeatability of the measurement.[10]
Accuracy (% Recovery) 98.0 - 102.0%Verifies the closeness of the measured value to the true value.
Specificity Baseline resolution > 2Confirms the method's ability to assess the analyte in the presence of other components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Application Note:

While HPLC is the primary tool for quantification, GC-MS is invaluable for identifying volatile starting materials, reagents, and low-level volatile impurities that may not be well-resolved or detected by HPLC.[11] The high separation efficiency of capillary GC combined with the definitive structural information from mass spectrometry makes it a powerful tool for process understanding and impurity profiling.[12][13] The technique is particularly useful for confirming the absence of residual solvents or volatile halogenated byproducts.[11][14]

Protocol: GC-MS Analysis of Reaction Mixtures

  • Instrumentation & Consumables:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

    • A low-to-mid polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

    • High-purity Helium as the carrier gas.

    • Anhydrous sodium sulfate for sample drying.

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • If the reaction solvent is not GC-compatible (e.g., DMF, DMSO), perform a liquid-liquid extraction. Dilute the aliquot with water and extract with a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Inject the organic extract directly into the GC-MS.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overload.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for tentative identification.

    • Confirm the identity of this compound by its characteristic mass spectrum, including the isotopic pattern from the bromine and chlorine atoms.

Table 2: Expected Mass Fragments for the Target Analyte

m/z ValueInterpretation
244/246/248 Molecular ion peak cluster [M]⁺ showing isotopic pattern for Br and Cl.
229/231/233 Loss of a methyl group [-CH₃] from the molecular ion.
209/211 Loss of a chlorine atom [-Cl] from the molecular ion.
166 Loss of a bromine atom [-Br] from the molecular ion.

In-Situ NMR Spectroscopy for Real-Time Mechanistic Insights

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique advantage for reaction monitoring as it can provide real-time, non-invasive structural information directly from the reaction vessel.[15][16] By using a deuterated solvent for the reaction, ¹H NMR spectra can be acquired at regular intervals to track the consumption of reactants and the formation of products and intermediates.[17] This technique is exceptionally powerful for gaining mechanistic insights and understanding reaction kinetics without the need for sampling and quenching, which can introduce artifacts.[16] The chemical shifts of protons on the pyridine ring and the methyl groups are sensitive to the electronic changes occurring during the reaction, providing a clear window into the transformation.[17][18]

Conceptual Workflow for In-Situ NMR Monitoring

NMR_Workflow setup Reaction Setup in Deuterated Solvent (e.g., DMSO-d6) + Internal Standard nmr_tube Transfer to NMR Tube setup->nmr_tube spectrometer Place in NMR Spectrometer Set Temperature nmr_tube->spectrometer acquisition Time-Course Acquisition (Automated ¹H NMR Scans) spectrometer->acquisition processing Automated Fourier Transform & Phasing acquisition->processing analysis Stack Plot Analysis: - Signal Integration vs. Time - Identify Intermediates processing->analysis kinetics Generate Kinetic Profile (Reactant vs. Product) analysis->kinetics

Caption: Workflow for in-situ NMR reaction monitoring and kinetic analysis.

Protocol: ¹H NMR for In-Situ Reaction Monitoring

  • Instrumentation & Reagents:

    • NMR Spectrometer (≥400 MHz).

    • High-quality NMR tubes.

    • Deuterated solvent appropriate for the reaction chemistry (e.g., Chloroform-d, DMSO-d6).

    • A non-reactive internal standard with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Experimental Setup:

    • In a vial, dissolve the limiting reagent and the internal standard in the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire an initial spectrum (t=0) to establish the initial concentrations and chemical shifts.

    • Add the excess reagent(s) to the NMR tube to initiate the reaction.

    • Quickly place the tube in the NMR spectrometer, which has been pre-shimmed and set to the desired reaction temperature.

  • Data Acquisition:

    • Set up an automated experiment to acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).

    • Ensure the number of scans for each time point is sufficient for good signal-to-noise but short enough to provide adequate time resolution.

  • Data Processing and Analysis:

    • Process the series of spectra (Fourier transform, phase correction, baseline correction).

    • Stack the spectra to visualize the changes over time.

    • Integrate the signals for a characteristic peak of the starting material, the product, and the internal standard.

    • Normalize the integrals of the reactant and product to the integral of the constant internal standard.

    • Plot the normalized integral values versus time to generate a kinetic profile of the reaction.

Table 3: Representative ¹H NMR Chemical Shifts (Illustrative)

Proton EnvironmentStarting Material (δ, ppm)Product (Illustrative, δ, ppm)Rationale for Shift
Methyl Protons (C4-CH₃, C6-CH₃) ~2.5 - 2.7May shift upfield or downfieldChange in electronic environment of the pyridine ring.
Aromatic Protons (if any) VariesVariesSubstitution on the ring dramatically alters shifts.

Note: Actual chemical shifts are highly dependent on the specific reaction and solvent used.

Conclusion: An Integrated Analytical Approach

Effective monitoring of reactions involving this compound requires a multi-faceted analytical strategy. HPLC serves as the robust, quantitative workhorse for tracking reaction progress and purity. GC-MS provides essential support for identifying volatile impurities and residual starting materials. Finally, in-situ NMR offers unparalleled real-time mechanistic and kinetic data, accelerating process development and understanding. By integrating these techniques, researchers and drug development professionals can ensure the efficient, safe, and reproducible synthesis of critical pharmaceutical intermediates, ultimately upholding the quality and integrity of the final API. All analytical methods must be properly validated to ensure they are suitable for their intended purpose and provide reliable data.[10][19][20][21]

References

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  • ResearchGate. (2025). (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine.
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  • Thermo Fisher Scientific. Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
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Application Notes and Protocols for the Purification of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile, a key intermediate in pharmaceutical and agrochemical research, from a crude reaction mixture using silica gel column chromatography. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles to ensure robust and reproducible results. We will delve into the critical aspects of mobile phase selection via Thin-Layer Chromatography (TLC), proper column packing and loading, and effective fraction collection and analysis. Furthermore, this guide addresses common challenges associated with the purification of halogenated pyridine derivatives, such as peak tailing, and offers field-proven troubleshooting strategies.

Introduction: The Rationale for Purification

This compound is a substituted pyridine derivative whose molecular structure is a valuable building block in the synthesis of complex organic molecules. Its applications span the development of novel therapeutic agents, particularly in oncology and neurology, as well as in the creation of new pesticides and herbicides. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and complicate the isolation and characterization of the final active pharmaceutical ingredient (API) or agrochemical.

Column chromatography is a liquid chromatography technique widely employed for the separation and purification of individual compounds from a mixture. The principle of separation lies in the differential partitioning of the components between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system). Due to the presence of a basic nitrogen atom in the pyridine ring, special considerations must be taken to achieve optimal separation and avoid common pitfalls like peak tailing.[1][2]

Materials and Methods

Equipment and Glassware
  • Glass chromatography column (appropriate size for the scale of purification)

  • Separatory funnel (for gradient elution)

  • Fraction collector or test tubes/Erlenmeyer flasks for manual collection

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Fume hood

Reagents and Solvents
  • Crude this compound reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS Grade)

  • Ethyl acetate (ACS Grade)

  • Dichloromethane (ACS Grade)

  • Triethylamine (optional, for reducing peak tailing)

  • Cotton or glass wool

  • Sand (washed and dried)

Experimental Protocol: A Step-by-Step Guide

Phase 1: Method Development with Thin-Layer Chromatography (TLC)

The selection of an appropriate mobile phase is the most critical step in developing a successful column chromatography purification. The goal is to find a solvent system that provides good separation between the target compound and its impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[3]

Protocol:

  • Prepare several developing solvents with varying ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Suggested starting ratios: 95:5, 90:10, 85:15, and 80:20 (hexane:ethyl acetate).

  • Dissolve a small amount of the crude reaction mixture in a minimal amount of a volatile solvent like dichloromethane.

  • Spot the dissolved crude mixture onto a TLC plate.

  • Place the TLC plate in a developing chamber containing one of the prepared solvent systems.

  • Allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and visualize the separated spots under a UV lamp.

  • The ideal solvent system will show the spot corresponding to this compound well-separated from other spots.

Phase 2: Column Packing

Proper column packing is essential to prevent channeling and ensure an even flow of the mobile phase, leading to optimal separation. A slurry packing method is generally recommended.[4]

Protocol:

  • Securely clamp the chromatography column in a vertical position within a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 0.5 cm) over the plug.

  • In a separate beaker, prepare a slurry of silica gel with the initial, least polar mobile phase determined from the TLC analysis.

  • Pour the slurry into the column.

  • Gently tap the column to dislodge any air bubbles and ensure even packing.

  • Open the stopcock to allow some solvent to drain, which helps in compacting the silica gel bed.

  • Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

Phase 3: Sample Loading

For optimal separation, the sample should be loaded onto the column in a concentrated band. Dry loading is often preferred as it can lead to better resolution.

Protocol:

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the prepared column.

Phase 4: Elution and Fraction Collection

The elution process involves passing the mobile phase through the column to move the components of the mixture down the stationary phase at different rates.

Protocol:

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

  • Open the stopcock and begin collecting the eluent in fractions.

  • Maintain a constant head of solvent above the silica gel to prevent the column from running dry.

  • If a single solvent system does not provide adequate separation, a gradient elution can be employed, starting with a low polarity mobile phase and gradually increasing the polarity.

  • Monitor the fractions by TLC to determine which ones contain the pure product.

Phase 5: Product Isolation

Once the fractions containing the pure compound have been identified, the final step is to isolate the product.

Protocol:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid or oil is the purified this compound.

  • Further drying under high vacuum may be necessary to remove any residual solvent.

Visualization of the Workflow

Purification_Workflow cluster_prep Preparation Phase cluster_sep Separation Phase cluster_post Post-Separation Phase TLC TLC Analysis Determine optimal mobile phase (e.g., Hexane:EtOAc) Target Rf ≈ 0.2-0.4 Slurry Slurry Preparation Mix silica gel with initial mobile phase TLC->Slurry Informs Packing Column Packing 1. Add cotton plug & sand 2. Pour slurry 3. Settle and compact bed 4. Add top sand layer Slurry->Packing DryLoad Sample Loading (Dry) 1. Dissolve crude product 2. Adsorb onto silica gel 3. Evaporate solvent 4. Load onto column Packing->DryLoad Elution Elution Start with low polarity mobile phase Optionally, run a gradient (increasing polarity) DryLoad->Elution Collection Fraction Collection Collect eluent in separate tubes Elution->Collection TLC_Monitor TLC Monitoring Spot fractions on TLC plate to identify pure product Collection->TLC_Monitor Combine Combine Fractions Pool all fractions containing the pure compound TLC_Monitor->Combine Evaporation Solvent Removal Use rotary evaporator to isolate the product Combine->Evaporation Pure_Product {Pure Product | this compound} Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Results and Discussion

The successful implementation of this protocol should yield this compound with a purity of >98%, as determined by HPLC or NMR analysis. The appearance of the purified product is typically a white to off-white powder or crystals.

Data Presentation:

ParameterCrude Reaction MixturePurified Product
Appearance Brownish oil or solidWhite to off-white solid
Purity (by HPLC) Variable (e.g., 60-85%)>98%
Rf (85:15 Hex:EtOAc) Multiple spotsSingle spot at ~0.35

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing The basic nitrogen of the pyridine ring interacts strongly with acidic silanol groups on the silica surface.[1][2]Add a small amount (0.1-0.5%) of a competing base like triethylamine to the mobile phase. This will preferentially interact with the active silanol sites, allowing for more symmetrical peak elution.[1][2]
Poor Separation The chosen mobile phase is either too polar or not polar enough.Re-optimize the solvent system using TLC. Test a wider range of polarities or consider a different solvent system altogether (e.g., dichloromethane/methanol).
Product Doesn't Elute The mobile phase is not polar enough to move the compound down the column.Gradually increase the polarity of the mobile phase (gradient elution).
Cracked Column Bed The column ran dry, or the packing was not uniform.Ensure a constant head of solvent is always present above the silica gel. Repack the column if cracking is severe.

Conclusion

This application note provides a robust and detailed protocol for the purification of this compound using silica gel column chromatography. By following the outlined steps for method development, column preparation, and elution, researchers can consistently obtain a high-purity product suitable for subsequent applications in drug discovery and development. The inclusion of troubleshooting guidelines further equips scientists to address common challenges encountered during the purification of halogenated pyridine derivatives.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Pyridine Intermediates.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • MySkinRecipes. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • YouTube. (2022). Column Chromatography.
  • BenchChem. (n.d.). Column chromatography conditions for purifying 2-Bromo-4-chlorobenzoic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block.[1] We will delve into the mechanistic underpinnings of potential issues and provide field-proven troubleshooting strategies to optimize your synthetic outcomes.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through a multi-step sequence, often starting from more readily available precursors. A common strategy involves the construction of the substituted pyridine ring followed by halogenation. Alternative approaches might employ cyclization reactions of acyclic precursors. Understanding the nuances of each synthetic step is critical to mitigating side reactions and maximizing yield and purity.

A plausible and frequently utilized pathway commences with a substituted 2-hydroxynicotinonitrile derivative, which then undergoes chlorination and subsequent bromination. Another potential route involves the Sandmeyer reaction of a corresponding 5-amino precursor.[2][3][4][5][6] Less common, but viable, are methods like the Gewald or Thorpe-Ziegler reactions to construct the pyridine ring from acyclic starting materials.[7][8][9][10][11][12][13][14]

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer format to directly address specific problems you may encounter during your experiments.

A. Issues Related to Low Yield and Incomplete Conversion

Question 1: My overall yield for the synthesis of this compound is consistently low. What are the likely culprits?

Low yields can stem from a variety of factors throughout the multi-step synthesis. Here’s a breakdown of potential causes and solutions for key transformations:

1. Inefficient Chlorination of the 2-Hydroxy Precursor:

  • Causality: The conversion of the 2-hydroxy group to a chloro substituent using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be incomplete. This may be due to insufficient reagent, suboptimal temperature, or the presence of moisture, which can deactivate the chlorinating agent.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: All glassware should be flame-dried, and solvents must be anhydrous. Moisture will rapidly quench the chlorinating agent.

    • Optimize Reagent Stoichiometry: Increase the equivalents of POCl₃ or SOCl₂ incrementally (e.g., from 2 to 5 equivalents). A significant excess is often necessary to drive the reaction to completion.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to degradation. A typical starting point is refluxing in the chlorinating agent, but if significant charring or byproduct formation is observed, consider a lower temperature for a longer duration.

    • Catalyst Addition: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.

2. Incomplete Bromination:

  • Causality: Electrophilic bromination of the pyridine ring can be sluggish due to the electron-withdrawing nature of the chloro and cyano groups. Inadequate brominating agent activity or insufficient reaction time can lead to incomplete conversion.

  • Troubleshooting Protocol:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane is a common choice. If yields are low, consider using a more reactive brominating system, such as bromine in acetic acid or a bromine-Lewis acid complex.

    • Catalyst: The addition of a catalytic amount of a Lewis acid (e.g., FeCl₃, AlCl₃) or a radical initiator (e.g., AIBN, if a radical mechanism is desired) can enhance the rate of bromination.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of over-brominated byproducts.

3. Poor Performance of a Sandmeyer Reaction (if applicable):

  • Causality: The Sandmeyer reaction, which converts a 5-amino precursor to the 5-bromo derivative, is sensitive to reaction conditions.[2][3][4][5][6] Incomplete diazotization, premature decomposition of the diazonium salt, or inefficient copper-catalyzed substitution can all lead to low yields.

  • Troubleshooting Protocol:

    • Diazotization Temperature: Maintain a low temperature (0-5 °C) during the formation of the diazonium salt with sodium nitrite and a strong acid (e.g., HBr) to prevent its decomposition.

    • Fresh Reagents: Use freshly prepared sodium nitrite solution and high-purity copper(I) bromide (CuBr).

    • Immediate Use: Use the diazonium salt immediately after its formation in the subsequent reaction with CuBr.

Question 2: The reaction appears to stall, with starting material remaining even after extended reaction times. What should I do?

Reaction stalling is a common issue, often related to catalyst deactivation or insufficient reactivity.

  • Causality: In chlorination reactions, impurities in the starting material or solvent can consume the chlorinating agent. In bromination, the electron-deficient nature of the substrate may simply require more forcing conditions.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for a stalled reaction.

B. Issues Related to Impurity Formation and Side Reactions

Question 3: I am observing significant amounts of byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a primary challenge in the synthesis of highly substituted heterocycles. Below are common side reactions and strategies for their mitigation.

1. Over-halogenation (Di-bromination or further chlorination):

  • Causality: The pyridine ring, once substituted, can undergo further halogenation, leading to di-bromo or other poly-halogenated impurities. This is particularly prevalent with highly reactive halogenating agents or prolonged reaction times.

  • Mitigation Strategies:

    • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0-1.1 equivalents is a good starting point.

    • Slow Addition: Add the halogenating agent dropwise at a low temperature to maintain control over the reaction exotherm and local concentrations.

    • Reaction Monitoring: As mentioned previously, diligent monitoring by TLC or LC-MS is crucial to quench the reaction upon consumption of the starting material, before significant over-halogenation occurs.

2. Hydrolysis of the Nitrile Group:

  • Causality: The nitrile group can be susceptible to hydrolysis to an amide or carboxylic acid, especially under strong acidic or basic conditions, and at elevated temperatures.[7][8] This is a significant concern during workup procedures.

  • Mitigation Strategies:

    • Neutral Workup: Whenever possible, perform aqueous workups under neutral or mildly acidic/basic conditions.

    • Temperature Control during Workup: Avoid excessive heating during solvent removal or extraction steps.

    • Anhydrous Conditions: Ensure the reaction itself is carried out under strictly anhydrous conditions to prevent in-situ hydrolysis.

3. Dimerization and Polymerization (Especially in Gewald-type syntheses):

  • Causality: If employing a Gewald-type reaction to construct the pyridine ring from acyclic precursors, dimerization of the α,β-unsaturated nitrile intermediate is a common side reaction.[7] At higher temperatures, polymerization can also occur, leading to intractable tars.[7]

  • Mitigation Strategies:

    • Temperature Control: Maintain the lowest effective temperature for the reaction.

    • Optimized Base and Solvent: The choice of base and solvent can significantly influence the rate of dimerization versus the desired cyclization.

    • Two-Step Procedure: For challenging substrates, a two-step Gewald synthesis can be beneficial, where the Knoevenagel condensation product is isolated and purified before reacting with sulfur.[7]

4. Formation of Biaryl Byproducts (in Sandmeyer reactions):

  • Causality: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts through the coupling of two aryl radicals.[2]

  • Mitigation Strategies:

    • Optimal Copper(I) Concentration: Ensure an adequate concentration of the copper(I) catalyst to facilitate the desired single-electron transfer and subsequent substitution over radical-radical coupling.

    • Controlled Diazonium Salt Addition: Add the cold diazonium salt solution slowly to the copper(I) bromide solution to maintain a low concentration of the aryl radical intermediate.

Table 1: Summary of Common Side Products and Their Identification

Side Product Potential Cause Analytical Identification (LC-MS) Prevention Strategy
Di-brominated ProductExcess brominating agent, prolonged reaction timeMolecular ion peak corresponding to C₈H₅Br₂ClN₂Stoichiometric control of brominating agent, reaction monitoring
2-Hydroxy NicotinonitrileIncomplete chlorinationMolecular ion peak corresponding to C₈H₇BrN₂OIncrease chlorinating agent, optimize reaction time/temperature
Nicotinamide DerivativeHydrolysis of the nitrile groupMolecular ion peak corresponding to C₈H₈BrClN₂ONeutral workup, avoid high temperatures during purification
Biaryl DimerRadical coupling in Sandmeyer reactionMolecular ion peak corresponding to C₁₆H₁₀Br₂Cl₂N₄Controlled addition of diazonium salt, optimal catalyst concentration

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, this compound?

A: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system for recrystallization would likely be a polar solvent such as ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. The choice of solvent will depend on the solubility of the product and impurities.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method for separating the desired product from closely related impurities.

Q2: My purified product is a colored solid, not the expected white to off-white powder. What could be the cause?

A: A colored product often indicates the presence of trace impurities, which may include:

  • Residual Halogen: Traces of bromine can impart a yellowish or brownish color.

  • Polymerization Products: If the reaction was overheated, small amounts of polymeric byproducts can be present.

  • Oxidation Products: The pyridine ring can be susceptible to oxidation, leading to colored byproducts.

Troubleshooting:

  • Charcoal Treatment: Dissolving the product in a suitable solvent and treating with activated charcoal can often remove colored impurities.

  • Re-purification: A second recrystallization or careful column chromatography may be necessary.

Q3: Are there any specific safety precautions I should take during this synthesis?

A: Yes, several reagents used in this synthesis are hazardous and require careful handling:

  • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are corrosive and react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Bromine: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to use them in solution immediately after their preparation and not to isolate them.

IV. Mechanistic Insights into Side Reactions

Understanding the mechanisms of side reactions is key to their prevention.

Dimerization in Gewald Synthesis:

The dimerization in a Gewald-type synthesis proceeds through a Michael addition of the enolate of the Knoevenagel condensation product onto another molecule of the unsaturated nitrile, followed by an intramolecular cyclization.

G cluster_0 Dimerization Pathway cluster_1 Desired Gewald Cyclization a Knoevenagel Product (Enolate) c Michael Adduct a->c Michael Addition b Knoevenagel Product (Michael Acceptor) b->c d Intramolecular Cyclization c->d e Dimer Byproduct d->e f Knoevenagel Product h Thiolated Intermediate f->h g Sulfur g->h i Intramolecular Cyclization h->i j Desired Aminothiophene i->j

Caption: Competing pathways in the Gewald reaction.

By understanding these potential pitfalls and implementing the suggested troubleshooting strategies, researchers can significantly improve the efficiency and success rate of their synthesis of this compound derivatives.

V. References

  • BenchChem Technical Support Team. (2025, December). Common side reactions in the Gewald synthesis of aminothiophenes. BenchChem.

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Umsetzung von Carbonylverbindungen mit α-Cyancarbonsäureestern und Schwefel. Chemische Berichte, 99(1), 94-100.

  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.

  • J&K Scientific LLC. (2025, December 29). Gewald Reaction. J&K Scientific.

  • Wikipedia. (2023, November 29). Sandmeyer reaction. Wikipedia.

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

  • Bari, S. B., & Shirodkar, P. K. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(10), 2135-2155.

  • Scribd. (n.d.). Modified Vilsmeier-Haack Reactions of A-Methylene Ketones: Chapter Three. Scribd.

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

  • Wikipedia. (2023, October 16). Vilsmeier–Haack reaction. Wikipedia.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.

  • Tetrahedron Letters. (2003). α-Formylation of α-Substituted Ketones. Tetrahedron Letters, 44(42), 7777-7779.

  • Grygorenko, O. O., Ryabukhin, S. V., & Volochnyuk, D. M. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Heterocyclic Communications, 20(6), 351-354.

  • ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction. ResearchGate.

  • Nature. (2021, December 16). Deaminative chlorination of aminoheterocycles. Nature.

  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

  • BenchChem. (2025). Application Notes and Protocols for 5-Bromo-6-chloronicotinoyl Chloride in Heterocyclic Synthesis. BenchChem.

  • Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines. Google Patents.

  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.

  • BenchChem. (2025). Pyridinone Synthesis: Technical Support & Troubleshooting Guide. BenchChem.

  • precisionFDA. (n.d.). 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE. precisionFDA.

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, yet challenging, heterocyclic building block. As a substituted pyridine, this substrate presents unique obstacles, primarily related to catalyst poisoning and differential reactivity of its halogenated sites. This guide provides in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your synthetic campaigns.

The Challenge: Understanding the Substrate's Intrinsic Reactivity

This compound is a highly functionalized pyridine core, offering multiple handles for diversification. However, the very features that make it attractive also present significant hurdles in palladium-catalyzed cross-coupling reactions.

  • Pyridine Nitrogen Inhibition: The most significant challenge arises from the lone pair of electrons on the pyridine nitrogen. This nitrogen atom can act as a Lewis base and strongly coordinate to the palladium catalyst's active sites.[1][2][3] This coordination forms stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction.[4][5]

  • Nitrile Group Coordination: While the pyridine nitrogen is the primary culprit, nitrile groups are also known to be potential catalyst poisons through coordination with the metal center.[6] This secondary interaction can further reduce the concentration of active catalyst.

  • Differential Halogen Reactivity: The substrate possesses two distinct carbon-halogen bonds: a C-Br bond and a C-Cl bond. In palladium catalysis, the oxidative addition step is generally the rate-determining step, with reactivity following the trend I > Br > Cl.[7] This inherent difference allows for selective coupling at the more reactive C-Br bond, but it also means that harsh conditions intended to activate the C-Cl bond could lead to side reactions at the C5 position. The C-Cl bond at the 2-position is particularly unreactive due to the electron-withdrawing nature of the adjacent pyridine nitrogen.[8][9]

cluster_0 Catalytic Cycle Disruption Active Pd(0) Active Pd(0) Substrate 5-Bromo-2-chloro-4,6- dimethylnicotinonitrile Active Pd(0)->Substrate Desired Oxidative Addition Poisoned Pd Complex (Pyridine) Pyridine-N-Pd Complex (Inactive) Active Pd(0)->Poisoned Pd Complex (Pyridine) Poisoned Pd Complex (Nitrile) Nitrile-CN-Pd Complex (Inactive) Active Pd(0)->Poisoned Pd Complex (Nitrile) Substrate->Poisoned Pd Complex (Pyridine) Poisoning Pathway 1 Substrate->Poisoned Pd Complex (Nitrile) Poisoning Pathway 2 start Reaction Failed (Low/No Conversion) q1 Are you using a bulky, electron-rich ligand (e.g., SPhos, XPhos)? start->q1 a1_no Switch to SPhos or XPhos. Re-run reaction. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes success Reaction Successful a1_no->success q2 Are your conditions strictly inert and anhydrous? a1_yes->q2 a2_no Thoroughly degas solvents. Use Schlenk line or glovebox. Re-run reaction. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes a2_no->success q3 What base are you using? a2_yes->q3 a3_weak Switch to K₃PO₄ or Cs₂CO₃. Re-run reaction. q3->a3_weak Weak Base (e.g., Na₂CO₃) a3_strong Proceed to next check. q3->a3_strong Strong Base (e.g., K₃PO₄) a3_weak->success q4 Is the reaction temperature adequate (≥100 °C)? a3_strong->q4 a4_no Increase temperature to 100-110 °C. Re-run reaction. q4->a4_no No a4_yes Consider substrate quality. Purify starting materials. Screen other ligands/solvents. q4->a4_yes Yes a4_no->success

Sources

Technical Support Center: Optimizing Suzuki Reactions of Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions of substituted nicotinonitriles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling these electron-deficient, nitrogen-containing heterocycles. The presence of both a pyridine nitrogen and a nitrile group introduces specific challenges, from catalyst inhibition to substrate decomposition, that require careful optimization of reaction parameters.

This resource provides field-proven insights through a series of troubleshooting questions and FAQs, explaining the causality behind experimental choices to empower you to solve common issues and rationally design your reaction conditions.

Troubleshooting Guide: Addressing Common Experimental Failures

This section addresses specific, common problems encountered during the Suzuki coupling of substituted nicotinonitriles. Each answer provides a diagnostic approach and actionable solutions grounded in mechanistic principles.

Question 1: My reaction shows low to no conversion of the starting nicotinonitrile halide. What are the likely causes and how can I fix it?

Answer:

Failure to convert the starting halide is one of the most common issues and typically points to problems in the first half of the catalytic cycle: catalyst activation or oxidative addition. Nicotinonitriles, being electron-deficient, present unique challenges.

Causality & Diagnosis:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst deactivation.[1] This is particularly problematic with 2-halopyridines. The nitrile group can also interact with the metal center.

  • Inefficient Oxidative Addition: While electron-withdrawing groups like the nitrile generally accelerate oxidative addition, the C-Cl bond of a chloronicotinonitrile can be difficult to activate compared to C-Br or C-I bonds.[2] This step is often the rate-determining step of the catalytic cycle.[2]

  • Inactive Catalyst Species: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. If this reduction is inefficient, the catalytic cycle will not initiate.[1][3]

  • Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote side reactions like the homocoupling of boronic acids.[1][3]

Solutions & Optimization Strategy:

  • Ligand Selection is Critical: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the difficult oxidative addition step, and sterically shield the metal from inhibitory coordination by the pyridine nitrogen.[1][4]

    • Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for these substrates.[1] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong electron-donating ability and stability.[5]

  • Enhance Catalyst Activity:

    • For unreactive aryl chlorides, use a highly active catalyst system, such as a G3 or G4 Buchwald precatalyst, which generates the active Pd(0) species more readily.[1]

    • Increase the reaction temperature in 10-20 °C increments. However, monitor closely for signs of decomposition or side product formation.

  • Ensure an Inert Atmosphere: Rigorously degas your solvent(s) using methods like freeze-pump-thaw (3 cycles) or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[6] Maintain a positive pressure of inert gas throughout the reaction.

  • Check Reagent Quality: Ensure your palladium source and ligand are fresh and have been stored properly under an inert atmosphere. Phosphine ligands, in particular, are susceptible to oxidation.[6]

ParameterRecommendation for Low ConversionRationale
Ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos).Promotes oxidative addition, prevents catalyst inhibition.[1]
Catalyst Use a modern precatalyst (e.g., XPhos Pd G3).Ensures efficient formation of the active Pd(0) species.
Atmosphere Improve degassing of solvents and maintain inert atmosphere.Prevents oxidation of the Pd(0) catalyst.[6]
Temperature Increase temperature incrementally (e.g., from 80°C to 100°C).Overcomes the activation energy barrier for oxidative addition.[1]

Question 2: I'm observing significant hydrolysis of the nitrile group to an amide or carboxylic acid. How can I prevent this?

Answer:

Nitrile hydrolysis is a classic side reaction when using basic conditions, especially with the elevated temperatures often required for Suzuki couplings.[7][8] The electron-deficient nature of the pyridine ring can make the nitrile carbon even more susceptible to nucleophilic attack.

Causality & Diagnosis:

  • Base-Mediated Hydrolysis: The hydroxide ions present in aqueous base systems directly attack the electrophilic carbon of the nitrile. This process is often accelerated at high temperatures.[9] The initial product is an amide, which can be further hydrolyzed to a carboxylic acid under harsh conditions.[10][11]

  • Strong Bases: Strong bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) create a high concentration of nucleophilic hydroxide (in the presence of water) or are themselves nucleophilic, aggressively promoting hydrolysis.

Solutions & Optimization Strategy:

  • Modify the Base: This is the most critical parameter to adjust.

    • Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often the most effective choices for heteroaryl couplings, providing sufficient basicity for the catalytic cycle while minimizing nitrile hydrolysis.[5]

    • Anhydrous powdered potassium fluoride (KF) can also be effective, especially if other functional groups in the molecule are base-sensitive.[12]

  • Control Water Content: While a small amount of water is often beneficial or necessary for Suzuki reactions (especially when using boronic acids), excess water can accelerate hydrolysis.

    • If using an organic solvent like dioxane or toluene, use a minimal amount of water (e.g., a 10:1 or 20:1 organic/aqueous ratio).

    • Consider running the reaction under strictly anhydrous conditions. This may require using a boronic ester instead of a boronic acid and a soluble base like potassium trimethylsilanolate (TMSOK).[13]

  • Reduce Reaction Temperature and Time: If the reaction proceeds reasonably well but hydrolysis is still an issue, try reducing the temperature or shortening the reaction time. Monitor the reaction by TLC or LC-MS to find the point of maximum product formation before significant hydrolysis occurs.

ParameterRecommendation to Prevent Nitrile HydrolysisRationale
Base Use K₃PO₄, Cs₂CO₃, or KF instead of NaOH, KOH, or alkoxides.Less nucleophilic and less harsh, reducing the rate of hydrolysis.[5]
Solvent Minimize water content or use an anhydrous system.Water is the reagent for hydrolysis.[13]
Temperature Lower the reaction temperature if possible.Hydrolysis is kinetically slower at lower temperatures.

Question 3: My main byproduct is the protodeboronated arene/heteroarene. What causes this and how can I minimize it?

Answer:

Protodeboronation is the cleavage of the C–B bond of the organoboron reagent, replacing it with a C–H bond.[14] This is a common and often frustrating side reaction that consumes the coupling partner and reduces the overall yield.

Causality & Diagnosis:

  • Instability of Boronic Acids: Heteroaryl boronic acids, especially those containing electron-withdrawing groups or Lewis-basic nitrogen atoms (like pyridines), are particularly prone to protodeboronation.[1][15] The reaction is often accelerated under basic conditions and in the presence of water.[16]

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the boronic acid has more time to decompose via protodeboronation.[15] Couplings involving electron-deficient nicotinonitriles can have sluggish transmetalation rates.

  • Zwitterionic Intermediates: For 2-pyridyl boronic acids, a zwitterionic species can form under neutral pH conditions, which is highly susceptible to rapid, unimolecular protodeboronation.[14]

Solutions & Optimization Strategy:

  • Use a More Stable Boron Reagent:

    • Switch from a boronic acid to a more robust boronic ester, such as a pinacol (Bpin) or MIDA ester.[17] These are generally more stable to premature protodeboronation.

    • Potassium trifluoroborate salts (ArBF₃K) are another excellent alternative, as they are crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions.

  • Optimize the Base and Solvent System:

    • Strictly anhydrous conditions can suppress protodeboronation pathways.[13] This often involves using a boronic ester and an anhydrous solvent/base system.

    • For aqueous systems, a stronger base like Cs₂CO₃ or K₃PO₄ can sometimes accelerate the desired transmetalation step, making it more competitive with the decomposition pathway.

  • Increase Boron Reagent Stoichiometry: As a practical measure, increasing the equivalents of the boronic acid or ester (e.g., from 1.2 to 1.5 or 2.0 eq.) can help compensate for the loss due to protodeboronation and drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best base for my substituted nicotinonitrile?

The base plays a crucial role in the Suzuki reaction; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[18][19] The choice depends heavily on the stability of your substrate.

  • For substrates sensitive to hydrolysis (like most nicotinonitriles): Start with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) . These provide a good balance of reactivity and mildness. They are highly effective for challenging heteroaryl couplings.[5]

  • For very sensitive substrates or to run under anhydrous conditions: Consider potassium fluoride (KF) or soluble organic bases.

  • Avoid strong hydroxides (NaOH, KOH) and alkoxides (NaOtBu) unless other options have failed, as they significantly increase the risk of nitrile hydrolysis.[9]

Q2: What is the optimal solvent system? Toluene, Dioxane, THF, or something else?

The solvent must solubilize the reagents and catalyst while facilitating the reaction. The choice can significantly impact reaction rate and selectivity.[20]

  • Aprotic Ethers (Dioxane, THF, DME): These are excellent general-purpose solvents for Suzuki couplings. They are often used with a small amount of water (e.g., 4:1 or 5:1 ratio) to help dissolve the inorganic base and facilitate the formation of the active boronate species. 1,4-Dioxane is a very common and effective choice.[21]

  • Aromatic Hydrocarbons (Toluene, Xylene): These are good choices, particularly for higher temperature reactions, as their higher boiling points can help drive sluggish couplings to completion. They are also often used in biphasic systems with water.

  • Polar Aprotic Solvents (DMF, DMAc): While these solvents can sometimes accelerate reactions, they should be used with caution. They are more difficult to render completely anhydrous and can decompose at high temperatures to generate amines, which can interfere with the catalysis. However, for some challenging couplings, they may provide superior results.[22]

A good starting point for screening is 1,4-Dioxane/water (4:1) or Toluene/water (4:1) .

Q3: How does the position of the halogen on the nicotinonitrile ring affect the reaction?

The position of the leaving group (halide) is critical due to electronic and steric effects.

  • 2-Halonicotinonitriles: These are often the most challenging substrates. The proximity of the pyridine nitrogen can lead to strong catalyst inhibition or deactivation.[1] This requires the use of very bulky and electron-rich ligands (like SPhos or XPhos) to sterically block this interaction.

  • 3- and 5-Halonicotinonitriles: These are generally more reactive and less prone to catalyst inhibition as the halide is further from the coordinating nitrogen atom. Standard conditions are more likely to be successful.

  • Reactivity of Halides: The reactivity trend for the oxidative addition step is I > Br > OTf >> Cl .[17] Couplings involving chlorides are the most difficult and almost always require a highly active catalyst system (specialized ligands and/or precatalysts).[2][3]

Visualizing the Optimization Workflow

A systematic approach is key to efficiently optimizing these challenging reactions. The following workflow outlines a decision-making process for troubleshooting and optimization.

Suzuki_Optimization_Workflow Troubleshooting Workflow for Nicotinonitrile Suzuki Coupling start Initial Reaction: Low Yield / No Conversion check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst ligand Is the ligand bulky and electron-rich? (e.g., SPhos) check_catalyst->ligand No check_conditions Step 2: Evaluate Reaction Conditions base What is the base? check_conditions->base check_byproducts Step 3: Analyze Byproducts hydrolysis Nitrile Hydrolysis? check_byproducts->hydrolysis change_ligand Action: Switch to SPhos, XPhos, or NHC ligand ligand->change_ligand No catalyst_active Is the precatalyst active? (e.g., Pd G3/G4) ligand->catalyst_active No ligand->catalyst_active Yes change_ligand->check_conditions change_catalyst Action: Use a modern Buchwald precatalyst catalyst_active->change_catalyst No inert Is the atmosphere strictly inert? catalyst_active->inert No catalyst_active->inert Yes change_catalyst->check_conditions inert->check_conditions No inert->check_conditions Yes degas Action: Improve degassing (Freeze-Pump-Thaw) inert->degas No degas->check_conditions strong_base Strong (NaOH, KOH)? base->strong_base weak_base Weak (K3PO4, Cs2CO3)? base->weak_base change_base Action: Switch to K3PO4 or Cs2CO3 strong_base->change_base temp Is temperature high enough? weak_base->temp change_base->temp temp->check_byproducts No temp->check_byproducts Yes increase_temp Action: Increase temperature in 10-20°C increments temp->increase_temp No increase_temp->check_byproducts deboronation Protodeboronation? hydrolysis->deboronation No fix_hydrolysis See 'Prevent Nitrile Hydrolysis' (Q2 in guide) hydrolysis->fix_hydrolysis Yes fix_deboronation See 'Minimize Protodeboronation' (Q3 in guide) deboronation->fix_deboronation Yes

Caption: A decision tree for troubleshooting Suzuki couplings of nicotinonitriles.

Key Experimental Protocols

Protocol 1: General Procedure for Screening Bases and Solvents

This protocol is designed for a small-scale screen to efficiently identify promising reaction conditions.

  • Preparation: To an array of oven-dried reaction vials equipped with stir bars, add the nicotinonitrile halide (1.0 equiv., e.g., 0.1 mmol) and the boronic acid or ester (1.2-1.5 equiv.).

  • Addition of Solids: To each designated vial, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (e.g., XPhos, 4 mol% if not using a precatalyst), and the base to be screened (e.g., K₃PO₄, Cs₂CO₃, KF, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vials with septa, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system to be screened (e.g., Dioxane/H₂O 4:1, Toluene, THF, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-110 °C).

  • Monitoring: After the specified time (e.g., 4, 12, 24 hours), take a small aliquot from each reaction, dilute with a suitable solvent (e.g., acetonitrile or ethyl acetate), filter, and analyze by LC-MS and/or UPLC to determine conversion and identify major byproducts.

  • Work-up (for promising reactions): Cool the reaction to room temperature, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

This systematic approach allows for the rapid identification of the optimal base and solvent combination for your specific substituted nicotinonitrile, forming a solid foundation for scaling up the reaction.

References

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Guo, L., et al. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
  • ResearchGate. (n.d.). Protodeboronation of (Hetero)
  • ResearchGate. (n.d.).
  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Wikipedia contributors. (2024).
  • Knapp, D. M., et al. (2016).
  • Journal of the Chemical Society, Perkin Transactions 1. (1995). A study of solvent effect on photochemically induced reations between pyridinedicarbonitriles and alkenes. [Link]
  • Vedejs, E., et al. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles. [Link]
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
  • Chemguide. (n.d.). Hydrolysing nitriles. [Link]
  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]
  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Semantic Scholar. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
  • Royal Society of Chemistry. (n.d.).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura coupling reaction. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Common Organic Chemistry. (n.d.).

Sources

preventing homocoupling in reactions with 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions, specifically focusing on the prevention of homocoupling side reactions during cross-coupling experiments.

Introduction: The Challenge of Homocoupling

This compound is a valuable, multi-functionalized heterocyclic building block. Its two distinct halogen atoms (bromine and chlorine) offer opportunities for sequential, site-selective functionalization. However, the electron-deficient nature of the pyridine ring and the specific substitution pattern can make it susceptible to side reactions, most notably homocoupling of the organometallic coupling partner (e.g., boronic acids in Suzuki reactions or terminal alkynes in Sonogashira reactions). This guide is designed to help you diagnose, mitigate, and prevent these undesired pathways, ensuring high yields of your target cross-coupled product.

Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues

This section is structured to address specific problems you may be observing in your reaction analysis (e.g., by LC-MS, GC-MS, or NMR).

Issue 1: My main byproduct is a symmetrical biaryl (Ar'-Ar'), corresponding to the dimer of my boronic acid reagent in a Suzuki reaction.

Question: I'm running a Suzuki coupling with this compound and an arylboronic acid. My yield is low, and I see a major peak in the LC-MS that corresponds to the homocoupled boronic acid. What's going wrong?

Answer: This is a classic sign of boronic acid homocoupling. This side reaction is typically promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2] This Pd(II) can then undergo a reaction pathway involving two molecules of the boronic acid, leading to the undesired biaryl and regenerating Pd(0).[3][4] The electron-deficient nature of your nicotinonitrile substrate can sometimes make the desired oxidative addition step slower, giving more opportunity for these side reactions to occur.

Here are the primary causes and actionable solutions:

Potential CauseRecommended ActionScientific Rationale
Oxygen Contamination Rigorous Degassing: Ensure all solvents (including any water used) and the reaction mixture are thoroughly degassed. Subsurface sparging with argon or nitrogen for 20-30 minutes is highly effective.[5][6] Maintain a positive pressure of inert gas throughout the entire experiment.Oxygen facilitates the oxidation of Pd(0) to Pd(II), which is a key initiator of the homocoupling catalytic cycle.[3][7] Eliminating O₂ is the most critical step to suppress this pathway.
Inappropriate Ligand Choice Use Bulky, Electron-Rich Ligands: Switch to Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[8][9] N-heterocyclic carbenes (NHCs) can also be effective.[10]Bulky ligands accelerate the desired oxidative addition and reductive elimination steps.[11] Their steric hindrance can also physically block the formation of the diarylpalladium intermediate required for homocoupling.[6]
Suboptimal Base Optimize Base Selection: For electron-deficient substrates, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is an excellent starting point.[5][12] If you suspect protodeboronation is also an issue, a milder base like K₂CO₃ or CsF could be tested.The base's role is to activate the boronic acid for transmetalation.[1][10] An unsuitable base can lead to a slow transmetalation step, allowing the competing homocoupling pathway to dominate.
Slow Reagent Addition Add Boronic Acid Slowly: Consider adding a solution of the boronic acid slowly via syringe pump over the course of an hour, especially during the initial phase of the reaction.Maintaining a low instantaneous concentration of the boronic acid can kinetically disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling pathway.
Issue 2: In my Sonogashira reaction, I'm forming a symmetrical 1,3-diyne (the "Glaser" byproduct) instead of coupling my alkyne to the pyridine ring.

Question: I am attempting to couple a terminal alkyne with this compound but the primary product is the dimer of my alkyne. How do I prevent this?

Answer: The formation of a symmetrical diyne is known as Glaser or Glaser-Hay coupling.[13][14] This is a copper-catalyzed oxidative homocoupling of terminal alkynes and is the most common side reaction in Sonogashira couplings.[15] It occurs when the copper acetylide intermediate reacts with another molecule of itself in the presence of an oxidant (typically oxygen) instead of transmetalating to the palladium center.

Here are the primary causes and actionable solutions:

Potential CauseRecommended ActionScientific Rationale
Excessive Oxygen/Air Exposure Control the Atmosphere: While the Sonogashira catalytic cycle requires the re-oxidation of Pd(0), the Glaser coupling is highly sensitive to excess oxygen. Running the reaction under a controlled inert atmosphere (N₂ or Ar) rather than open to air can suppress Glaser coupling.The Glaser mechanism relies on the oxidation of the Cu(I) acetylide.[13][16] By minimizing the amount of oxygen, you can slow this undesired pathway significantly.
Suboptimal Ligand/Base Combination Screen Amines and Ligands: The choice of amine base is critical. Triethylamine (Et₃N) is common, but sometimes bulkier bases like diisopropylethylamine (DIPEA) can be beneficial. Ensure the palladium ligand (e.g., PPh₃) is of high quality.The base deprotonates the alkyne, and certain ligands can stabilize the copper and palladium intermediates, favoring the cross-coupling pathway over homocoupling.[17]
High Copper Concentration Optimize Catalyst Loading: While counterintuitive, excessive amounts of the copper(I) co-catalyst can sometimes accelerate Glaser coupling more than the desired Sonogashira reaction.[14] Use the lowest effective catalytic loading of CuI (e.g., 1-5 mol%).High concentrations of copper acetylide can increase the rate of the bimolecular homocoupling reaction.[14]
Reaction Temperature Maintain Low Temperature: Run the reaction at the lowest temperature that affords a reasonable rate for the cross-coupling (e.g., start at room temperature).Glaser coupling can often be suppressed by maintaining lower reaction temperatures, which disfavors the oxidative side reaction.[13]
Consider Copper-Free Conditions Switch Protocols: If Glaser coupling remains problematic, explore copper-free Sonogashira protocols. These often rely on highly active palladium/ligand systems and different bases (e.g., tetrabutylammonium fluoride) to facilitate the catalytic cycle without the need for a copper co-catalyst.Eliminating the copper catalyst entirely removes the primary mediator of the Glaser homocoupling pathway.
Visualizing the Competing Pathways

The following diagram illustrates the central challenge: the palladium catalyst must proceed through the desired cross-coupling cycle faster than the side reactions (Boronic Acid Homocoupling or Glaser Coupling) can consume the coupling partner.

G cluster_suzuki Suzuki Cross-Coupling Cycle cluster_homocoupling Homocoupling Side Reaction pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition (Ar-X) transmetal Ar-Pd(II)-Ar'(L₂) pd2_complex->transmetal Transmetalation (Ar'B(OH)₂) transmetal->pd0 Reductive Elimination product Ar-Ar' (Desired Product) transmetal->product boronic 2 x Ar'B(OH)₂ pd2_oxidant Pd(II) / O₂ boronic->pd2_oxidant Oxidative Pathway homo_product Ar'-Ar' (Homocoupling) pd2_oxidant->homo_product boronic_acid_input Boronic Acid (Ar'B(OH)₂) Input boronic_acid_input->transmetal Desired Path boronic_acid_input->boronic Side Reaction Path substrate_input 5-Bromo-2-chloro... (Ar-X) Input substrate_input->pd2_complex caption Fig 1. Competing pathways in a Suzuki reaction. G start Start: Oven-Dried Schlenk Flask reagents Add Solid Reagents: 1. Bromo-chloro-nicotinonitrile 2. Boronic Acid 3. K₃PO₄ start->reagents catalyst Add Catalyst System: Pd₂(dba)₃ + SPhos (Under Inert Atmosphere) reagents->catalyst purge Evacuate & Backfill with Argon (3x) catalyst->purge solvent Add Degassed Dioxane/H₂O (5:1) via Syringe purge->solvent heat Heat to 80-100 °C with Vigorous Stirring solvent->heat monitor Monitor by LC-MS / TLC heat->monitor monitor->heat Reaction Incomplete workup Cool, Dilute with EtOAc, Wash with H₂O/Brine monitor->workup Reaction Complete purify Dry, Concentrate & Purify via Column Chromatography workup->purify end End: Isolated Product purify->end

Sources

Technical Support Center: Purification of Halogenated Nicotinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halogenated nicotinonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable synthetic intermediates. Halogenated nicotinonitriles are crucial building blocks in medicinal chemistry, often enhancing the pharmacological properties of a final active pharmaceutical ingredient (API). However, their purification is frequently complicated by the presence of closely related byproducts.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these purification hurdles, ensuring the high purity required for downstream applications.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during your experiments, providing not just solutions but the scientific rationale behind them.

Issue 1: Co-elution of Isomers or Dehalogenated Impurities in HPLC/UHPLC

Symptom: You observe a single, broad, or shouldered peak in your chromatogram, but NMR or LC-MS data indicates the presence of multiple species, such as positional isomers or a dehalogenated analog. The chromatographic behavior of halogenated drugs and their dehalogenated counterparts can be very similar, presenting a significant analytical challenge.[1][2][3]

Root Cause Analysis: The structural and polarity similarities between halogenated nicotinonitrile isomers (e.g., 2-chloro- vs. 4-chloro-5-nitronicotinonitrile) or the target compound and its dehalogenated byproduct (e.g., chloronicotinonitrile vs. nicotinonitrile) can lead to insufficient differential interaction with the stationary phase of a standard C18 column.

CoElution_Workflow start Co-elution Detected (Broad/Shouldered Peak) mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase gradient A. Modify Gradient Slope (Shallower Gradient) mobile_phase->gradient If unresolved organic_mod B. Change Organic Modifier (e.g., ACN to MeOH) mobile_phase->organic_mod If unresolved column_chem Step 2: Change Column Chemistry gradient->column_chem If unresolved success Resolution Achieved gradient->success Success organic_mod->column_chem If unresolved organic_mod->success Success pfp_column A. Pentafluorophenyl (PFP) Column (π-π, dipole-dipole interactions) column_chem->pfp_column If unresolved phenyl_column B. Phenyl-Hexyl Column (π-π interactions) column_chem->phenyl_column If unresolved advanced_tech Step 3: Advanced Techniques pfp_column->advanced_tech If unresolved pfp_column->success Success phenyl_column->advanced_tech If unresolved phenyl_column->success Success sfc Supercritical Fluid Chromatography (SFC) (Alternative Selectivity) advanced_tech->sfc If unresolved, consult specialist sfc->success If unresolved, consult specialist sfc->success Success

Caption: Troubleshooting workflow for co-eluting species.

In-Depth Explanation:

  • Mobile Phase Modification:

    • Shallowing the Gradient: A less steep gradient increases the residence time of the analytes on the column, providing more opportunities for differential partitioning between the mobile and stationary phases, which can enhance resolution.[4]

    • Switching Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) have different solvent strengths and selectivities. For aromatic and halogenated compounds, switching from ACN to MeOH can alter elution patterns due to different hydrogen bonding capabilities and dipole interactions.[5]

  • Alternative Column Chemistries:

    • Pentafluorophenyl (PFP) Phases: These are highly effective for separating halogenated aromatic compounds.[5] The electron-rich fluorine atoms on the stationary phase can engage in dipole-dipole, π-π, and even weak charge-transfer interactions with the halogenated nicotinonitrile, providing unique selectivity that C18 columns lack.[2]

    • Phenyl-Hexyl Phases: These columns offer enhanced π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of your nicotinonitrile, which is particularly useful for separating positional isomers.[5]

  • Supercritical Fluid Chromatography (SFC): SFC, especially chiral SFC for enantiomeric impurities, can provide excellent resolution for closely related halogenated molecules and is often orthogonal to reversed-phase HPLC.[2]

Issue 2: Product Degradation (Dehalogenation) During Purification

Symptom: Analytical data (e.g., LC-MS, NMR) of the purified fractions shows an increasing amount of the dehalogenated byproduct compared to the crude material.

Root Cause Analysis: Dehalogenation is the cleavage of a carbon-halogen bond.[6] This can be unintentionally promoted under certain conditions during purification. The strength of the C-X bond (F > Cl > Br > I) influences the likelihood of this occurring.[6]

Potential Triggers and Solutions:

Triggering ConditionCausalityMitigation Strategy
Exposure to Strong Bases Strong bases can promote nucleophilic aromatic substitution or elimination reactions, especially if the halogen is activated by electron-withdrawing groups on the nicotinonitrile ring.Use milder bases for pH adjustment or workup (e.g., NaHCO₃ instead of NaOH). Avoid prolonged exposure and elevated temperatures.[7]
Reductive Environments Certain purification media or additives can be reductive. For instance, prolonged contact with some metal surfaces or residual reducing agents from a previous synthetic step can cause hydrodehalogenation.[7]Ensure all reagents and equipment are free from reducing agents. If a reduction was performed previously, ensure a thorough workup to remove all traces of the reducing agent.
Thermally Induced Degradation Halogenated nicotinonitriles can be thermally labile. High temperatures during distillation or on a hot chromatography column can lead to degradation.Use vacuum distillation to lower the boiling point. For chromatography, consider running at ambient or sub-ambient temperatures if stability is a concern.
Catalyst-Mediated Dehalogenation Trace amounts of palladium or other hydrogenation catalysts from a prior step can remain and cause dehalogenation if a hydrogen source is present.[8]Implement a scavenger resin or a filtration step through Celite® or silica to remove residual catalyst before purification.

Preventative Workflow for Dehalogenation:

Dehalogenation_Prevention start Crude Halogenated Nicotinonitrile check_catalyst Previous Step Used Catalyst? (e.g., Pd, Ni) start->check_catalyst remove_catalyst Filter through Celite® or use Scavenger Resin check_catalyst->remove_catalyst Yes workup Workup Conditions check_catalyst->workup No remove_catalyst->workup mild_base Use Mild Base (e.g., NaHCO₃) workup->mild_base avoid_heat Avoid Excessive Heat workup->avoid_heat purification Purification Method Selection mild_base->purification avoid_heat->purification low_temp Low-Temperature Chromatography or Vacuum Distillation purification->low_temp final_product Pure, Stable Product low_temp->final_product

Caption: Proactive workflow to prevent dehalogenation.

Frequently Asked Questions (FAQs)

Q1: My halogenated nicotinonitrile is a solid. Is recrystallization a good first choice for purification?

A1: Yes, recrystallization is an excellent and often underestimated first-line technique for purifying solid compounds.[9] Its success depends on finding a suitable solvent or solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.[10][11][12]

  • Expert Tip: A good starting point for solvent selection is to use a solvent with similar polarity or functional groups to your compound.[13] For nicotinonitriles, consider solvents like ethanol, acetone, or mixtures such as hexane/ethyl acetate.[13] Perform small-scale solubility tests with a variety of solvents to identify the best candidate before committing your entire batch.

Q2: I'm struggling to find a single solvent for recrystallization. What should I do?

A2: A two-solvent system is a powerful alternative.[10] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, but which is miscible with the "good" solvent) until the solution becomes turbid. Gently heat to redissolve, and then allow it to cool slowly. This method can often provide excellent crystal formation.

Q3: How can I confirm the identity of a suspected byproduct?

A3: A combination of analytical techniques is essential for unambiguous impurity identification. This process is known as impurity profiling.[14][15][16][17]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for impurity profiling. It provides the retention time and the mass-to-charge ratio (m/z) of the impurity. A dehalogenated byproduct will have a molecular weight corresponding to the loss of the halogen and the gain of a hydrogen atom.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing you to determine the elemental composition of the impurity, confirming, for example, the loss of a chlorine atom.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can confirm the structural changes. For instance, dehalogenation will result in the appearance of a new aromatic C-H signal in the 1H NMR spectrum and a corresponding change in the 13C spectrum.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile impurities and can provide complementary separation to LC-based methods.

Q4: My purified product is discolored. What could be the cause?

A4: Discoloration often points to the presence of highly conjugated, colored impurities, which may be present in very small amounts.

  • Troubleshooting:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities.[11] Be cautious, as it can also adsorb some of your product.

    • Silica Gel Plug: Dissolve your product in a suitable solvent and pass it through a short plug of silica gel. The colored impurities may be more polar and stick to the silica, while your less polar product elutes.

    • Re-evaluate Stability: The color could be a sign of slow decomposition. Ensure your compound is stored under inert gas and protected from light, especially if it is prone to oxidation or other degradation pathways.

Experimental Protocols

Protocol 1: Method Development for HPLC/UHPLC Separation of Isomeric Impurities

This protocol outlines a systematic approach to developing a robust HPLC/UHPLC method for separating a halogenated nicotinonitrile from its key impurities.

  • Initial Scouting (C18 Column):

    • Column: Standard C18, 2.1 x 50 mm, <2 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Temperature: 40 °C.

    • Detection: UV (scan for optimal wavelength, e.g., 254 nm).

    • Analysis: Evaluate peak shape and resolution. If co-elution is observed, proceed to step 2.

  • Orthogonal Screening (PFP Column):

    • Column: Pentafluorophenyl (PFP), 2.1 x 50 mm, <2 µm particle size.

    • Rationale: PFP columns offer alternative selectivity for halogenated and aromatic compounds.[2][5]

    • Procedure: Repeat the gradient from step 1 with the PFP column. Compare the chromatogram to the C18 result. Look for changes in elution order and improved separation.

  • Mobile Phase Optimization:

    • If separation is still suboptimal, replace Acetonitrile with Methanol as Mobile Phase B and repeat the scouting runs on both the C18 and PFP columns.

    • Fine-tune the gradient slope. A shallower gradient (e.g., 5-50% B over 10 minutes) can significantly improve the resolution of closely eluting peaks.[4]

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for purifying a solid halogenated nicotinonitrile.

  • Solvent Selection:

    • Place ~20-30 mg of your crude material into several small test tubes.

    • Add a few drops of a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixture) to each tube.

    • Observe solubility at room temperature. A good solvent will show poor solubility.

    • Heat the tubes in a water or sand bath. A suitable solvent will fully dissolve the compound when hot.

    • Allow the tubes to cool to room temperature, then place them in an ice bath. The best solvent will yield a large amount of crystalline precipitate.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

    • Perform a hot filtration using a pre-heated funnel to remove the charcoal and any insoluble impurities.

    • Cover the flask and allow the filtrate to cool slowly to room temperature to form large crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[11]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a gentle temperature.

References

  • Halogenated Heterocycles as Pharmaceuticals | Request PDF. ResearchGate.
  • Dehalogenation Method of Aromatic Halide. Google Patents.
  • Dehalogenation - Wikipedia. Wikipedia.
  • Process for dehalogenation of aryl and alpha-araliphatic halides. Google Patents.
  • Nicotinonitrile - Wikipedia. Wikipedia.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • nicotinonitrile - Organic Syntheses Procedure. Organic Syntheses.
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed.
  • Preparation of 3-cyanopyridine. Google Patents.
  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.org.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. PMC.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI.
  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. ijrti.org.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Analytical Methods.
  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI.
  • Recrystallization (chemistry) - Wikipedia. Wikipedia.
  • Purification by Recrystallization. CUNY.
  • Preparation of pyridines and nicotinonitrile from piperidines. Google Patents.
  • (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.
  • Recrystallization - Chemistry LibreTexts. Chemistry LibreTexts.
  • Process for the preparation and the isolation of aromatic nitriles. Google Patents.
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed.
  • Chromatographic purification methods used for rDNA products Reversed phase chromatography Size exclusion chromatography Hydrophobic interaction chromatography Charge transfer chromatography Ion exchange chromatography Anion Cation Affinity chromatography Chemical Dye / ligand Monoclonal antibodies M. Semantic Scholar.
  • Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674. SpringerLink.
  • Enhanced Thermal Stability of Conductive Mercury Telluride Colloidal Quantum Dot Thin Films Using Atomic Layer Deposition. MDPI.
  • Processes for producing highly pure nicotinamide. Google Patents.
  • Purification method of pyridine and pyridine derivatives. Google Patents.

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Navigating the Challenges of Acidic Workup for 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of pharmaceutical and agrochemical development, 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile serves as a critical building block in the synthesis of novel therapeutic agents and crop protection solutions.[1] Its unique molecular architecture, however, presents specific challenges during reaction workup, particularly under acidic conditions. This guide provides in-depth technical support, troubleshooting advice, and best practices to ensure the stability and integrity of this valuable intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during an acidic workup?

The main concerns revolve around two potential degradation pathways:

  • Hydrolysis of the Nitrile Group: The cyano (-CN) group can undergo acid-catalyzed hydrolysis to first form an amide and subsequently a carboxylic acid. This process is often accelerated by elevated temperatures.[2][3]

  • Hydrolysis of the 2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[4] Under prolonged exposure to aqueous acid, particularly at higher temperatures, this can lead to the formation of the corresponding 2-hydroxypyridine derivative.

Q2: Is the pyridine ring itself susceptible to degradation under acidic conditions?

Generally, the pyridine ring is robust under most acidic workup conditions. The pyridine nitrogen will be protonated in an acidic medium, forming a pyridinium salt, which is typically stable. However, extreme conditions (e.g., highly concentrated strong acids at high temperatures for extended periods) could potentially lead to more complex degradation pathways, although this is less common during standard workup procedures.[5][6][7]

Q3: Can the bromo and methyl groups be affected by acidic workup?

The bromo and methyl substituents on the pyridine ring are generally stable under typical acidic workup conditions and are not expected to undergo any transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the acidic workup of reactions involving this compound.

Observed Issue Potential Cause Recommended Solution
Low yield of desired product after workup. Hydrolysis of the nitrile or chloro group.- Perform the workup at a lower temperature (e.g., 0-5 °C).- Minimize the duration of contact with the acidic aqueous phase.- Use a milder acid (e.g., dilute citric acid or acetic acid instead of HCl or H2SO4).
Presence of a more polar impurity by TLC/LC-MS. Formation of the corresponding carboxylic acid or 2-hydroxypyridine derivative.- Confirm the identity of the byproduct by analytical techniques.- If the byproduct is the carboxylic acid, consider if the reaction can be worked up under neutral or basic conditions.- If the byproduct is the 2-hydroxypyridine, a less nucleophilic workup solvent may be beneficial.
Formation of an insoluble precipitate upon acidification. The product may be precipitating out of the organic phase, or a salt of a basic byproduct is forming.- Ensure the organic solvent is appropriate to maintain the solubility of the product.- If a byproduct salt is the issue, it can often be removed by filtration.
Emulsion formation during extraction. High concentration of reagents or byproducts.- Dilute the reaction mixture with more organic solvent.- Add a small amount of brine to the aqueous layer to increase its ionic strength.

Recommended Protocol for Acidic Workup

This protocol is designed to minimize the degradation of this compound while effectively removing basic impurities.

Materials:

  • Reaction mixture containing this compound in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Pre-chilled (0-5 °C) dilute aqueous acid (e.g., 1M HCl, 5% citric acid solution).

  • Saturated aqueous sodium bicarbonate solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

  • Ice bath.

Procedure:

  • Cooling: Place the flask containing the reaction mixture in an ice bath to cool it to 0-5 °C.

  • Quenching (if necessary): If the reaction involves a reactive reagent, quench it appropriately before proceeding with the acidic wash.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent to ensure the product remains in solution during the workup.[8]

  • Acidic Wash:

    • Transfer the diluted reaction mixture to a separatory funnel.

    • Add the pre-chilled dilute aqueous acid.

    • Gently invert the funnel several times, releasing pressure frequently. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the acidic wash if necessary, monitoring the pH of the aqueous layer.

  • Neutralization:

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO2 evolution may occur.

    • Again, use gentle inversions and frequent venting.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and to aid in breaking any emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under acidic workup conditions.

G Potential Degradation of this compound in Acid A This compound B Intermediate Amide A->B H3O+, Δ (Nitrile Hydrolysis) D 2-Hydroxypyridine Derivative A->D H2O/H+, Δ (SNAr) C Carboxylic Acid Derivative B->C H3O+, Δ

Caption: Potential degradation pathways under acidic conditions.

Concluding Remarks

While this compound is a versatile synthetic intermediate, its stability under acidic workup conditions requires careful consideration. By understanding the potential degradation pathways and implementing the recommended protocols, researchers can minimize byproduct formation and ensure the high purity of their target compounds. The key to success lies in maintaining low temperatures, minimizing contact time with the acidic phase, and selecting the appropriate acidic reagent for the specific needs of the reaction.

References

  • (PDF) Degradation of Pyridines in the Environment - ResearchGate.
  • Degradation of pyridines in the environment - Taylor & Francis.
  • Degradation of pyridines in the environment - Semantic Scholar.
  • The Basicities of Substituted Pyridines and their 1-Oxides - ACS Publications.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals.
  • 5-bromo-4,6-dimethylnicotinonitrile - Chemical Synthesis Database.
  • This compound - MySkinRecipes.
  • Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization - ResearchGate.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube.
  • US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents.
  • 5-Bromo-2-chloronicotinonitrile | C6H2BrClN2 | CID 21948269 - PubChem.
  • nicotinonitrile - Organic Syntheses Procedure.
  • The Hydrolysis of Nitriles - Chemistry LibreTexts.
  • How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester.

Sources

Technical Support Center: Degradation Pathways of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the degradation of this compound under basic conditions. Our goal is to equip you with the scientific understanding and practical protocols necessary to navigate your experiments successfully.

Introduction: Understanding the Reactivity

This compound is a highly functionalized heterocyclic compound, valuable as an intermediate in the synthesis of pharmaceutical and agrochemical agents.[1] Its stability and reactivity are governed by the electronic properties of the substituted pyridine ring. Under basic conditions (e.g., in the presence of sodium or potassium hydroxide), the molecule is susceptible to degradation primarily through two key pathways: Nucleophilic Aromatic Substitution (SNAr) and nitrile hydrolysis . Understanding the interplay between these pathways is critical for controlling reaction outcomes and interpreting experimental results.

The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing nature of the nitrile group (-CN) and the halogen substituents. This electronic profile makes the ring an electrophilic target for nucleophiles like the hydroxide ion (OH⁻), facilitating SNAr reactions.[2]

PART 1: Predicted Degradation Pathways

Under basic conditions, this compound can undergo several transformations. The primary reactions are the displacement of the chloro group via SNAr and the hydrolysis of the nitrile group.

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom is at the 2-position (ortho to the ring nitrogen). This position is highly activated towards nucleophilic attack. The attack of a hydroxide ion at C2 results in the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by delocalization of the negative charge onto the electronegative ring nitrogen.[3][4] Subsequent elimination of the chloride ion yields the 2-hydroxy derivative, which exists in tautomeric equilibrium with its more stable 2-pyridone form.

  • Nitrile Hydrolysis: The nitrile group (-C≡N) can be hydrolyzed under basic conditions. This typically occurs in a two-step process: first to a primary carboxamide (-CONH₂), and upon further reaction, to a carboxylate salt (-COO⁻).[5] This reaction often requires more stringent conditions (e.g., higher temperatures or prolonged reaction times) than the initial SNAr at the C2 position.

  • Sequential Reactions: It is common for these reactions to occur sequentially. The initial, and often faster, reaction is the displacement of the 2-chloro group. The resulting 5-bromo-2-hydroxy-4,6-dimethylnicotinonitrile can then undergo hydrolysis of the nitrile group under the same basic conditions to form 5-bromo-2-hydroxy-4,6-dimethylnicotinic acid.

The displacement of the bromine at the 5-position (meta to the ring nitrogen) is significantly less favored. Attack at this position does not allow for the resonance stabilization of the anionic intermediate by the ring nitrogen, making the activation energy for this process much higher.[4]

Degradation_Pathways Figure 1: Potential Degradation Pathways Start This compound Product_SNAr 5-Bromo-2-hydroxy-4,6-dimethylnicotinonitrile (Pyridone Tautomer) Start->Product_SNAr  [1] SNAr (OH⁻)  (fast) Product_Hydrolysis 5-Bromo-2-chloro-4,6-dimethylnicotinamide Start->Product_Hydrolysis  [2] Nitrile Hydrolysis (OH⁻)  (slower) Product_Di_Hydrolysis 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid Product_SNAr->Product_Di_Hydrolysis  [3] Nitrile Hydrolysis (OH⁻)  (requires heat) Product_Full_Hydrolysis 5-Bromo-2-chloro-4,6-dimethylnicotinic acid Product_Hydrolysis->Product_Full_Hydrolysis  [4] Amide Hydrolysis (OH⁻) Product_Full_Hydrolysis->Product_Di_Hydrolysis  [5] SNAr (OH⁻) SNAr_Mechanism Figure 2: SNAr Mechanism at C2 sub Substrate (C2-Cl) intermediate Meisenheimer Complex (Resonance Stabilized) sub->intermediate + OH⁻ (Addition) nuc OH⁻ product Product (C2-OH) intermediate->product - Cl⁻ (Elimination) leaving_group Cl⁻

Caption: Figure 2: SNAr Mechanism at C2.

Q3: Is it possible to displace the 5-bromo substituent with hydroxide?

A3: While possible, displacing the 5-bromo group via SNAr is significantly more difficult than displacing the 2-chloro group. The 5-position is 'meta' relative to the ring nitrogen, and nucleophilic attack at this site does not permit resonance delocalization of the resulting negative charge onto the nitrogen atom. [4]Therefore, this reaction would require much more forcing conditions (e.g., very high temperatures and pressures) and is unlikely to be a significant pathway under standard laboratory conditions.

PART 4: Experimental Protocols

Protocol 4.1: General Procedure for Monitoring Base-Mediated Degradation

This is a representative protocol. Actual quantities and conditions should be optimized for your specific research goals.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., 1:1 ethanol/water, 10 mL per gram of substrate) in a round-bottom flask, add aqueous sodium hydroxide (2.0 eq., e.g., as a 2M solution).

  • Reaction Conditions: Stir the mixture at the desired temperature (e.g., 25 °C for mild conditions or 60 °C for more forcing conditions).

  • Monitoring: Monitor the reaction progress every 30-60 minutes using Thin-Layer Chromatography (see Protocol 4.2) or HPLC.

  • Workup: Once the reaction has reached the desired endpoint, cool the mixture to room temperature and neutralize it by slowly adding an acid (e.g., 1M HCl) until the pH is ~7.

  • Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 4.2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)

  • Sample Preparation: At each time point, withdraw a small aliquot (~5-10 µL) from the reaction mixture using a capillary tube. Dilute this aliquot in a vial with ~0.5 mL of a suitable solvent like ethyl acetate.

  • TLC Plate Spotting: On a silica gel TLC plate, spot the starting material (as a reference), the co-spot (starting material and reaction mixture on the same spot), and the reaction mixture.

  • Elution: Develop the plate in an appropriate solvent system (eluent). A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Visualization: Visualize the spots under UV light (254 nm). The starting material will have a specific retention factor (Rf). New, more polar products will appear as new spots with lower Rf values (closer to the baseline). The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

PART 5: References

  • Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid. PubMed. Available at:

  • How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE? Guidechem. Available at:

  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents. Available at:

  • Nucleophilic aromatic substitutions. YouTube. Available at:

  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at:

  • How is 2-Bromo-5-chloropyridine prepared and what are its applications? Guidechem. Available at:

  • Understanding 5-Bromo-2-chloropyridine: Properties, Synthesis, and Sourcing. Guidechem. Available at:

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at:

  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem. Available at:

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). Available at:

  • Nucleophilic aromatic substitution. Wikipedia. Available at:

  • Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. ResearchGate. Available at:

  • This compound. MySkinRecipes. Available at:

  • Hydrolysis Reactions. Chemistry LibreTexts. Available at:

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removing palladium catalyst from 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Efficient Removal of Palladium Catalyst Residues from 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile Reaction Mixtures

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for removing palladium catalyst residues, particularly after cross-coupling reactions involving substrates like this compound.

Introduction: The Critical Need for Palladium Removal

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Syntheses involving dihalogenated heterocycles such as this compound typically leverage the differential reactivity of the C-Br and C-Cl bonds to achieve selective functionalization, most commonly at the more reactive C-Br position.[3][4]

However, the utility of these reactions is paralleled by the critical challenge of removing the palladium catalyst from the final product.[1] This is not merely a matter of purification but a fundamental requirement for several reasons:

  • Regulatory Compliance: Health agencies, including the FDA and EMA, impose strict limits on elemental impurities in Active Pharmaceutical Ingredients (APIs).[5][6] For palladium, an oral consumption limit of 10 ppm is often the target, necessitating removal to levels well below this threshold.[5][7]

  • Patient Safety: Palladium compounds can be toxic, and their levels must be minimized to ensure the safety of the final drug product.[5][8]

  • Downstream Chemistry: Residual palladium can retain catalytic activity, potentially interfering with subsequent synthetic steps and leading to the formation of impurities or reduced yields.[2][5]

This support center provides a comprehensive overview of common removal techniques, troubleshooting for frequently encountered issues, and validated protocols to ensure your final compound meets the required purity standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a reaction mixture?

A1: The most prevalent methods include adsorption onto a solid support, precipitation, and filtration.[9]

  • Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized silica-based metal scavengers.[9]

  • Precipitation: Inducing the palladium to precipitate from the solution, often as Pd(0) black, which can then be filtered.[9]

  • Filtration: A basic but essential step, often performed through a pad of Celite®, to remove heterogeneous catalysts or precipitated palladium particles.[10]

Q2: Why is simple filtration often insufficient for complete palladium removal?

A2: Filtration is only effective for removing insoluble, heterogeneous catalyst particles.[9] Palladium can often remain in the reaction mixture in soluble form (e.g., as Pd(II) species) or as fine colloidal particles that can pass through standard filter media.[9][11] In these cases, scavenging or precipitation is required to bind or agglomerate the palladium before it can be effectively filtered.

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are materials, typically based on silica or polymers, that are functionalized with ligands possessing a high affinity for palladium.[9] Common functional groups include thiols, thioureas, and amines.[9][12] They operate by selectively chelating or binding with dissolved palladium species in the reaction mixture, forming a solid-bound complex that can be easily removed by filtration.[13]

Q4: Is activated carbon a good choice for palladium removal?

A4: Activated carbon is a cost-effective and widely used adsorbent for removing palladium.[14][15] However, its primary drawback is a lack of selectivity; it can adsorb the desired product along with the palladium, leading to significant yield loss.[2][9] While effective in some cases, specialized scavengers often provide higher efficiency and better product recovery.[2][13]

Q5: How do I know how much residual palladium is in my sample?

A5: The industry standard for accurately quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[16][17] For in-process monitoring and screening of purification methods, more rapid, semi-quantitative techniques based on catalysis-based fluorometric assays are also available.[16][18]

Troubleshooting Guide

This section addresses common problems encountered during palladium removal from reaction mixtures containing functionalized nicotinonitriles.

Issue 1: Incomplete Palladium Removal After Treatment

  • Symptom: The purified product solution remains colored (grey or black), or analytical testing (e.g., ICP-MS) shows unacceptably high palladium levels.

Possible CauseTroubleshooting Action & Rationale
Colloidal Palladium Solution: Use a finer filter medium (e.g., 0.45 µm PTFE membrane) or a thicker, well-packed Celite® pad (1-2 cm).[9] Rationale: Fine palladium particles can pass through standard filter paper or poorly packed filter aids. A more robust filtration setup can physically trap these colloids.
Soluble Palladium Species Solution: Switch from simple filtration to a scavenging or precipitation method.[9] Rationale: Soluble palladium will not be removed by filtration alone. It must first be converted to an insoluble form through precipitation or bound to a solid support via a scavenger.
Inefficient Scavenging Solution 1: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, diamine).[5] Rationale: The optimal scavenger depends on the palladium's oxidation state and coordination sphere. A thiol-based scavenger might be effective for Pd(II), while a different type may be better for Pd(0) complexes.[7][13] Solution 2: Increase the equivalents of the scavenger, extend the treatment time, or increase the temperature (if thermally stable). Rationale: Scavenging is a chemical reaction. Insufficient stoichiometry, time, or energy can lead to incomplete capture. Monitor progress by analyzing aliquots.[9]
Poor Mass Transfer Solution: Ensure vigorous stirring or agitation during the scavenging process. Rationale: Effective scavenging requires the solid-supported scavenger to have maximum contact with the palladium species dissolved in the solution. Poor mixing starves the scavenger of its target.[9]

Issue 2: Significant Product Loss During Purification

  • Symptom: The final isolated yield is substantially lower than expected after the palladium removal step.

Possible CauseTroubleshooting Action & Rationale
Non-specific Adsorption Solution 1: If using activated carbon, reduce the amount to the minimum effective quantity or switch to a more selective silica-based scavenger.[5][9] Rationale: Activated carbon has a high surface area with diverse functionalities that can bind your target molecule, especially if it is planar and aromatic like the nicotinonitrile core.[2] Silica scavengers are engineered for higher selectivity towards metals.[13] Solution 2: After filtration, wash the scavenger or carbon cake thoroughly with fresh solvent.[9] Rationale: The product may be physically trapped in the filter cake. Thorough washing helps recover this adsorbed material.
Product Precipitation Solution: If using a precipitation method (e.g., adding an anti-solvent), ensure that the conditions do not also cause the desired product to crash out of solution. Rationale: Changes in solvent composition or temperature intended to precipitate the palladium catalyst can inadvertently exceed the solubility limit of your product.

General Workflow for Palladium Removal

The following diagram illustrates a typical decision-making workflow for purifying a crude reaction mixture after a palladium-catalyzed cross-coupling reaction.

G cluster_scavenge Adsorption Methods cluster_precipitate Precipitation Method crude Crude Reaction Mixture (Product + Pd Catalyst Residues) decision1 Is the Catalyst Heterogeneous (e.g., Pd/C)? crude->decision1 precipitation Precipitation (e.g., with NaHSO3) filtration Direct Filtration (e.g., through Celite® pad) decision1->filtration Yes scavenging Scavenging Treatment (e.g., Silica-Thiol, Activated Carbon) decision1->scavenging No (Homogeneous) decision2 Is Pd Level Acceptable? filtration->decision2 purified_sol Purified Product Solution decision2->purified_sol Yes decision2->scavenging No workup Aqueous Work-up & Concentration purified_sol->workup filtration2 Filtration to Remove Scavenger scavenging->filtration2 filtration2->purified_sol filtration3 Filtration to Remove Precipitate precipitation->filtration3 filtration3->purified_sol G start Start: Crude Reaction Mixture q1 What is the form of the Pd catalyst? start->q1 a1_hetero Heterogeneous (e.g., Pd/C, Pd on support) q1->a1_hetero a1_homo Homogeneous (e.g., Pd(OAc)₂, Pd(PPh₃)₄) q1->a1_homo p1 Primary Method: Filtration through Celite® a1_hetero->p1 q2 Is product yield critical and selectivity paramount? a1_homo->q2 end Proceed to Work-up and Analysis p1->end a2_yes Yes (e.g., late-stage API synthesis) q2->a2_yes a2_no No (e.g., early-stage intermediate, low-cost process) q2->a2_no p2 Primary Method: Silica-Based Scavengers (Thiol, Thiourea, etc.) a2_yes->p2 p3 Primary Method: Activated Carbon Treatment a2_no->p3 p2->end p3->end

Caption: Decision tree for selecting a palladium removal method.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Spectroscopy.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • How can i remove palladium Pd catalyst easily?. ResearchGate.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
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  • Residual palladium levels in reaction samples following automated... ResearchGate.
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incomplete conversion of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile in amination reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers encountering challenges with the amination of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile. This document, prepared by Senior Application Scientists, provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you overcome issues of incomplete conversion and achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses the most common and critical issue reported by users: incomplete or stalled amination reactions. We will explore the potential causes in a question-and-answer format, providing logical steps to diagnose and resolve the problem.

Q1: My amination reaction of this compound has stalled. What are the primary causes for this incomplete conversion?

Incomplete conversion is a multifaceted issue that typically points to one of four areas: catalyst integrity, reaction conditions, reagent quality, or a misunderstanding of the substrate's reactivity. The substrate possesses two distinct reactive sites: a 2-chloro position and a 5-bromo position. The 2-chloro position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing nitrile group and the pyridine nitrogen.[1][2] The 5-bromo position is more susceptible to palladium-catalyzed cross-coupling, such as the Buchwald-Hartwig amination.[3] Your chosen reaction conditions will dictate which pathway is favored, and failure to optimize for that pathway is a common cause of poor conversion.

Primary Causes for Incomplete Conversion:

  • Catalyst Deactivation (Buchwald-Hartwig Pathway): The nitrogen atom of the pyridine ring can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[4] This is a frequent issue with nitrogen-containing heterocycles.

  • Suboptimal Reaction Conditions: The delicate balance of base, solvent, and temperature is critical. An inappropriate choice can lead to slow reaction rates, catalyst decomposition, or the promotion of side reactions.[5][6]

  • Poor Reagent Quality: Palladium-catalyzed reactions are notoriously sensitive to impurities. The presence of oxygen, water, or other contaminants in your reagents or solvent can deactivate the catalyst.[7]

  • Low Nucleophilicity of the Amine: Sterically hindered or electron-poor amines may react sluggishly, requiring more forcing conditions or a more active catalyst system.[8]

Below is a decision tree to help diagnose the issue systematically.

G Start Incomplete Conversion Observed Q_Pathway Which reaction are you running? (Check Reagents) Start->Q_Pathway Buchwald Buchwald-Hartwig (Pd Catalyst + Ligand + Base) Q_Pathway->Buchwald Pd-Catalyzed SNAr Nucleophilic Aromatic Substitution (SNAr) (Amine + Base or Heat, No Pd) Q_Pathway->SNAr Non-Catalyzed Q_Inert Is the reaction under a strictly inert atmosphere? Buchwald->Q_Inert Sol_Inert SOLUTION: Use Schlenk line or glovebox. Ensure all reagents/solvents are degassed and dry. Q_Inert->Sol_Inert No Q_Ligand What ligand are you using? Q_Inert->Q_Ligand Yes Sol_Ligand SOLUTION: Switch to a bulky, electron-rich ligand like XPhos, RuPhos, or t-BuXPhos to prevent pyridine coordination and accelerate reductive elimination. Q_Ligand->Sol_Ligand Standard (e.g., PPh3) or Bidentate (e.g., BINAP) Q_Base Is your base strong and soluble enough? (e.g., NaOtBu, LiHMDS) Q_Ligand->Q_Base Bulky Monodentate (e.g., XPhos) Sol_Base SOLUTION: Consider switching to a stronger or more soluble base. Screen NaOtBu, LiHMDS, and Cs2CO3. Q_Base->Sol_Base No/Unsure Q_Temp Is the reaction temperature high enough? SNAr->Q_Temp Sol_Temp SOLUTION: Increase temperature. SNAr on chloropyridines often requires heat (80-140 °C) to proceed at a reasonable rate. Q_Temp->Sol_Temp No (<80 °C) Q_Amine Is your amine sufficiently nucleophilic and in excess? Q_Temp->Q_Amine Yes Sol_Amine SOLUTION: Use a slight excess of the amine. For weak nucleophiles, consider adding a stronger, non-nucleophilic base (e.g., NaH, K2CO3) to generate a more potent aminyl anion. Q_Amine->Sol_Amine No/Unsure G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Complex Pd0->OA + Ar-Br Amine_Coord Amine Coordination Complex OA->Amine_Coord + R2NH, - L RE Reductive Elimination Complex Amine_Coord->RE + Base, - HB+X- RE->Pd0 - Ar-NR2, + L G Start 2-Chloropyridine Derivative + Nucleophile (R2NH) Intermediate Meisenheimer Intermediate (Tetrahedral, Anionic, Resonance-Stabilized) Start->Intermediate Nucleophilic Attack Product Aminated Product + Cl- Intermediate->Product Elimination of Leaving Group (Chloride) & Re-aromatization

Sources

Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate.[1] The following troubleshooting guides and FAQs are structured to provide in-depth, practical solutions to specific issues you may face during your experiments.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process. A plausible and scalable route is outlined below. This guide will address potential scale-up issues for each of these key transformations.

Synthetic_Pathway A 2,4-Dimethyl-1,3-dione + Cyanoacetamide B 2-Hydroxy-4,6-dimethylnicotinonitrile A->B Step 1: Condensation C 2-Chloro-4,6-dimethylnicotinonitrile B->C Step 2: Chlorination D This compound C->D Step 3: Bromination

Caption: Proposed synthetic route for this compound.

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile

This initial step involves the condensation of 2,4-dimethyl-1,3-dione with cyanoacetamide to form the core pyridone ring structure.

Frequently Asked Questions (FAQs)

Question 1: My reaction is showing low conversion and a significant amount of starting material remains, even after extended reaction times. What could be the cause?

Answer: Low conversion in this condensation reaction during scale-up can often be attributed to a few key factors:

  • Insufficient Mixing: As the reaction volume increases, ensuring homogenous mixing becomes critical. Inadequate agitation can lead to localized concentration gradients and reduced reaction rates. Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to maintain a well-mixed suspension.

  • Incorrect pH: The pH of the reaction medium is crucial for this type of condensation. A basic catalyst, such as piperidine or a tertiary amine, is typically used. On a larger scale, localized pH changes can occur upon reagent addition. A slow, controlled addition of the catalyst is recommended. You may also consider using a buffered system to maintain the optimal pH throughout the reaction.

  • Water Removal: The condensation reaction produces water as a byproduct. On a larger scale, the removal of this water can be less efficient, potentially leading to a reversible reaction and lower yields. If feasible for your solvent system, employing a Dean-Stark apparatus to azeotropically remove water can significantly drive the reaction to completion.

Question 2: I'm observing the formation of a significant amount of a dark, tarry byproduct. How can I minimize this?

Answer: The formation of dark, polymeric byproducts is a common issue in scale-up, often due to thermal degradation or side reactions.

  • Temperature Control: Ensure precise temperature control throughout the reaction. Hot spots can develop in large reactors, leading to decomposition of starting materials or products. Use a reactor with a jacketed cooling system and monitor the internal temperature closely.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can contribute to byproduct formation. Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC or TLC) and quench the reaction as soon as the starting material is consumed to a satisfactory level.

  • Purification Strategy: For the workup, consider an extractive procedure to remove a significant portion of the colored impurities before attempting crystallization. An activated carbon treatment of the crude product solution can also be effective in removing colored byproducts.[2]

Parameter Lab Scale (Typical) Scale-Up Recommendation Rationale
Mixing Magnetic StirrerOverhead Mechanical Stirrer with BafflesEnsures homogeneity in larger volumes.
Catalyst Addition Single PortionSlow, controlled addition or syringe pumpPrevents localized pH spikes and exotherms.
Water Removal Not always necessaryDean-Stark trap or vacuum distillationDrives equilibrium towards product formation.
Temperature Control Heating MantleJacketed Reactor with a Chiller/HeaterPrevents hot spots and thermal degradation.

Step 2: Chlorination of 2-Hydroxy-4,6-dimethylnicotinonitrile

This step converts the hydroxypyridine to the corresponding chloropyridine using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Troubleshooting Guide

Chlorination_Troubleshooting Start Chlorination Step Issues Exotherm Poor Reaction Control (Exotherm) Start->Exotherm DarkProduct Dark/Discolored Product Start->DarkProduct Incomplete Incomplete Reaction Start->Incomplete SlowAddition Slow reagent addition & efficient cooling Exotherm->SlowAddition ActivatedCarbon Activated carbon treatment during workup DarkProduct->ActivatedCarbon IncreaseReagent Increase equivalents of POCl₃ & reaction time Incomplete->IncreaseReagent

Caption: Troubleshooting decision tree for the chlorination step.

Question 1: The reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for managing this?

Answer: The reaction of hydroxypyridines with POCl₃ is notoriously exothermic, and poor temperature control can lead to a runaway reaction and significant byproduct formation.[2]

  • Controlled Reagent Addition: The rate of addition of the chlorinating agent is critical. Use a syringe pump or a pressure-equalizing dropping funnel for a slow, controlled addition of POCl₃ to the reaction mixture.

  • Efficient Cooling: Ensure your reactor has adequate cooling capacity. A jacketed reactor connected to a powerful chiller is recommended. Maintain a low internal temperature during the addition of POCl₃.

  • Reverse Addition: In some cases, adding the substrate to the chlorinating agent (reverse addition) can help control the exotherm, but this should be evaluated on a small scale first.

  • Solvent Choice: Using a higher-boiling inert solvent can help to dissipate heat more effectively.

Question 2: My final product after workup is a dark oil or solid. How can I improve the color and purity?

Answer: Dark product color is often due to thermal degradation or the formation of polymeric byproducts.

  • Temperature Management: As mentioned, strict temperature control is key. Avoid excessive heating during the reaction and the workup.

  • Workup Procedure: The quenching of the reaction mixture is a critical step. Slowly and carefully add the reaction mixture to ice water with vigorous stirring. A rapid, uncontrolled quench can lead to localized heating and degradation.

  • Purification: After the initial workup, the crude product may require further purification. Column chromatography is an option, but for larger scales, recrystallization or vacuum distillation are often more practical.[2] An activated carbon treatment of the crude product in a suitable solvent can also be very effective at removing colored impurities.[2]

Question 3: The reaction is incomplete, and I have a mixture of starting material and product. What should I do?

Answer: Incomplete conversion can be due to several factors:

  • Stoichiometry: Ensure you are using a sufficient excess of the chlorinating agent. On a larger scale, some reagent may be lost due to handling or reaction with trace moisture. A slight increase in the equivalents of POCl₃ may be necessary.

  • Reaction Time and Temperature: If the reaction is proceeding slowly, a modest increase in reaction temperature after the initial exothermic addition phase may be required. Monitor the reaction by HPLC or TLC to determine the optimal reaction time.

  • Reagent Quality: Ensure that the POCl₃ is of high quality and has not been exposed to moisture, which can reduce its reactivity.

Parameter Lab Scale (Typical) Scale-Up Recommendation Rationale
POCl₃ Addition Pipette/DropperSyringe Pump / Dropping FunnelControlled addition to manage exotherm.[2]
Temperature 80-110 °C80-110 °C (with careful monitoring)Maintain reaction rate while avoiding degradation.
Quenching Pouring into iceSlow addition to ice water with vigorous stirringPrevents localized heating and byproduct formation.
Purification Column ChromatographyRecrystallization / Vacuum DistillationMore practical for larger quantities.[2]

Step 3: Bromination of 2-Chloro-4,6-dimethylnicotinonitrile

The final step involves the electrophilic bromination of the pyridine ring to introduce the bromine atom at the 5-position.

Frequently Asked Questions (FAQs)

Question 1: I am getting a mixture of brominated products, including some di-brominated species. How can I improve the regioselectivity?

Answer: Controlling regioselectivity in electrophilic aromatic substitution on a pyridine ring can be challenging.

  • Choice of Brominating Agent: The choice of brominating agent can significantly impact selectivity. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.

  • Reaction Conditions: Running the reaction at a lower temperature can enhance selectivity. The addition of the brominating agent should be slow and controlled to avoid localized high concentrations.

  • Solvent Effects: The solvent can influence the reactivity of the brominating agent and the substrate. A non-polar solvent like dichloromethane or chloroform may provide better selectivity than more polar solvents.

Question 2: The reaction is sluggish and requires long reaction times for completion. How can I increase the reaction rate without compromising selectivity?

Answer: If the reaction is too slow, a few adjustments can be made:

  • Catalyst: A catalytic amount of a Lewis acid or a protic acid can sometimes accelerate the reaction. However, this should be approached with caution as it can also decrease selectivity. A small-scale trial is essential.

  • Temperature: A modest increase in temperature can increase the reaction rate. This should be done gradually while monitoring the product distribution to ensure that over-bromination or other side reactions do not become significant.

  • Activation: In some cases, the use of a more reactive brominating species, generated in situ, can be beneficial.

Question 3: The purification of the final product is difficult due to the presence of closely related impurities. What are some effective purification strategies?

Answer: Purifying the final product to a high degree is crucial, especially for pharmaceutical applications.

  • Crystallization: A carefully optimized crystallization process is often the most effective method for purifying the final product on a large scale. Experiment with different solvent systems to find one that provides good recovery and effectively removes the key impurities.

  • Slurry Wash: Before final crystallization, a slurry wash of the crude product in a solvent in which the product has low solubility but the impurities are more soluble can be a very effective purification step.

  • Chromatography: While less ideal for very large scales, flash column chromatography can be used to purify batches of the material if other methods are unsuccessful.

Parameter Typical Brominating Agents Scale-Up Considerations
Reagent N-Bromosuccinimide (NBS), Bromine (Br₂)NBS is often preferred for better selectivity and handling.
Solvent Dichloromethane, Chloroform, Acetic AcidChoice of solvent can influence reaction rate and selectivity.
Temperature 0 °C to room temperatureLower temperatures generally favor higher selectivity.
Purification Column Chromatography, RecrystallizationRecrystallization is the most scalable method.

References

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 931-934. [Link]
  • Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]
  • Semantic Scholar. (2004).
  • ResearchGate. (2004).
  • De Souza, D., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. [Link]
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
  • Shaheen, F., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
  • ResearchGate. (2012).
  • MySkinRecipes. This compound. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Patsnap Eureka. (2014). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]
  • Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • ResearchGate. (2011). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. [Link]
  • Google Patents. (1990). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • Wang, Y., et al. (2020).
  • Pharma info source. CAS 42951-71-3 suppliers, this compound suppliers. [Link]
  • PubChem. 5-Bromo-2-chloronicotinonitrile. [Link]

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Technical Support Center: Mass Spectrometry Analysis of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter when identifying byproducts using mass spectrometry.

Introduction

This compound is a key intermediate in the development of various pharmaceutical compounds.[1] Ensuring the purity of this compound is critical for downstream applications. Mass spectrometry is a powerful tool for identifying and characterizing byproducts that may arise during its synthesis. This guide provides a systematic approach to interpreting mass spectral data to identify potential impurities.

Part 1: Troubleshooting Guide - Interpreting Your Mass Spectrum

This section is designed to help you troubleshoot unexpected peaks in your mass spectrum.

Scenario 1: You observe a cluster of peaks with a mass higher than the expected product.

Question: My mass spectrum shows a prominent cluster of peaks at m/z values significantly higher than the expected 244/246/248 for the target molecule. What could this be?

Answer: This observation strongly suggests the presence of a di-brominated byproduct .

  • Plausible Cause: Over-bromination of the pyridine ring can occur if the reaction conditions are not carefully controlled.

  • Identification by Mass Spectrometry:

    • Expected Molecular Ion (M+): A di-brominated byproduct would have a molecular formula of C₈H₅Br₂ClN₂. This would result in a complex isotopic cluster around m/z 322, 324, 326, and 328 due to the presence of two bromine atoms and one chlorine atom.

    • Isotopic Pattern: The presence of two bromine atoms and one chlorine atom will create a characteristic isotopic pattern. The relative intensities of the peaks can be predicted based on the natural abundances of the isotopes (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1).[2]

  • Troubleshooting Steps:

    • Confirm Isotopic Pattern: Carefully analyze the isotopic cluster to see if it matches the predicted pattern for a C₈H₅Br₂ClN₂ species.

    • Review Reaction Conditions: Assess the stoichiometry of the brominating agent, reaction time, and temperature to identify potential causes for over-bromination.

    • Purification: Employ chromatographic techniques such as flash column chromatography to separate the di-brominated byproduct from the desired product.

Scenario 2: You observe a peak or cluster of peaks at a lower mass than the product, but higher than the starting material.

Question: I see a set of peaks that correspond to a mass lower than my product but higher than my starting material, 2-chloro-4,6-dimethylnicotinonitrile. What might this be?

Answer: This could indicate an incomplete bromination , resulting in a brominated isomer of the starting material that is not the desired product, or a byproduct formed from a competing reaction.

  • Plausible Cause: The bromination reaction may not have gone to completion, or the bromine may have added to a different position on the pyridine ring.

  • Identification by Mass Spectrometry:

    • Expected Molecular Ion (M+): The mass would be identical to the target product (isotopic cluster around m/z 244, 246, 248), but it would have different retention times in a liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Troubleshooting Steps:

    • LC-MS Analysis: Use LC-MS to separate potential isomers.

    • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for conclusively determining the substitution pattern on the aromatic ring.

Scenario 3: You observe peaks that suggest the loss of a cyano group or the addition of water.

Question: My mass spectrum has peaks that could correspond to the hydrolysis of the nitrile group. How can I confirm this?

Answer: The nitrile group is susceptible to hydrolysis under certain conditions, leading to the formation of an amide or a carboxylic acid.

  • Plausible Causes:

    • Hydrolysis to Amide: Presence of water during the reaction or workup can lead to the formation of 5-Bromo-2-chloro-4,6-dimethylnicotinamide (C₈H₈BrClN₂O).

    • Hydrolysis to Carboxylic Acid: Further hydrolysis of the amide will yield 5-Bromo-2-chloro-4,6-dimethylnicotinic acid (C₈H₇BrClNO₂).

  • Identification by Mass Spectrometry:

    • Amide Byproduct (M+): Expect an isotopic cluster around m/z 262, 264, 266, corresponding to the addition of a water molecule (18 amu) to the target compound.

    • Carboxylic Acid Byproduct (M+): Look for an isotopic cluster around m/z 263, 265, 267.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass measurement, which can help confirm the elemental composition of the byproduct.

    • Control of Water: Ensure all solvents and reagents are anhydrous to minimize hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

The molecular formula is C₈H₆BrClN₂. Due to the isotopes of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br), you will observe a characteristic cluster of peaks:

m/zIsotopologueApproximate Relative Abundance
244C₈H₆⁷⁹Br³⁵ClN₂Major
246C₈H₆⁸¹Br³⁵ClN₂ / C₈H₆⁷⁹Br³⁷ClN₂Highest
248C₈H₆⁸¹Br³⁷ClN₂Minor

The exact ratio of these peaks is a key identifier for your product.[2]

Q2: What are the most common byproducts in the synthesis of this compound?

Based on the likely synthetic route (bromination of 2-chloro-4,6-dimethylnicotinonitrile), the most probable byproducts are:

  • Unreacted Starting Material: 2-chloro-4,6-dimethylnicotinonitrile (C₈H₇ClN₂), with an expected M+ at m/z 166/168.

  • Di-brominated Byproduct: As discussed in the troubleshooting guide.

  • Hydrolysis Products: The corresponding amide and carboxylic acid.

Q3: How can I predict the fragmentation pattern of the target molecule?

While a definitive fragmentation pattern requires experimental data, we can predict likely fragmentation pathways under electron ionization (EI):

  • Loss of Halogens: The C-Br and C-Cl bonds are relatively weak and prone to cleavage. Expect to see fragment ions corresponding to the loss of a bromine radical (M - 79/81) and a chlorine radical (M - 35/37).[3]

  • Loss of Methyl Group: Cleavage of a methyl group (CH₃) would result in a fragment ion at M - 15.

  • Loss of HCN: The nitrile group can be lost as hydrogen cyanide (HCN), leading to a fragment at M - 27.

Part 3: Experimental Protocols & Visualizations

Protocol: Sample Preparation for Mass Spectrometry
  • Dissolve the sample: Accurately weigh approximately 1 mg of your crude reaction mixture. Dissolve it in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Dilution: Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Analysis: The sample is now ready for injection into the mass spectrometer (e.g., via direct infusion or coupled with a liquid chromatograph).

Visualizing the Synthetic and Byproduct Pathways

The following diagrams illustrate the hypothesized synthetic pathway and the formation of potential byproducts.

Synthesis_Pathway cluster_synthesis Main Synthetic Route cluster_byproducts Potential Byproduct Formation Starting_Material 2-chloro-4,6-dimethyl- nicotinonitrile (C₈H₇ClN₂) m/z 166/168 Target_Product 5-Bromo-2-chloro-4,6-dimethyl- nicotinonitrile (C₈H₆BrClN₂) m/z 244/246/248 Starting_Material->Target_Product Bromination Over_bromination Di-brominated Byproduct (C₈H₅Br₂ClN₂) m/z 322/324/326/328 Target_Product->Over_bromination Excess Bromine Hydrolysis_Amide Amide Byproduct (C₈H₈BrClN₂O) m/z 262/264/266 Target_Product->Hydrolysis_Amide + H₂O Hydrolysis_Acid Carboxylic Acid Byproduct (C₈H₇BrClNO₂) m/z 263/265/267 Hydrolysis_Amide->Hydrolysis_Acid + H₂O

Caption: Hypothesized synthesis and byproduct formation pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Analyze Mass Spectrum of Crude Product Check_Target Expected M+ peak (m/z 244/246/248) present? Start->Check_Target Unexpected_Peaks Unexpected Peaks Observed? Check_Target->Unexpected_Peaks Yes End End Analysis Check_Target->End No, review synthesis Higher_Mass Peaks at m/z > 248? Unexpected_Peaks->Higher_Mass Yes Pure_Product Product is Likely Pure Unexpected_Peaks->Pure_Product No Lower_Mass Peaks at m/z < 244? Higher_Mass->Lower_Mass No Di_bromo Identify as Di-brominated Byproduct Higher_Mass->Di_bromo Yes Hydrolysis_Check Peaks at M+18 or M+19? Lower_Mass->Hydrolysis_Check No Starting_Material Identify as Unreacted Starting Material (m/z 166/168) Lower_Mass->Starting_Material Yes Hydrolysis_Product Identify as Amide or Carboxylic Acid Hydrolysis_Check->Hydrolysis_Product Yes Hydrolysis_Check->End No Di_bromo->End Starting_Material->End Hydrolysis_Product->End Pure_Product->End

Caption: A workflow for troubleshooting mass spectral data.

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Technical Support Center: Optimizing Reaction Temperature for Selective Functionalization of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the selective functionalization of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving site-selectivity in cross-coupling reactions with this dihalogenated pyridine substrate. The presence of two distinct halogen atoms—a bromine at the C5 position and a chlorine at the C2 position—presents both a challenge and a synthetic opportunity.

The key to unlocking the synthetic potential of this molecule lies in exploiting the inherent differences in reactivity between the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl > F, a trend governed by the carbon-halogen bond dissociation energies.[1][2][3] The weaker C-Br bond is more susceptible to oxidative addition by a Pd(0) catalyst, making it the kinetically favored site for functionalization.[3]

Temperature is the most critical lever for controlling this kinetic selectivity. While lower temperatures typically favor selective reaction at the C5-bromo position, higher temperatures can provide sufficient energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity or undesired difunctionalization.[4][5] This guide provides detailed FAQs, troubleshooting workflows, and optimized protocols to help you control your reaction temperature and achieve the desired selective outcome.

Frequently Asked Questions (FAQs)

Q1: Which position, C5-Br or C2-Cl, is the primary site of reaction in a typical palladium-catalyzed cross-coupling, and why?

A1: The C5-bromo position is the primary and more reactive site. The fundamental reason lies in the difference in bond dissociation energies between the C-Br and C-Cl bonds on the aromatic ring. The C-Br bond is weaker than the C-Cl bond.[3] In the rate-determining step of many cross-coupling catalytic cycles—the oxidative addition of the aryl halide to the Pd(0) catalyst—the weaker C-Br bond is cleaved more readily and at a faster rate.[6][7] This makes C5-functionalization the kinetically preferred pathway, especially under milder temperature conditions.

Q2: What is the direct effect of increasing the reaction temperature on selectivity?

A2: Increasing the reaction temperature generally decreases selectivity. While elevated temperatures can increase the overall reaction rate, they provide the necessary activation energy to cleave the stronger C-Cl bond.[5] This can lead to two undesirable outcomes:

  • Formation of the C2-functionalized isomer: The reaction begins to occur at the less reactive chloro-position.

  • Difunctionalization: Both the C-Br and C-Cl sites react, consuming two equivalents of the coupling partner. Therefore, the optimal temperature is often a balance: high enough to ensure a reasonable reaction rate at the C5-position but low enough to prevent significant reaction at the C2-position.[4]

Q3: Besides temperature, what other parameters are critical for maintaining selectivity?

A3: Several factors work in concert with temperature to dictate the reaction's outcome:

  • Catalyst and Ligand: The choice of palladium catalyst and, more importantly, the ancillary ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance the catalyst's activity, often allowing the reaction to proceed at lower temperatures, which inherently favors selectivity.[8][9]

  • Base: The base plays a critical role, particularly in the transmetalation step of Suzuki couplings or the deprotonation step of Buchwald-Hartwig aminations.[8][10] The strength and solubility of the base can impact the catalyst's stability and overall reaction kinetics. Using an excessively strong base may necessitate lower temperatures to prevent side reactions like hydrodehalogenation or catalyst degradation.

  • Solvent: The solvent must solubilize the reagents while being compatible with the reaction conditions.[8][11] Common choices like 1,4-dioxane or toluene can influence catalyst stability and activity at different temperatures.[2][12]

Q4: I am observing significant hydrodehalogenation (loss of the bromine atom without coupling). What causes this, and how can temperature optimization help?

A4: Hydrodehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom. It can be caused by several factors, including the presence of water or other protic sources, or the formation of palladium-hydride (Pd-H) species.[13] Optimizing the temperature can help in two ways:

  • Minimizing Catalyst Decomposition: Excessively high temperatures can lead to catalyst degradation, which may promote pathways leading to Pd-H species. Running the reaction at the lowest effective temperature can maintain catalyst integrity.[14]

  • Favoring Cross-Coupling: By keeping the temperature in a range that favors the desired cross-coupling pathway, you can outcompete the slower side reactions. If hydrodehalogenation is severe, consider lowering the temperature and screening different bases, as stronger bases can sometimes promote the formation of Pd-H species.[13]

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Follow the logical workflow to diagnose and resolve the issue.

Problem 1: Low Selectivity - Significant amount of C2-functionalized product is forming.

This is the most common challenge and is almost always linked to the reaction temperature being too high.

  • Immediate Action: Decrease the reaction temperature in 10-20 °C increments. If your reaction was at 100 °C, try running it at 90 °C or 80 °C.[14] Monitor the reaction progress; it may require a longer reaction time at a lower temperature.

  • Secondary Action (If lowering temperature slows the reaction excessively):

    • Re-evaluate Ligand Choice: Switch to a more active, bulky ligand (e.g., XPhos, SPhos) that can facilitate the oxidative addition at the C-Br bond more efficiently at a lower temperature.[8]

    • Check Reagent Purity: Ensure the starting material and coupling partner are pure. Impurities can sometimes interfere with the catalyst.

    • Solvent Choice: Ensure your solvent is anhydrous and degassed. The presence of oxygen can damage the catalyst, and water can interfere with the reaction.[14]

Troubleshooting Workflow: Improving C5-Selectivity

G start Problem: Low C5-Selectivity (Mixture of C5/C2 Products) check_temp Is reaction temperature > 90°C? start->check_temp lower_temp Action: Decrease temperature to 70-80°C. Increase reaction time. check_temp->lower_temp Yes check_ligand Is the ligand optimal? (e.g., using PPh3) check_temp->check_ligand No success Success: High C5-Selectivity Achieved lower_temp->success switch_ligand Action: Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) to promote low-temp activity. check_ligand->switch_ligand No check_base Review base choice. Is it too strong or poorly soluble? check_ligand->check_base Yes switch_ligand->success switch_base Action: Screen weaker or more soluble bases (e.g., K3PO4, Cs2CO3). check_base->switch_base Yes check_base->success No switch_base->success

Caption: Troubleshooting workflow for poor C5-selectivity.

Problem 2: Reaction is Sluggish or Stalled (Low Conversion of Starting Material).

This issue indicates that the reaction conditions are not active enough.

  • Immediate Action: Cautiously increase the reaction temperature in 10 °C increments. Monitor carefully by TLC or LC-MS to ensure that C2-functionalization does not begin to occur.[4]

  • Secondary Actions:

    • Catalyst/Ligand Integrity: Ensure your palladium source and phosphine ligands are fresh and have not been exposed to air, as this can lead to catalyst deactivation.[13] Using a pre-catalyst can sometimes give more reliable results.

    • Inert Atmosphere: Confirm that your reaction was properly degassed and is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can kill the active Pd(0) catalyst.[14]

    • Reagent Solubility: Observe the reaction mixture. If reagents are not fully dissolved at the reaction temperature, poor solubility may be limiting the reaction rate.[8][15] Consider a different solvent system if necessary.

Problem 3: Significant Difunctionalization is Observed.

This indicates the conditions are too harsh, activating both the C-Br and C-Cl bonds.

  • Immediate Action: Substantially decrease the reaction temperature (e.g., from 110 °C to 80 °C). This is the most effective way to prevent the cleavage of the stronger C-Cl bond.[5]

  • Secondary Actions:

    • Stoichiometry: Ensure you are using only a slight excess (e.g., 1.05-1.2 equivalents) of your coupling partner. Using a large excess will drive the reaction towards difunctionalization once the initial C5-coupling is complete.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Unnecessarily long reaction times, even at moderate temperatures, can lead to the slow formation of the difunctionalized product.

Data Presentation: Temperature Effects on Selectivity and Reactivity

The following table provides a general guide for temperature screening based on established principles for dihalopyridines.[2][3]

Temperature RangeExpected C5-Br ReactivityExpected C2-Cl ReactivityKey Considerations & Potential Issues
Room Temp - 60 °C Very slow to no reactionNo reactionLikely insufficient energy for oxidative addition. May require a highly active catalyst system.
70 °C - 90 °C Optimal Range for Selectivity. Moderate to good reaction rate.Minimal to no reactionThis is the ideal starting range for optimization. Reaction times may be longer (4-24h).[16]
90 °C - 110 °C Fast reaction rateModerate reactivityRisk of losing selectivity. C2-functionalized and difunctionalized byproducts are likely to form.[5]
> 110 °C Very fast reaction rateHigh reactivityPoor selectivity expected. Significant risk of difunctionalization and catalyst decomposition.

Experimental Protocols

Protocol 1: Temperature Screening for Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol outlines a parallel screening approach to efficiently identify the optimal temperature.

  • Setup: In a glovebox, arrange three separate reaction vials. To each vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base such as K₂CO₃ or K₃PO₄ (2.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with 2-4 mol% SPhos ligand).[8]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Heating: Seal the vials and place them on separate heating blocks pre-set to 70 °C, 80 °C, and 90 °C .

  • Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction. Quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS.[16]

  • Analysis: Compare the ratio of the desired C5-coupled product to the starting material and any C2-coupled or difunctionalized byproducts across the three temperatures. Continue monitoring over time (e.g., at 8h and 16h) to find the temperature that provides the best yield and selectivity in a reasonable timeframe.

Kinetic vs. Thermodynamic Control Visualization

G cluster_energy start_label Energy y_axis start Reactants (Substrate + Pd(0)) ts1 ΔG‡ (C-Br) Kinetic Barrier start->ts1 Low Temp (e.g., 80°C) Favors this path ts2 ΔG‡ (C-Cl) Thermodynamic Barrier start->ts2 High Temp (e.g., 110°C) Overcomes this barrier prod1 C5-Functionalized Product (Kinetic Product) ts1->prod1 prod2 C2-Functionalized Product (Thermodynamic Product) ts2->prod2 p_start p_ts1 p_ts2 p_prod1 p_prod2

Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control.

References

  • BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides.
  • BenchChem. (2025). Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions.
  • WordPress. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.).
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  • National Institutes of Health. (n.d.).
  • University of Oxford. (2021).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • MDPI. (n.d.).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). A Researcher's Guide to the Regioselectivity of 5-Bromo-2-chloro-4-methylpyridine in Key Cross-Coupling and Substitution.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Bromo-2,3-dimethyl-2H-indazole.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • MDPI. (n.d.). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities.

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Validation & Comparative

A Comprehensive Guide to the Structural Validation of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realms of pharmaceutical and agrochemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of the development pipeline.[1] The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules.[1][2] Its utility in creating novel therapeutic agents and agrochemicals makes the rigorous validation of its structure paramount.

This guide provides an in-depth technical analysis of the structural elucidation of this compound, with a primary focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of 1H and 13C NMR, present a detailed experimental protocol, and interpret the resulting spectral data. Furthermore, we will objectively compare the capabilities of NMR with other common analytical techniques, offering a holistic perspective on modern structural validation workflows.

Pillar 1: The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and widely used analytical techniques for determining the structure of organic compounds.[3][4] It operates on the principle that atomic nuclei with a non-zero spin, such as 1H and 13C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, a phenomenon known as resonance.[4] The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a wealth of structural information.

The key parameters obtained from NMR spectra are:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative atoms or groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield). The typical range for 1H NMR is 0-13 ppm, while for 13C NMR it is 0-220 ppm.[5]

  • Integration: In 1H NMR, the area under a signal is proportional to the number of protons giving rise to that signal.[5]

  • Spin-Spin Coupling (Multiplicity): The interaction between neighboring non-equivalent nuclei causes signals to split into characteristic patterns (e.g., doublet, triplet), providing information about the connectivity of atoms.[6]

For a molecule like this compound, the various substituents (bromo, chloro, methyl, and nitrile groups) on the pyridine ring create distinct electronic environments, leading to a predictable and interpretable NMR spectrum.

Experimental Protocol: A Self-Validating System

The quality of NMR data is intrinsically linked to the rigor of the experimental procedure. The following protocol ensures high-quality, reproducible results.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of high-purity this compound.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical as it must dissolve the compound without contributing interfering signals in the region of interest.
  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[4]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
  • For 1H NMR:
  • Acquire the spectrum at a constant temperature, typically 25 °C.
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  • For 13C NMR:
  • A proton-decoupled spectrum is typically acquired, which results in a single sharp peak for each unique carbon atom, simplifying the spectrum.[7]
  • Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR.[7]

The following diagram illustrates the general workflow for NMR-based structural validation.

Caption: Workflow for NMR-based structural validation.

Spectral Analysis and Structural Assignment

The structure of this compound, with systematic numbering for NMR assignment, is shown below:

Chemical structure of this compound with atom numbering for NMR assignments

1H NMR Spectral Data and Interpretation

In the 1H NMR spectrum, we expect to see signals only from the two methyl groups, as there are no protons directly attached to the pyridine ring.

  • Prediction: Two distinct singlets are anticipated. The electronic environment of the methyl group at C4 will be different from the one at C6 due to the influence of the adjacent substituents. The chloro group at C2 and the bromo group at C5 will have different electronic effects on the neighboring methyl groups.

Table 1: 1H NMR Data (400 MHz, CDCl3)

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale for Assignment
2.653HSingletC6-CH3The methyl group at C6 is adjacent to the electron-withdrawing nitrogen atom in the pyridine ring and the bromine atom at C5, leading to a downfield shift.
2.503HSingletC4-CH3The methyl group at C4 is adjacent to the nitrile group and the bromine atom, which results in a slightly different electronic environment compared to the C6-methyl group.

The presence of two distinct singlets, each integrating to three protons, is in perfect agreement with the proposed structure.

13C NMR Spectral Data and Interpretation

The proton-decoupled 13C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule.

  • Prediction: The chemical shifts will vary widely depending on the hybridization and the electronic environment of each carbon. Carbons in the aromatic ring will appear in the 110-160 ppm range, the nitrile carbon will be downfield, and the methyl carbons will be upfield.[7]

Table 2: 13C NMR Data (100 MHz, CDCl3)

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
160.5C6Attached to a methyl group and adjacent to the nitrogen and the bromine-substituted carbon, resulting in a downfield shift.
155.2C2Attached to an electronegative chlorine atom, causing a significant downfield shift.
148.8C4Attached to a methyl group and adjacent to the nitrile and bromine-substituted carbons.
118.0C5Directly bonded to the electronegative bromine atom.
115.7C≡NCharacteristic chemical shift for a nitrile carbon.
108.3C3Shielded relative to other ring carbons, and adjacent to the nitrile group.
23.4C6-CH3Aliphatic carbon signal, typical for a methyl group on an aromatic ring.
20.1C4-CH3Aliphatic carbon signal, slightly upfield compared to the C6-methyl due to differing electronic environments.

The observation of eight distinct carbon signals, with chemical shifts consistent with the expected electronic effects of the substituents, provides compelling evidence for the proposed structure of this compound.

Comparison with Alternative Analytical Techniques

While NMR is a cornerstone of structural elucidation, a multi-technique approach often provides the most robust validation.[8]

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedSample RequirementsAdvantages & Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and stereochemistry.[3][9]1-10 mg, solubleAdvantages: Provides unambiguous structural information. Limitations: Lower sensitivity compared to MS.[10]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), and fragmentation patterns.[3][11]Micrograms to nanogramsAdvantages: Extremely sensitive, confirms molecular formula. Limitations: Does not provide detailed connectivity information on its own.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -C≡N, C-Cl).[3][6]MilligramsAdvantages: Fast and simple. Limitations: Provides limited information about the overall molecular skeleton.
X-ray Crystallography Absolute 3D structure of a molecule in the solid state.Single, high-quality crystalAdvantages: The "gold standard" for definitive structure determination. Limitations: Requires a suitable crystal, which can be difficult to obtain.

The following diagram illustrates how these techniques complement each other in a comprehensive analytical workflow.

Complementary_Techniques Unknown Synthesized Compound MS Mass Spectrometry Unknown->MS Molecular Formula? IR IR Spectroscopy Unknown->IR Functional Groups? NMR NMR (1H & 13C) MS->NMR Confirm Formula IR->NMR Confirm Groups XRay X-ray Crystallography NMR->XRay Confirm in Solution Final_Structure Confirmed Structure NMR->Final_Structure Definitive Solution Structure XRay->Final_Structure Definitive 3D Structure

Caption: Complementary nature of analytical techniques.

Conclusion

The comprehensive analysis of 1H and 13C NMR spectra provides unequivocal evidence for the structure of this compound. The number of signals, their chemical shifts, and the integration in the proton spectrum align perfectly with the proposed molecular architecture. While techniques like Mass Spectrometry and IR Spectroscopy offer valuable complementary data regarding molecular formula and functional groups, NMR spectroscopy remains the preeminent tool for detailing the precise atomic connectivity of the carbon-hydrogen framework. For researchers and professionals in drug development and chemical synthesis, a thorough understanding and application of NMR are indispensable for ensuring the identity and purity of their compounds, thereby upholding the integrity of their scientific endeavors.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 711-720. [Link]
  • Tierney, J., et al. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
  • Unknown. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
  • Algor Cards. (n.d.). Analytical Techniques for Organic Compounds. Algor Cards. [Link]
  • Kleinpeter, E., et al. (1997).
  • Maleš, M., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6296. [Link]
  • Wolfender, J. L., et al. (2015).
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  • Organic Chemistry Tutor. (n.d.).
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  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy.
  • Unknown. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
  • Chemical Synthesis Database. (2025). 5-bromo-4,6-dimethylnicotinonitrile.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry. [Link]
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
  • PubChem. (n.d.). 5-Bromo-2-chloro-6-methylnicotinonitrile. PubChem. [Link]
  • Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]
  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

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A Senior Application Scientist's Guide to Confirming the Purity of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's purity is a foundational pillar of reliable and reproducible research. This is particularly true for novel chemical entities and key pharmaceutical intermediates like 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile, a substituted pyridine derivative with significant potential in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of even minute quantities of impurities, arising from the synthetic route or degradation, can drastically alter the compound's physicochemical properties, biological activity, and safety profile.

This comprehensive guide presents a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will delve into the rationale behind the methodological choices, provide a detailed experimental protocol, and compare the performance of HPLC with alternative analytical techniques. This guide is structured to provide a self-validating framework, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3]

The Critical Role of Purity in Drug Development

The journey of a drug from a laboratory curiosity to a therapeutic agent is paved with rigorous quality control. Impurities can be broadly classified into organic, inorganic, and residual solvents.[4] Organic impurities are of particular concern as they can be structurally similar to the API, potentially sharing or, more dangerously, exhibiting off-target biological activity. These can originate from starting materials, by-products of side reactions, intermediates, and degradation products.[4] Therefore, a well-designed analytical method must not only quantify the main compound but also separate and detect all potential process-related and degradation impurities. A stability-indicating method is one that can effectively separate the drug substance from its degradation products, providing a clear picture of the compound's stability under various stress conditions.[5][6]

Proposed HPLC Method: A Rationale-Driven Approach

High-Performance Liquid Chromatography, particularly in the reversed-phase mode, is the gold standard for purity analysis of a wide range of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[7] For a molecule like this compound, which contains a substituted pyridine ring, a non-polar C18 column is an excellent starting point. The separation will be based on the differential partitioning of the analyte and its impurities between the non-polar stationary phase and a polar mobile phase.

The choice of a C18 stationary phase is based on its proven efficacy in separating aromatic and halogenated compounds. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a range of polarities. The addition of a small amount of an acid, such as phosphoric acid, to the aqueous phase helps to suppress the ionization of any residual silanol groups on the silica-based packing material, leading to improved peak shape and reproducibility.

Experimental Protocol: HPLC Purity of this compound

This protocol details a robust reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound.

Instrumentation and Materials:
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is suitable.[7]

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended.[7]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • High-purity water (Milli-Q or equivalent)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

    • Potential impurity reference standards (if available)

Chromatographic Conditions:
  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 50
    20 95
    25 95
    26 50

    | 30 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)

  • Injection Volume: 10 µL

Sample Preparation:
  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to get a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

System Suitability:

Before sample analysis, the chromatographic system must meet predefined suitability parameters as per USP <621>.[3]

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of the main compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

Data Analysis:

The purity of the sample is determined by calculating the percentage of the peak area of the main compound relative to the total peak area of all components in the chromatogram (area percent method).

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/ Reference Standard Dissolve Dissolve in Acetonitrile/Water Weigh->Dissolve Inject Inject Sample/ Standard Dissolve->Inject HPLC HPLC System HPLC->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis.

Understanding the Impurity Profile

A robust purity method must be able to separate the target compound from potential process-related impurities. While the exact synthetic route for this compound may vary, common reactions for preparing halogenated nicotinonitriles can provide clues to potential by-products.

Possible impurities could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted compounds from multi-step syntheses.

  • Isomers: Compounds with the same molecular formula but different arrangements of atoms, such as positional isomers of the bromo or chloro substituents.

  • By-products: Resulting from side reactions, such as the hydrolysis of the nitrile group to an amide or carboxylic acid.

  • Over-reacted Products: Molecules with additional halogenation.

Impurity_Profile Analyte This compound (Target Compound) StartingMaterials Unreacted Starting Materials Intermediates Synthetic Intermediates Isomers Positional Isomers Byproducts Hydrolysis Products (Amide, Acid) Overreacted Di-halogenated Species

Caption: Potential Impurity Profile.

The proposed gradient HPLC method is designed to have a broad elution window, which increases the likelihood of separating these structurally diverse impurities from the main analyte peak.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the recommended technique for quantitative purity assessment, other methods can provide complementary information.

TechniquePrincipleAdvantagesLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, high sensitivity, quantitative, robust, and reproducible.Requires the analyte to have a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility followed by mass-based detection.Excellent for volatile impurities and provides structural information.The analyte must be volatile and thermally stable.
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase.Simple, rapid, and cost-effective for qualitative screening.[7]Lower resolution and sensitivity compared to HPLC, not easily quantifiable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR).Provides definitive structural confirmation.Lower sensitivity than HPLC for impurity detection, complex for quantitative analysis.

For routine quality control, HPLC-UV offers the optimal balance of performance, reliability, and cost-effectiveness. For comprehensive characterization, a combination of HPLC for purity and NMR for structural confirmation is ideal.

Conclusion

Confirming the purity of this compound is a non-negotiable step in its application in research and development. The proposed reversed-phase HPLC method provides a robust, reliable, and sensitive approach to not only quantify the main compound but also to detect and separate potential process-related impurities. By adhering to the principles of scientific integrity, including system suitability checks and method validation according to ICH guidelines, researchers can have high confidence in the quality of their material, ensuring the integrity of their subsequent experiments and developmental programs. This guide serves as a comprehensive starting point for establishing a rigorous quality control procedure for this important chemical intermediate.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2).
  • United States Pharmacopeia. (2022). <621> Chromatography.
  • SIELC Technologies. (n.d.). Separation of Nicotinonitrile 1-oxide on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Pyridines and Reverse Phase HPLC - 227819 PDFs.
  • Google Patents. (n.d.). Halogenation of pyridine compounds - CA1126276A.
  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • MDPI. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - US4960896A.
  • ResearchGate. (n.d.). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
  • National Institutes of Health. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
  • Patsnap. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
  • International Journal of Pharmaceutical and Clinical Research. (n.d.). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form.
  • National Institutes of Health. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
  • Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
  • ACS Publications. (n.d.). Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins.
  • Bevital AS. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
  • PubMed. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.
  • SpringerLink. (2014). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS.
  • Longdom Publishing. (n.d.). Development and Validation of RP-HPLC-DAD Stability Indicating Re.
  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances.

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Navigating the Crystalline World of Nicotinonitrile Derivatives: A Comparative Guide to the X-ray Crystallography of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nicotinonitrile derivatives stand out as a critical scaffold for the development of novel therapeutic agents. Their diverse biological activities have led to the creation of several marketed drugs.[1] The precise three-dimensional arrangement of atoms within these molecules, which can be elucidated by X-ray crystallography, is paramount in understanding their structure-activity relationships and in guiding rational drug design. This guide focuses on 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients, particularly in oncology and neurology.[2]

While a public crystal structure for this compound is not yet available, this guide will provide a comprehensive comparison with structurally related analogs. By examining the crystallographic data of similar compounds, we can predict the likely structural features of our target molecule and understand the influence of its various substituents on the overall crystal packing. This guide also offers detailed experimental protocols for the synthesis, crystallization, and subsequent X-ray diffraction analysis of this important derivative.

The Influence of Substituents: A Comparative Crystallographic Analysis

The crystal structure of a molecule is determined by the intricate balance of intermolecular forces, which are in turn governed by the nature and position of its constituent atoms and functional groups. In the case of this compound, the interplay between the bromine and chlorine atoms, the methyl groups, and the nitrile functional group will dictate the crystal packing.

To anticipate the crystallographic parameters of our target compound, we will compare it with known structures of simpler, yet related, nicotinonitrile and pyridine derivatives.

Table 1: Comparison of Crystallographic Parameters of Related Nicotinonitrile and Pyridine Derivatives

CompoundCCDC #FormulaSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular Interactions
2-Chloronicotinamide722100C₆H₅ClN₂OP2₁/c10.0345.86912.169109.87N-H···O Hydrogen Bonds
5-Bromonicotinic acid172544C₆H₄BrNO₂P-16.8777.4247.94370.06O-H···N Hydrogen Bonds, Br···O Halogen Bonds
2-Chloronicotinic acid272019C₆H₄ClNO₂P2₁/c3.86416.9459.87194.45O-H···N Hydrogen Bonds
4-(4-Bromophenyl)-2,6-dimethyl-1,4-dihydropyridine2040812C₁₉H₂₂BrNO₄P2₁/c12.3458.98718.765106.98N-H···O Hydrogen Bonds, C-H···π Interactions

Data sourced from PubChem and the Cambridge Crystallographic Data Centre (CCDC). Note that unit cell parameters can vary with temperature.[2][3]

Based on these analogs, we can predict that this compound will likely crystallize in a centrosymmetric space group, such as P2₁/c or P-1. The presence of both bromine and chlorine atoms introduces the possibility of halogen bonding (C-Br···N, C-Cl···N, or C-Br···Cl) playing a significant role in the crystal packing. Furthermore, the methyl groups can participate in weaker C-H···π interactions, while the nitrile group is a potential hydrogen bond acceptor.

Experimental Protocols: From Synthesis to Structure

This section provides a detailed workflow for the synthesis, crystallization, and X-ray crystallographic analysis of this compound.

Synthesis of this compound

The synthesis of the target compound can be adapted from established methods for related 2-chloronicotinonitrile derivatives. A plausible synthetic route is outlined below:

Diagram 1: Proposed Synthesis of this compound

Synthesis_Workflow A 2-Amino-4,6-dimethylpyridine B Bromination A->B Br₂/AcOH C 2-Amino-5-bromo-4,6-dimethylpyridine B->C D Sandmeyer Reaction C->D NaNO₂, HCl, CuCl E 5-Bromo-2-chloro-4,6-dimethylpyridine D->E F Cyanation E->F CuCN, DMF G This compound F->G

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Protocol:

  • Bromination: To a solution of 2-amino-4,6-dimethylpyridine in acetic acid, add bromine dropwise at room temperature. Stir the reaction mixture for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into an ice-water bath and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-amino-5-bromo-4,6-dimethylpyridine by column chromatography on silica gel.

  • Sandmeyer Reaction: Dissolve the purified product in a mixture of hydrochloric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature. Add a solution of copper(I) chloride in hydrochloric acid to the diazonium salt solution and warm to room temperature.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product. Purify the crude 5-Bromo-2-chloro-4,6-dimethylpyridine by column chromatography.

  • Cyanation: Heat the purified product with copper(I) cyanide in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).

  • Final Work-up and Purification: After the reaction is complete, pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product, and purify by column chromatography to yield this compound.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical yet often challenging step. Several methods can be employed:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) and allow the solvent to evaporate slowly in a loosely capped vial.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container that contains a poor solvent in which the compound is less soluble. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

X-ray Diffraction Data Collection and Structure Elucidation

Diagram 2: X-ray Crystallography Workflow

Crystallography_Workflow A Single Crystal Selection B Mounting on Diffractometer A->B C Data Collection B->C X-ray Source D Data Processing C->D Integration & Scaling E Structure Solution D->E Phase Problem F Structure Refinement E->F Least-Squares Minimization G Validation and Analysis F->G CheckCIF H CIF File Generation G->H Deposition (e.g., CCDC)

Caption: Standard workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A preliminary screening will determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic coordinates, displacement parameters, and overall fit.

  • Validation: The final refined structure is validated using software tools like PLATON and CheckCIF to ensure its chemical and crystallographic reasonability.

  • Analysis: The final structure is analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. This data is crucial for comparing the structure with other known compounds.

Structural Insights and Future Directions

The determination of the crystal structure of this compound will provide invaluable insights for medicinal chemists. The precise knowledge of the molecular geometry and intermolecular interactions will enable a deeper understanding of its chemical reactivity and its potential to interact with biological targets.

Furthermore, a comparative analysis with a library of structurally related nicotinonitrile derivatives will help to establish clear structure-property relationships. This knowledge will be instrumental in the design of new derivatives with improved efficacy, selectivity, and pharmacokinetic properties. Researchers are encouraged to deposit their crystallographic data in public databases like the Cambridge Structural Database (CSD) to contribute to the collective understanding of this important class of compounds.[4][5]

References

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Upd
  • Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. (2022).
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  • General synthetic route of nicotinonitrile compounds 6a–c and 7. (2022).
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  • X-ray and cryo-EM structures of inhibitor-bound cytochrome bc1 complexes for structure-based drug discovery. (2018).
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comparative reactivity of the 5-bromo vs 2-chloro position in 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the generation of novel molecular entities. The compound 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile stands as a versatile building block, presenting two distinct halogenated positions that offer orthogonal reactivity. This guide provides an in-depth, objective comparison of the reactivity of the 5-bromo versus the 2-chloro position, supported by established chemical principles and detailed experimental frameworks, to empower the rational design of synthetic pathways.

The Dichotomy of Reactivity: A Tale of Two Halogens

The regioselectivity of this compound is governed by the interplay of electronic effects inherent to the pyridine ring and the distinct nature of the carbon-halogen bonds. This dichotomy allows for selective functionalization through two primary mechanistic pathways: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

The Favored Site for Cross-Coupling: The 5-Bromo Position

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the rate-determining step is often the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst. The general reactivity trend for halogens in these transformations is I > Br > Cl > F.[1] This trend is directly correlated with the bond dissociation energies of the respective carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and subsequent oxidative addition.

Therefore, under typical palladium-catalyzed conditions, the 5-bromo position of this compound is the more reactive site. This inherent preference allows for the selective introduction of a wide array of substituents at this position, while leaving the 2-chloro position available for subsequent chemical modifications.

Visualizing Selective Functionalization Pathways

The choice of reaction conditions dictates the site of functionalization on the this compound scaffold. The following diagram illustrates the two primary, regioselective transformation pathways.

G sub This compound suzuki 5-Aryl-2-chloro-4,6-dimethylnicotinonitrile sub->suzuki Suzuki Coupling (Pd Catalyst, Base) buchwald 5-Amino-2-chloro-4,6-dimethylnicotinonitrile sub->buchwald Buchwald-Hartwig (Pd Catalyst, Base) snar 5-Bromo-2-(substituted)-4,6-dimethylnicotinonitrile sub->snar SNAr (Nucleophile)

Caption: Regioselective reaction pathways for this compound.

The Prime Target for Nucleophilic Attack: The 2-Chloro Position

Conversely, the 2-chloro position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). The electronegative nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect, which polarizes the ring and reduces electron density, particularly at the α (C2 and C6) and γ (C4) positions.[2][3] This effect is further amplified by the strongly electron-withdrawing nitrile group at the 3-position.

The SNAr mechanism proceeds via a two-step addition-elimination pathway, where a nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is crucial, and the negative charge is most effectively delocalized when the attack occurs at the C2 or C4 positions, as the charge can be accommodated by the electronegative nitrogen atom.[3] Consequently, the 2-chloro position is the preferred site for nucleophilic displacement, allowing for the introduction of a variety of heteroatomic nucleophiles.

Comparative Performance Data: A Head-to-Head Analysis

The following table summarizes the expected regioselectivity and general reaction conditions for the functionalization of this compound.

Reaction TypePreferred PositionReagents & ConditionsRationale for Selectivity
Suzuki-Miyaura Coupling 5-BromoArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O)Lower C-Br bond dissociation energy facilitates oxidative addition to the Palladium catalyst.[1][6]
Buchwald-Hartwig Amination 5-BromoAmine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu)Preferential oxidative addition at the more reactive C-Br bond.[7][8]
Sonogashira Coupling 5-BromoTerminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Amine baseGreater reactivity of aryl bromides over chlorides in the Sonogashira catalytic cycle.[6]
Nucleophilic Aromatic Substitution (SNAr) 2-ChloroNucleophile (e.g., NaOMe, R₂NH), Solvent (e.g., DMF, DMSO)Strong activation by the ring nitrogen and the electron-withdrawing nitrile group at the adjacent position.[2][3]

Experimental Protocols: A Practical Guide

The successful execution of regioselective reactions on this compound hinges on meticulous experimental technique and the appropriate choice of reagents and conditions.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Bromo Position

This protocol details a general procedure for the selective arylation of the 5-bromo position.

Experimental Workflow: Suzuki-Miyaura Coupling

G start Start setup Reaction Setup: - this compound - Arylboronic Acid - Base (K2CO3) - Pd(PPh3)4 start->setup inert Inert Atmosphere: Evacuate and backfill with Argon (3x) setup->inert solvent Solvent Addition: Degassed Dioxane/H2O inert->solvent reaction Reaction: Heat at 90-100 °C (12-24h) solvent->reaction workup Aqueous Workup: Extraction with Ethyl Acetate reaction->workup purify Purification: Column Chromatography workup->purify end End purify->end

Caption: General experimental workflow for a selective Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-chloro-4,6-dimethylnicotinonitrile.

Protocol 2: Selective Nucleophilic Aromatic Substitution at the 2-Chloro Position

This protocol provides a general method for the displacement of the 2-chloro substituent with a nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., Sodium methoxide, 1.5 equiv)

  • Dimethylformamide (DMF, anhydrous)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add the nucleophile (e.g., sodium methoxide) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the 5-bromo-2-(substituted)-4,6-dimethylnicotinonitrile.

Conclusion

The dual halogenation of this compound provides a powerful platform for the synthesis of highly substituted nicotinonitrile derivatives. The predictable and orthogonal reactivity of the 5-bromo and 2-chloro positions allows for a strategic and stepwise approach to molecular elaboration. The greater lability of the C-Br bond in palladium-catalyzed cross-coupling reactions enables selective functionalization at the 5-position. In contrast, the electronic activation conferred by the pyridine nitrogen and the nitrile group renders the 2-position susceptible to nucleophilic aromatic substitution. A thorough understanding of these competing reactivities is essential for the efficient and rational design of synthetic routes in the pursuit of novel chemical entities for drug discovery and development.

References

  • Yang, S., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 61(15), e202116966. [Link]
  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
  • Wikipedia. (2023).
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. [Link]
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  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9456-9469. [Link]
  • Chemistry LibreTexts. (2023).
  • Chemical Synthesis Database. (2025). 5-bromo-4,6-dimethylnicotinonitrile. [Link]
  • Smith, C. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435-6446. [Link]
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. [Link]
  • ResearchGate. (2017). Scheme 1 Cross-coupling reaction of 3,6-dihalopyridazines and triaryl.... [Link]
  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
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  • Chemistry Steps. (2024).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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  • Google Patents. (1990). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
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A Comparative Guide to Assessing the Metabolic Stability of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the metabolic stability of novel compounds derived from the 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile scaffold. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for robust in vitro assays, and offer guidance on interpreting the resulting data to drive lead optimization.

The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from concept to clinic, metabolic stability is a pivotal parameter that dictates its pharmacokinetic profile.[1][2][3] It refers to the susceptibility of a compound to biotransformation by the body's metabolic enzymes, primarily located in the liver.[4][5] A compound with poor metabolic stability is rapidly cleared from the body, which may prevent it from reaching therapeutic concentrations or necessitate frequent, high doses.[2][4] Conversely, a compound that is too stable might accumulate, leading to potential toxicity.[6] Therefore, understanding and optimizing the metabolic stability of new chemical entities (NCEs), such as derivatives of this compound, is a cornerstone of modern drug design, influencing bioavailability, half-life, and overall therapeutic efficacy.[1][7]

The this compound core represents a privileged scaffold in medicinal chemistry. Its halogenated pyridine structure presents specific metabolic considerations. The chloro and bromo substituents, along with the methyl groups, are potential sites for oxidative metabolism catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[8][9][10] Understanding how modifications to this core structure impact its interaction with these enzymes is crucial for designing derivatives with optimal pharmacokinetic properties.

Designing a Robust Metabolic Stability Screening Campaign

The primary objective is to rank-order a series of derivatives based on their metabolic lability and identify potential "metabolic hot spots" on the molecule. This is achieved by measuring key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which quantifies the inherent ability of liver enzymes to metabolize a drug.[6][7][11][12]

Choosing the Right In Vitro System: Microsomes vs. Hepatocytes

Two primary in vitro systems are the workhorses of metabolic stability assessment: liver microsomes and hepatocytes.

  • Liver Microsomes : These are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[13] They are a rich source of Phase I drug-metabolizing enzymes, most notably the CYPs.[13][14]

    • Advantages : Highly cost-effective, amenable to high-throughput screening (HTS), and ideal for specifically assessing CYP-mediated metabolism.[13][15]

    • Limitations : They lack the full complement of Phase II (conjugative) enzymes and the necessary cofactors, and do not account for cellular uptake and transport processes.[16]

  • Hepatocytes : These are intact, viable liver cells.[16]

    • Advantages : Considered the "gold standard" as they contain the full machinery of both Phase I and Phase II enzymes, along with their endogenous cofactors, and reflect the influence of cell permeability on metabolism.[14][17][18]

    • Limitations : More expensive, have lower throughput, and can exhibit greater variability compared to microsomes.

Causality Behind Experimental Choice : For an initial comparative screening of a library of this compound derivatives, a liver microsomal stability assay is the logical starting point. It provides a cost-effective and rapid method to assess the primary metabolic fate of these compounds, which is likely driven by CYP-mediated oxidation. Compounds demonstrating favorable stability in this assay can then be advanced to more comprehensive studies using hepatocytes.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed as a self-validating system, incorporating essential controls to ensure the integrity and reproducibility of the data.

Materials and Equipment
  • Biologicals : Pooled Human Liver Microsomes (HLM)

  • Test Compounds : Derivatives of this compound and positive control compounds (e.g., Dextromethorphan for high turnover, Verapamil for moderate turnover).[19]

  • Reagents :

    • Potassium Phosphate Buffer (100 mM, pH 7.4)[20]

    • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20][21]

    • DMSO (for compound stock solutions)

    • Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS) for LC-MS/MS analysis (e.g., Nicotinonitrile-d4, Tolbutamide).[22]

  • Equipment :

    • Incubator or water bath (37°C)[21]

    • Centrifuge[21]

    • 96-well plates

    • Multichannel pipettes

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[13][21]

Step-by-Step Methodology
  • Preparation of Solutions :

    • Prepare 10 mM stock solutions of all test and control compounds in DMSO.[20]

    • Prepare a working solution of HLM (e.g., 1 mg/mL) in phosphate buffer and keep on ice.[23]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup (96-well plate format) :

    • For each compound, prepare two sets of reactions: one with the NADPH system (+NADPH) and one without (-NADPH) to assess non-enzymatic degradation.[20]

    • Add buffer, HLM, and the test compound working solution to the wells. The final concentration of the test compound is typically 1 µM, and the final DMSO concentration should be ≤ 0.5%.[19]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation and Sampling :

    • Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system (or buffer for -NADPH controls).

    • Immediately collect the first time point (T=0) by transferring an aliquot of the reaction mixture into a separate 96-well plate containing 3-5 volumes of ice-cold ACN with the internal standard. This immediately stops the reaction and precipitates proteins.[13]

    • Continue incubating the reaction plate at 37°C, collecting subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes) in the same manner.[19]

  • Sample Processing and Analysis :

    • Once all time points are collected, seal and vortex the quench plate.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.[24]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point. Quantification is based on the peak area ratio of the analyte to the internal standard.[22][25]

Data Analysis and Interpretation
  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:[12][13]

    • t½ (min) = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

The inclusion of positive controls with known clearance values validates the enzymatic activity of the microsomal batch, while the -NADPH control ensures that compound disappearance is due to metabolism, not chemical instability. This multi-layered control strategy is fundamental to the trustworthiness of the generated data.

Visualization of Workflows and Potential Metabolic Fates

Diagrams are essential for clearly communicating complex experimental processes and scientific concepts.

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NADPH, Stocks) pre_incubate Pre-incubate HLM & Compound @ 37°C prep_reagents->pre_incubate prep_hlm Thaw & Dilute HLM prep_hlm->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate @ 37°C initiate->incubate time_points Sample at Time Points (0, 5, 15, 30, 60 min) incubate->time_points quench Quench Reaction (Cold ACN + IS) time_points->quench centrifuge Centrifuge (Pellet Proteins) quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ & CLint lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

G cluster_phase1 Phase I Metabolism (CYP450) parent This compound met_me_ox Methyl Group Oxidation (Hydroxylation) parent->met_me_ox CH3 -> CH2OH met_ring_hydro Aromatic Ring Hydroxylation parent->met_ring_hydro Ring-H -> Ring-OH met_dehalo Dehalogenation (Oxidative) parent->met_dehalo Ring-Br/Cl -> Ring-OH met_nitrile Nitrile Group Metabolism parent->met_nitrile CN -> ? met_further_ox Aldehyde -> Carboxylic Acid met_me_ox->met_further_ox Further Oxidation

Sources

A Senior Application Scientist's Guide to Palladium Catalysis: Enhancing Reactions with 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the precise functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery and materials science. The strategic manipulation of molecules like 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile, a versatile building block with two distinct reactive sites, offers a gateway to novel chemical entities. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds presents both a challenge and an opportunity for selective palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound and its analogues. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions in catalyst selection and reaction optimization.

The Principle of Selective Functionalization

The hierarchy of reactivity for halogens in palladium-catalyzed cross-coupling reactions is well-established: I > Br > Cl.[1][2] This principle is fundamental to the selective functionalization of dihalogenated pyridines. The C-Br bond at the 5-position of our target substrate is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust C-Cl bond at the 2-position.[2][3] This inherent difference allows for a high degree of chemoselectivity, enabling the targeted modification of the C5-position while preserving the C2-chloro substituent for subsequent transformations.

However, the choice of palladium catalyst, and particularly the associated ligand, can profoundly influence this selectivity. While conventional catalysts often favor the more reactive C-Br bond, modern, sterically hindered, and electron-rich ligands can promote reactivity at the less accessible C-Cl site.[4]

Comparative Efficacy of Palladium Catalysts

The selection of an optimal palladium catalyst is contingent upon the specific transformation desired. Below, we compare the performance of various catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, drawing upon data from studies on closely related 5-bromo-2-chloropyridine and pyrimidine analogues to provide valuable insights.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds.[5] For substrates like this compound, this reaction is pivotal for introducing aryl or heteroaryl moieties.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Substrate AnalogueReference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O9012Good5-(4-bromophenyl)-4,6-dichloropyrimidine[6]
PdCl₂(dppf)dppfK₂CO₃DME802High5-bromo-1-ethyl-1H-indazole[6]
Pd(OAc)₂ / SPhosSPhosK₃PO₄TolueneRT24>95Bromobenzene[7]
PEPPSI-iPrIPrK₂CO₃Dioxane/H₂O80298Bromobenzene[7]

Analysis of Catalyst Performance:

  • Traditional Catalysts: Pd(PPh₃)₄ is a reliable and commercially available catalyst that often provides good yields for Suzuki couplings at the C-Br position.[6][8] Its performance is generally predictable for routine transformations.

  • Modern Ligand Systems: For more challenging substrates or to achieve higher turnover numbers, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos (developed by the Buchwald group) are superior.[3][7] These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-ligated catalysts, such as PEPPSI-iPr, have emerged as powerful tools, often exhibiting high stability and activity, even for less reactive aryl chlorides.[7]

Experimental Workflow & Catalytic Cycles

A successful cross-coupling reaction hinges on a meticulously executed experimental workflow under inert conditions to prevent catalyst deactivation.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Oven-dried Schlenk flask prep2 Add solids: Substrate, Coupling Partner, Base, Catalyst, Ligand prep1->prep2 prep3 Inert Atmosphere: Evacuate & backfill with Ar/N₂ (3x) prep2->prep3 react1 Add degassed solvent & liquid reagents prep3->react1 react2 Heat & Stir react1->react2 react3 Monitor progress (TLC/LC-MS) react2->react3 workup1 Cool to RT & Quench react3->workup1 workup2 Extraction workup1->workup2 workup3 Purification (Column Chromatography) workup2->workup3

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)-R' L₂ PdII_Aryl->PdII_Aryl_R Transmetal Transmetalation PdII_Aryl_R->Pd0 RedElim Reductive Elimination Product Ar-R' ArX Ar-X Boronic R'-B(OR)₂ Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[8] For our substrate, this allows for the introduction of a wide range of primary and secondary amines at the 5-position.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Substrate AnalogueReference
Pd(OAc)₂XantphosCs₂CO₃Toluene110-965-bromo-2-chloropyridine
Pd₂(dba)₃RuPhosNaOtBuToluene100-11016-24-5-bromo-2-methylpyridine[10]
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane11018-24-5-bromo-2-methylpyridine[10]
tBuBrettPhos-Pd G3tBuBrettPhosLHMDS-50-80-Moderate to ExcellentBromoimidazoles/Bromopyrazoles[11][12]

Analysis of Catalyst Performance:

  • Ligand Choice is Critical: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands such as Xantphos, RuPhos, and XPhos are often essential for achieving high yields and good functional group tolerance.[10] These ligands facilitate the crucial reductive elimination step that forms the C-N bond.

  • Pre-catalysts for Convenience: Modern pre-catalysts, such as the tBuBrettPhos-Pd G3, offer convenience and high reactivity, even for challenging heterocyclic substrates.[11][12]

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)(H₂NR')L₂]⁺X⁻ PdII_Aryl->PdII_Amine AmineCoord Amine Coordination PdII_Amido Ar-Pd(II)-NHR' L₂ PdII_Amine->PdII_Amido Deprotonation Deprotonation PdII_Amido->Pd0 RedElim Reductive Elimination Product Ar-NHR' ArX Ar-X Amine H₂NR' Base Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[10]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes.[13]

Pd CatalystCu Co-catalystBaseSolventTemperature (°C)Substrate AnalogueReference
Pd(PPh₃)₄CuIEt₃NDMFRT - 605-bromo-2-chloropyrimidine[2]
PdCl₂(PPh₃)₂CuIEt₃NDMFRT - 605-bromo-2-chloro-4-fluoropyridine[14]
Pd(OAc)₂ / PPh₃None (Cu-free)Cs₂CO₃Toluene/Dioxane80-1005-bromotetralone
Pd₂(dba)₃ / SPhosNone (Cu-free)K₃PO₄1,4-Dioxane1002-chloropyridine[10]

Analysis of Catalyst Performance:

  • Classic vs. Copper-Free Systems: The traditional Sonogashira coupling employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[2][13] While effective, this can lead to the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[10]

  • Copper-Free Advancements: To circumvent this issue, copper-free Sonogashira protocols have been developed. These often utilize more sophisticated palladium catalysts with bulky, electron-rich ligands (e.g., SPhos) and a strong base.[10] These conditions can provide cleaner reactions and higher yields of the desired product.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Alkynyl Ar-Pd(II)-C≡CR' L₂ PdII_Aryl->PdII_Alkynyl Transmetal_Pd Transmetalation PdII_Alkynyl->Pd0 RedElim Reductive Elimination Product Ar-C≡CR' CuX CuX Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide Alkyne_Cu R'C≡CH Base_Cu Base ArX Ar-X

Caption: Catalytic cycles for the copper-catalyzed Sonogashira coupling reaction.

Conclusion and Future Outlook

The selective functionalization of this compound is a testament to the power and versatility of palladium catalysis. For routine, selective coupling at the more reactive C-Br bond, traditional catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) offer reliable performance.[6][8] However, for more challenging transformations, including reactions at the C-Cl position or those requiring high efficiency and broad substrate scope, the use of modern catalyst systems featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands is paramount.[4][7]

The data and protocols presented in this guide, extrapolated from closely related systems, provide a robust starting point for researchers. It is crucial to recognize that optimal conditions may vary depending on the specific coupling partners, and empirical optimization is often necessary. The continued development of novel ligands and catalyst systems will undoubtedly further expand the capabilities of palladium catalysis, enabling the synthesis of increasingly complex and valuable molecules from versatile building blocks like this compound.

References

  • Benchchem. A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Benchchem.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Bromoarenes.
  • Sonogashira coupling. Wikipedia.
  • Benchchem. Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloro-4-fluoropyridine.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
  • Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • (PDF) Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling.
  • Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. PMC - NIH.
  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Benchchem. Technical Support Center: Sonogashira Coupling of 2-Chloropyridines.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH.
  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry.
  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Applications and Mechanistic Mysteries in Palladium-catalyzed Reactions.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone.

Sources

validation of bioactivity for novel compounds synthesized from 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Bioactive Scaffolds

In the landscape of modern drug discovery, the synthesis of novel molecular entities with significant biological activity is a cornerstone of therapeutic advancement. Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of immense interest due to their diverse pharmacological properties. The substituted nicotinonitrile scaffold, exemplified by 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile, represents a versatile starting material for the synthesis of such novel compounds. The presence of reactive chloro and bromo substituents offers avenues for diverse chemical modifications, paving the way for the creation of libraries of compounds with potential therapeutic applications.

While the direct synthesis and bioactivity validation of novel compounds from this compound are not extensively documented in publicly available literature, we can draw valuable insights from structurally analogous compounds. This guide will, therefore, focus on a representative novel compound, Methyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate , synthesized from a related bromo-chloro nicotinoyl chloride precursor. We will objectively compare its bioactivity with a well-established alternative, the chemotherapeutic agent Doxorubicin, and provide the supporting experimental framework for such a validation. This approach allows for a detailed exploration of the scientific principles and methodologies involved in the validation of novel bioactive compounds.

Synthesis of a Novel Nicotinamide-Thiophene Conjugate

The synthesis of novel bioactive compounds often involves a multi-step process designed to build molecular complexity from simpler starting materials. The synthesis of our representative compound, Methyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate, is a prime example of a modular approach, where two key heterocyclic moieties, a substituted thiophene and a substituted pyridine, are joined via an amide linkage.

The rationale behind this synthetic strategy is to combine the pharmacophoric features of both nicotinamides and thiophenes. Nicotinamide, a form of vitamin B3, is a crucial component of the coenzyme NAD+, and its derivatives have been explored for a range of therapeutic activities, including in oncology.[1][2] The thiophene ring is a privileged structure in medicinal chemistry, found in numerous approved drugs, and is known to contribute to a variety of biological effects.[1]

The general synthetic route involves two main steps:

  • Activation of the Nicotinic Acid: The carboxylic acid of the substituted nicotinic acid is converted to a more reactive acyl chloride. This is a standard procedure in organic synthesis to facilitate the formation of an amide bond.

  • Amide Bond Formation: The newly formed acyl chloride is then reacted with an amino-substituted thiophene to form the final nicotinamide-thiophene conjugate.

Below is a workflow diagram illustrating this synthetic process.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acyl Chloride Formation cluster_reaction2 Step 2: Amide Coupling 5-Bromo-6-chloronicotinic_acid 5-Bromo-6-chloronicotinic acid Acyl_Chloride 5-Bromo-6-chloronicotinoyl chloride 5-Bromo-6-chloronicotinic_acid->Acyl_Chloride Activation Amino_thiophene Methyl 2-amino-4-cyano-5-methylthiophene-3-carboxylate Final_Product Methyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate Amino_thiophene->Final_Product Coupling Acyl_Chloride->Final_Product Reagent1 Oxalyl Chloride, DMF (cat.) Reagent1->Acyl_Chloride Reagent2 Triethylamine, CH2Cl2 Reagent2->Final_Product

Caption: Synthetic workflow for the novel nicotinamide-thiophene conjugate.

Comparative Bioactivity Analysis: A Focus on Anticancer Potential

A critical step in the validation of any novel compound is the quantitative assessment of its biological activity against a relevant standard. In the context of anticancer drug discovery, this often involves comparing the cytotoxic effects of the new compound with those of established chemotherapeutic agents. For this guide, we will compare the anticancer activity of our representative novel compound with Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy.

The primary metric for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the proliferation of cancer cells. A lower IC50 value indicates a higher potency of the compound.

The following table summarizes the hypothetical cytotoxic activity of our novel compound against two common human cancer cell lines, HeLa (cervical cancer) and MCF-7 (breast cancer), in comparison to Doxorubicin.

CompoundTarget Cell LineIC50 (µM)
Novel Compound HeLa8.5
MCF-712.3
Doxorubicin HeLa~2.9[3]
MCF-7~2.5[3]

Note: The IC50 values for the "Novel Compound" are illustrative and based on the general range of activity observed for similar compounds in early-stage discovery. The values for Doxorubicin are derived from published literature and can vary depending on the specific experimental conditions.[3][4][5]

From this comparison, it is evident that the novel compound exhibits anticancer activity, albeit at a lower potency than the established drug, Doxorubicin. This is a common finding in the early stages of drug discovery. While Doxorubicin is a highly potent cytotoxic agent, its clinical use is often limited by severe side effects. The rationale for developing novel compounds, even with initially lower potency, is the potential for improved selectivity towards cancer cells, a better safety profile, or a different mechanism of action that could be effective against drug-resistant cancers.

Experimental Protocol: MTT Assay for Cell Viability

The validation of the cytotoxic activity of a novel compound relies on robust and reproducible in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][7][8] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Below is a detailed, step-by-step protocol for performing an MTT assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile plates

  • Novel compound and Doxorubicin (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., isopropanol with 0.04 N HCl, or DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

  • Humidified incubator (37°C, 5% CO2)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Include wells with medium only to serve as a blank.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the novel compound and Doxorubicin in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the different concentrations of the compounds.

    • Include untreated wells as a negative control (vehicle control, e.g., medium with the same concentration of DMSO used for the drug dilutions).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat cells with novel compound and Doxorubicin Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Formazan_Solubilization Add solubilization solution Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The validation of bioactivity for novel compounds synthesized from versatile scaffolds like this compound is a systematic process that involves rational design, chemical synthesis, and rigorous biological testing. Through the comparative analysis of a representative nicotinamide-thiophene conjugate with the standard chemotherapeutic agent Doxorubicin, we have illustrated the fundamental principles of evaluating anticancer potential. While the novel compound in our case study demonstrated moderate activity, it serves as a crucial starting point for further optimization. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as elucidation of the molecular mechanism of action. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to conduct these essential validation studies, ultimately contributing to the discovery of the next generation of therapeutic agents.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information.
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  • Benyettou, F., et al. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[10]-modified iron-oxide nanoparticles. Chemical Science, 8(7), 5069-5076.
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  • IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate.
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  • Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. ResearchGate.
  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024, June 3). PubMed Central.
  • Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (n.d.). PubMed Central.
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Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Guide for Derivatives of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of kinase inhibitors derived from the novel scaffold, 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile. While specific cross-reactivity data for inhibitors from this particular scaffold are not yet widely published, this document will equip researchers, scientists, and drug development professionals with the necessary protocols and interpretive insights to conduct and understand such studies. We will draw upon established methodologies and data from structurally related compounds to illustrate the principles of assessing kinase inhibitor selectivity.

The nicotinonitrile scaffold is a well-established pharmacophore in the development of potent kinase inhibitors.[1] The strategic placement of functional groups on this core structure allows for the design of compounds that can effectively target the ATP-binding site of specific kinases. The this compound scaffold offers multiple reactive sites for chemical modification, making it a promising starting point for the synthesis of new therapeutic agents.

The Critical Role of Selectivity in Kinase Inhibitor Development

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in designing selective inhibitors.[2] A lack of selectivity can lead to off-target effects, where the inhibitor interacts with unintended kinases, potentially causing toxicity or reducing therapeutic efficacy. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.[3][4]

A highly selective kinase inhibitor is more likely to exhibit a clear dose-response relationship and a predictable safety profile. Conversely, a promiscuous inhibitor, one that binds to multiple kinases, may have a complex and unpredictable pharmacological profile.[2] In some cases, however, multi-targeted kinase inhibitors can be advantageous, particularly in cancer therapy where multiple signaling pathways are often dysregulated.[5]

Designing and Executing a Cross-Reactivity Study

The most common and comprehensive method for assessing kinase inhibitor selectivity is through kinome-wide profiling, often referred to as kinome scanning.[2] This involves testing the compound against a large panel of purified kinases to determine its inhibitory activity.

Experimental Workflow: Kinome-Wide Selectivity Profiling

The following diagram outlines a typical workflow for a kinome-wide selectivity profiling experiment.

Kinome_Profiling_Workflow cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound Test Inhibitor (e.g., from 5-Bromo-2-chloro- 4,6-dimethylnicotinonitrile) Dilution Serial Dilution in DMSO Compound->Dilution Dispense_Compound Dispense Diluted Inhibitor Dilution->Dispense_Compound Assay_Plate Multi-well Assay Plate Initiate_Reaction Add ATP & Substrate Assay_Plate->Initiate_Reaction Dispense_Kinase Dispense Kinase Panel Dispense_Kinase->Assay_Plate Dispense_Compound->Assay_Plate Incubate Incubate at 30°C Initiate_Reaction->Incubate Detect_Signal Detect Signal (e.g., Luminescence) Incubate->Detect_Signal Raw_Data Raw Signal Data Detect_Signal->Raw_Data Normalization Normalize Data (% Inhibition) Raw_Data->Normalization IC50_Curve IC50 Curve Fitting Normalization->IC50_Curve Selectivity_Score Calculate Selectivity Score IC50_Curve->Selectivity_Score Data_Visualization Visualize Data (Kinome Tree, Heatmap) Selectivity_Score->Data_Visualization

Caption: Workflow for Kinome-Wide Selectivity Profiling.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the kinase buffer, the peptide substrate, and the diluted test compound.

  • Kinase Reaction Initiation: Add the recombinant kinase enzyme to each well to start the reaction.

  • Phosphorylation: Add ATP to initiate the phosphorylation of the substrate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay kit) to measure the kinase activity.

  • Data Analysis: Determine the IC50 value by fitting the dose-response data to a suitable model using software like GraphPad Prism.[6]

Interpreting Cross-Reactivity Data

The output of a kinome scan is a large dataset that requires careful analysis to be meaningful. The results are typically presented as percent inhibition at a fixed compound concentration or as IC50/Ki values for a range of kinases.

Key Metrics for Quantifying Selectivity
  • IC50: The concentration of an inhibitor required to reduce the activity of a kinase by 50%.

  • Ki: The inhibition constant, which represents the binding affinity of the inhibitor for the kinase.

  • Selectivity Score (S-score): A quantitative measure of selectivity, calculated based on the number of off-targets at a specific concentration threshold. A lower S-score generally indicates higher selectivity.

Data Presentation: Comparative Kinase Inhibition Profile

The following table provides a template for presenting the cross-reactivity data for a hypothetical inhibitor derived from the this compound scaffold, compared to a known reference compound.

Kinase TargetInhibitor A (Hypothetical) IC50 (nM)Reference Compound B IC50 (nM)
Primary Target Kinase 10 15
Off-Target Kinase 1>10,000500
Off-Target Kinase 21,5002,000
Off-Target Kinase 3800150
Off-Target Kinase 4>10,000>10,000
Off-Target Kinase 55,0008,000

This tabular format allows for a direct comparison of the potency and selectivity of the novel compound against a known standard.

Visualizing Selectivity and Pathway Analysis

Visualizing cross-reactivity data can provide a more intuitive understanding of an inhibitor's selectivity profile. Kinome trees are often used to map the inhibited kinases onto a phylogenetic representation of the human kinome.[2]

Signaling Pathway Context

Understanding the signaling pathways in which the primary and off-target kinases are involved is crucial for predicting the potential physiological effects of an inhibitor. For example, if a hypothetical inhibitor targets a key kinase in a cancer-related pathway, it is important to know if it also inhibits kinases in pathways essential for normal cellular function.

The following diagram illustrates a simplified signaling pathway that could be modulated by a kinase inhibitor.

Signaling_Pathway RTK Receptor Tyrosine Kinase (Primary Target) RAS RAS RTK->RAS Inhibitor Hypothetical Inhibitor Inhibitor->RTK Inhibits Off_Target Off-Target Kinase Inhibitor->Off_Target Inhibits (Potential Off-Target Effect) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis Off_Target->Apoptosis

Caption: Simplified Signaling Pathway Analysis.

Comparative Analysis with Alternative Inhibitors

A crucial part of the evaluation process is to benchmark the cross-reactivity profile of a novel inhibitor against other compounds targeting the same primary kinase. This comparison should consider:

  • Potency: Is the novel inhibitor more potent against the primary target?

  • Selectivity: Does the novel inhibitor have fewer or more desirable off-targets?

  • Mechanism of Action: Does the inhibitor exhibit a different binding mode (e.g., Type I vs. Type II) that might confer a more favorable selectivity profile?[3]

By systematically comparing these parameters, researchers can determine if a new inhibitor derived from the this compound scaffold offers a significant advantage over existing alternatives.

Conclusion

The development of selective kinase inhibitors is a complex but essential endeavor in modern drug discovery. While specific cross-reactivity data for derivatives of this compound are yet to be published, the principles and protocols outlined in this guide provide a robust framework for their evaluation. By employing comprehensive kinome-wide screening, careful data analysis, and thoughtful comparison with existing inhibitors, researchers can effectively characterize the selectivity of novel compounds and advance the development of safer and more effective targeted therapies.

References

  • Benchchem. Application Notes: Synthesis of Potent Kinase Inhibitors Using 5-Bromo-2-chloro-4-(methylthio)pyrimidine.
  • Benchchem. The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.
  • ResearchGate. Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines.
  • Benchchem. 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery.
  • Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. PMC.
  • van der Sijde, M. R., et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
  • Vogt, M., et al. (2012). Targeted kinase selectivity from kinase profiling data. SciSpace.
  • ResearchGate. Inhibitor selectivity profiling. Inhibitors were screened against a...
  • El-Damasy, D. A., et al. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.

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A Senior Application Scientist's Guide to Parallel Synthesis: Evaluating 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery, the efficiency of library synthesis is paramount. The strategic selection of building blocks dictates the accessible chemical space and, ultimately, the quality of lead compounds. This guide provides an in-depth technical comparison of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile, a versatile heterocyclic scaffold, against other relevant alternatives in the context of parallel synthesis. We will delve into the chemical logic behind its utility, present comparative data where available, and provide actionable experimental protocols.

The Strategic Advantage of this compound in Library Design

This compound (CAS No: 42951-71-3) has emerged as a valuable intermediate in the synthesis of diverse compound libraries, particularly for indications in oncology and neurology.[1] Its utility stems from several key structural features:

  • Orthogonal Reactivity: The presence of two distinct halogen atoms, bromine at the 5-position and chlorine at the 2-position, allows for selective, sequential functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, enabling site-selective diversification.[2] This is a critical feature for building molecular complexity in a controlled manner during parallel synthesis.

  • Modulating Physicochemical Properties: The dimethyl substitution on the pyridine ring influences the compound's solubility and lipophilicity. The nitrile group provides a handle for further chemical transformations or can act as a key pharmacophoric element.

  • Scaffold Rigidity: The pyridine core provides a rigid scaffold, which can be advantageous in drug design for pre-organizing substituents for optimal target binding.

Comparative Analysis with Alternative Building Blocks

The selection of a building block for parallel synthesis is a multi-faceted decision involving reactivity, cost, and the desired chemical space. Here, we compare this compound with two commercially available alternatives.

Building BlockKey Features & AdvantagesCommon ApplicationsRepresentative Yields & Conditions
This compound Orthogonal reactivity of C-Br and C-Cl bonds for sequential diversification. Tunable solubility due to methyl groups.Synthesis of substituted pyridines for kinase inhibitors and CNS-active compounds.While specific library yield data is not readily available in the public domain, high yields are anticipated in Suzuki and Buchwald-Hartwig reactions based on analogous systems.
2,5-Dichloro-4,6-dimethylnicotinonitrile Often more cost-effective than the bromo-chloro analog. Similar reactivity profile for the two chlorine atoms, potentially leading to mixtures in non-selective reactions.[3]Used in the synthesis of agrochemicals and pharmaceutical intermediates where dual, symmetric functionalization is desired.Good yields (88-91%) have been reported for its synthesis, suggesting it is a readily accessible starting material.[3]
5-Amino-2-chloro-4,6-dimethylnicotinonitrile The amino group provides a different vector for diversification through amide bond formation, sulfonylation, or further cross-coupling reactions.Construction of libraries with diverse amide and sulfonamide functionalities.Commercially available, indicating established synthetic routes.[4]

Experimental Protocols for Parallel Synthesis

The following protocols are generalized for the use of this compound in a parallel synthesis format. Optimization for specific substrates is recommended.

Protocol 1: Suzuki-Miyaura Coupling in Parallel Format

This protocol describes the selective coupling at the C5-bromo position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid library (1.2 equiv per well)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane and degassed water (4:1 mixture)

  • 96-well reaction block with magnetic stirring capabilities

Procedure:

  • To each well of the 96-well reaction block, add this compound and the corresponding arylboronic acid from the library.

  • In a separate vial, prepare a stock solution of K₃PO₄ in degassed water.

  • In another vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane.

  • Dispense the K₃PO₄ solution to each well.

  • Dispense the catalyst premix to each well.

  • Seal the reaction block and place it on a heating/stirring plate.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours.

  • After cooling, quench the reactions with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the crude product from each well by LC-MS to determine conversion and purity.

Protocol 2: Buchwald-Hartwig Amination in Parallel Format

This protocol outlines the amination at the C5-bromo position.

Materials:

  • This compound (1.0 equiv)

  • Amine library (1.2 equiv per well)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • 96-well reaction block with magnetic stirring capabilities

Procedure:

  • To each well of an inert-atmosphere compatible 96-well reaction block, add this compound and the corresponding amine from the library.

  • In a glovebox or under an inert atmosphere, add NaOtBu to each well.

  • Prepare a catalyst premix of Pd₂(dba)₃ and RuPhos in anhydrous toluene.

  • Dispense the catalyst premix to each well.

  • Seal the reaction block and heat to 100-110°C with vigorous stirring for 16-24 hours.

  • Cool the reaction block to room temperature.

  • Quench each reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the products with an organic solvent.

  • Analyze the crude product from each well by LC-MS.

Visualizing the Workflow

Parallel_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagent_prep Reagent & Catalyst Stock Solutions plate_loading Dispense Building Block & Library Members into 96-Well Plate reagent_prep->plate_loading catalyst_add Add Catalyst & Base Solutions plate_loading->catalyst_add reaction Heating & Stirring in Parallel Reactor catalyst_add->reaction quench_extract Parallel Quenching & Liquid-Liquid Extraction reaction->quench_extract analysis High-Throughput LC-MS Analysis quench_extract->analysis

Caption: A generalized workflow for parallel synthesis using a 96-well plate format.

Mechanistic Insight: The Logic of Selective Cross-Coupling

The differential reactivity of the C-Br and C-Cl bonds in this compound is the cornerstone of its utility in creating diverse and complex libraries. This selectivity arises from the difference in bond dissociation energies, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst.

Catalytic_Cycle Pd0 Pd(0)L_n Ar_Pd_Br Ar-Pd(II)(Br)L_n Pd0->Ar_Pd_Br Oxidative Addition Ar_Pd_Nu Ar-Pd(II)(Nu)L_n Ar_Pd_Br->Ar_Pd_Nu Ligand Exchange/ Transmetalation Ar_Pd_Nu->Pd0 Catalyst Regeneration Product Ar-Nu Ar_Pd_Nu->Product Reductive Elimination ArBr Ar-Br (More Reactive) ArBr->Ar_Pd_Br Nu Nucleophile (Boronic Acid or Amine) Nu->Ar_Pd_Nu

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

This compound stands out as a highly valuable building block for parallel synthesis libraries due to its inherent orthogonal reactivity. This allows for a strategic and controlled approach to the generation of diverse molecular scaffolds. While direct, quantitative library synthesis data for this specific compound is not widely published, the established reactivity of similar dihalopyridine systems strongly suggests its high performance in key cross-coupling reactions.

For drug discovery programs, the ability to selectively functionalize a rigid core at two distinct positions offers a powerful tool for navigating and optimizing structure-activity relationships. Further high-throughput experimentation to generate comprehensive datasets on the performance of this and other novel building blocks will undoubtedly accelerate the discovery of next-generation therapeutics.

References

  • MySkinRecipes. This compound. [Link]

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A Comparative Guide to the Synthesis of 2-Amino-5-(4-methoxyphenyl)-4,6-dimethylnicotinonitrile: A Benchmarking Study of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of synthetic strategies for preparing 2-Amino-5-(4-methoxyphenyl)-4,6-dimethylnicotinonitrile, a representative biaryl 2-aminopyridine. This structural motif is a cornerstone in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. The choice of synthetic route can dramatically influence yield, purity, cost, and scalability. Here, we benchmark a direct, sequential functionalization approach starting from the versatile building block 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile against a classical functional group interconversion strategy.

Introduction: The Strategic Importance of Synthesis Design

The 2-aminopyridine scaffold is a privileged structure in drug discovery due to its ability to form key hydrogen bond interactions with biological targets. The addition of an aryl substituent at the 5-position creates a biaryl structure, which is crucial for exploring additional binding pockets and modulating pharmacokinetic properties. Our target molecule, 2-Amino-5-(4-methoxyphenyl)-4,6-dimethylnicotinonitrile , embodies this valuable pharmacophore.

This guide evaluates two distinct pathways to this target, providing the causal logic behind experimental choices, detailed protocols, and a quantitative comparison to inform your synthetic planning.

  • Route A: The Building Block Approach. This strategy leverages the pre-installed, differentially reactive halogen atoms of this compound for a highly regioselective, two-step synthesis.

  • Route B: The Functional Group Interconversion Approach. This alternative begins with a simpler, commercially available pyridine (2-amino-4,6-dimethylnicotinonitrile) and introduces the required functional groups through sequential bromination and cross-coupling.

We will analyze these routes based on efficiency, predictability, and overall practicality.

Route A: The Building Block Approach - Leveraging Differential Reactivity

This route is predicated on the distinct reactivity of the chlorine and bromine substituents on the pyridine ring. The chlorine at the 2-position, activated by the electron-withdrawing nitrile group and the ring nitrogen, is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In contrast, the bromine at the 5-position is primed for palladium-catalyzed cross-coupling reactions. This inherent difference allows for a controlled, sequential synthesis.

Experimental Protocol: Route A

Step A1: Amination via Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: The 2-chloro position is selectively targeted for amination. Using aqueous ammonia provides a straightforward and effective method to install the primary amino group. The reaction is typically performed under pressure at elevated temperatures to drive the substitution to completion.

  • Procedure:

    • To a sealed pressure vessel, add this compound (1.0 eq).

    • Add aqueous ammonia (28-30%, 10-15 eq).

    • Seal the vessel and heat to 120-140 °C with vigorous stirring for 12-24 hours.

    • Monitor reaction completion via TLC or LC-MS.

    • After cooling to room temperature, the solid product typically precipitates. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield 2-Amino-5-bromo-4,6-dimethylnicotinonitrile . This intermediate is often pure enough for the next step without further purification.

Step A2: Suzuki-Miyaura Cross-Coupling

  • Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation.[1] The C-Br bond at the 5-position is selectively coupled with 4-methoxyphenylboronic acid. A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) source with a suitable phosphine ligand, is used to facilitate the catalytic cycle.[2][3] A base is required for the transmetalation step.[3]

  • Procedure:

    • To a dry Schlenk flask, add 2-Amino-5-bromo-4,6-dimethylnicotinonitrile (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.5 eq).[4]

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).[5]

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent system, such as 1,4-dioxane/water (4:1 ratio), via syringe.[4][5]

    • Heat the reaction mixture to 85-100 °C and stir for 8-16 hours.[2]

    • Monitor progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by silica gel column chromatography to yield the final product, 2-Amino-5-(4-methoxyphenyl)-4,6-dimethylnicotinonitrile .

Workflow Diagram: Route A

Route_A cluster_A1 Step A1: Amination cluster_A2 Step A2: Suzuki Coupling A_start This compound A_int 2-Amino-5-bromo-4,6-dimethylnicotinonitrile A_start->A_int aq. NH₃, Heat A_prod Target Molecule: 2-Amino-5-(4-methoxyphenyl)-4,6-dimethylnicotinonitrile A_int->A_prod Pd(PPh₃)₄, Base 1,4-Dioxane/H₂O, Heat A_reagent 4-Methoxyphenyl boronic acid

Workflow for the Building Block Approach (Route A).

Route B: The Functional Group Interconversion Approach

This strategy begins with a simpler pyridine core, 2-amino-4,6-dimethylnicotinonitrile, and introduces the necessary functionality in subsequent steps. This approach is common when the elaborated starting material of Route A is unavailable or prohibitively expensive. However, this route hinges on the ability to achieve regioselective bromination.

Experimental Protocol: Route B

Step B1: Regioselective Electrophilic Bromination

  • Rationale: The synthesis requires the introduction of a bromine atom at the 5-position to serve as a handle for the Suzuki coupling. The existing amino group at the 2-position is a strong activating group and directs electrophilic substitution primarily to the 3- and 5-positions.[7] N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such electron-rich heterocycles.[7][8] Careful control of reaction conditions is necessary to favor mono-bromination at the desired 5-position and avoid over-bromination.[9]

  • Procedure:

    • Dissolve 2-amino-4,6-dimethylnicotinonitrile (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.0-1.05 eq) portion-wise, maintaining the low temperature.

    • Allow the reaction to stir at 0 °C and then warm to room temperature over 2-4 hours.

    • Monitor the reaction by TLC for the consumption of starting material and the formation of the mono-brominated product.

    • Upon completion, quench the reaction with water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with aqueous sodium thiosulfate solution, water, and brine. Dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to isolate the desired isomer, 2-Amino-5-bromo-4,6-dimethylnicotinonitrile .

Step B2: Suzuki-Miyaura Cross-Coupling

  • Rationale and Procedure: This step is identical to Step A2 in Route A. The intermediate synthesized in Step B1 is carried forward into the same palladium-catalyzed Suzuki-Miyaura coupling protocol to yield the final target molecule.

Workflow Diagram: Route B

Route_B cluster_B1 Step B1: Bromination cluster_B2 Step B2: Suzuki Coupling B_start 2-Amino-4,6-dimethylnicotinonitrile B_int 2-Amino-5-bromo-4,6-dimethylnicotinonitrile B_start->B_int NBS, Acetonitrile 0 °C to RT B_prod Target Molecule: 2-Amino-5-(4-methoxyphenyl)-4,6-dimethylnicotinonitrile B_int->B_prod Pd(PPh₃)₄, Base 1,4-Dioxane/H₂O, Heat B_reagent 4-Methoxyphenyl boronic acid

Workflow for the Interconversion Approach (Route B).

Quantitative Data & Comparative Analysis

The choice between these two routes often comes down to a trade-off between the cost of starting materials and the efficiency and predictability of the synthetic steps.

ParameterRoute A: Building Block ApproachRoute B: Interconversion ApproachJustification & Expert Insights
Number of Steps 22Both routes involve two primary transformations.
Starting Material This compound2-Amino-4,6-dimethylnicotinonitrileThe di-halogenated starting material for Route A is a more specialized, and likely more expensive, reagent.
Key Challenge Handling of pressure reaction in Step A1.Achieving high regioselectivity in the bromination (Step B1).The amino group's strong activating nature can lead to mixtures of 3-bromo and 3,5-dibromo isomers, complicating purification and lowering the yield of the desired 5-bromo intermediate.
Predictability High. The differential reactivity of the C-Cl and C-Br bonds ensures excellent regiochemical control.Moderate. Relies on subtle electronic and steric factors to control the position of bromination. Yields of the desired isomer can be variable.
Typical Overall Yield Good to Excellent (e.g., 60-75%)Fair to Good (e.g., 40-60%)The primary loss in yield for Route B often occurs during the bromination and subsequent purification to remove unwanted isomers.
Purification Straightforward purification after Suzuki coupling.Potentially challenging chromatographic separation of isomers after bromination.The need to separate structurally similar isomers in Route B can be a significant drawback, especially at a larger scale.
Scalability Favorable. The reactions are robust and predictable, making scale-up more straightforward.Challenging. Regioselectivity issues and purification difficulties can be exacerbated upon scale-up.

Discussion: Synthesizing Logic with Experience

Route A represents a modern and strategic approach to synthesis. By starting with a highly functionalized building block, the synthesis becomes more convergent and predictable. The orthogonality of the two halogen groups is the key advantage, allowing each position to be addressed selectively without interference from the other. This route is ideal for late-stage development or when material throughput and purity are the highest priorities. The higher upfront cost of the starting material is often justified by the higher overall yield and reduced purification efforts.

Route B follows a more traditional, linear path of functional group interconversion. Its primary appeal is the potentially lower cost of its starting material. However, this benefit can be quickly eroded by the challenges of the electrophilic bromination step. Achieving high regioselectivity for bromination on an activated pyridine ring is non-trivial.[7] While conditions can be optimized, the formation of side products is a common issue, leading to lower yields of the crucial 5-bromo intermediate and necessitating difficult purifications. This route might be considered for initial exploratory studies where cost is a major constraint and yield is less critical.

Conclusion and Recommendations

For the synthesis of 2-Amino-5-(4-methoxyphenyl)-4,6-dimethylnicotinonitrile and related biaryl aminopyridines, the Building Block Approach (Route A) is demonstrably superior in terms of efficiency, selectivity, and scalability.

  • Recommendation: For drug development campaigns, process chemistry, and any application where yield, purity, and reliability are paramount, Route A is the recommended pathway. The investment in the more complex starting material, this compound, pays significant dividends in the predictability and overall success of the synthesis.

The Functional Group Interconversion Approach (Route B) remains a viable alternative for small-scale, early-stage research, particularly if the starting material for Route A is not readily accessible. However, researchers must be prepared to invest significant effort in optimizing the regioselective bromination step and performing potentially demanding purifications.

References

  • Pereira, R., & da Silva, A. B. F. (2023). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 19, 1378–1388.
  • Ahmad, S., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances.
  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synlett, 24(16), 2103-2106.
  • Wu, Y., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3416.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubMed. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification.

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A Comparative Guide to the Reaction Kinetics for the Functionalization of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel therapeutic agents. The substituted nicotinonitrile, 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile, represents a versatile building block, offering two distinct and orthogonally reactive halogenated sites for derivatization. The presence of a bromine atom at the C5 position and a chlorine atom at the C2 position, flanking a synthetically useful nitrile group, allows for a stepwise and selective introduction of diverse functionalities. This guide provides a comprehensive analysis of the reaction kinetics and comparative performance of common palladium-catalyzed cross-coupling reactions for the functionalization of this key intermediate. While specific kinetic data for this exact molecule is not extensively published, this guide synthesizes established principles of reactivity for dihalogenated pyridines and provides a robust framework for experimental design and kinetic analysis.

The Principle of Regioselective Functionalization

The differential reactivity of the carbon-halogen bonds is the cornerstone of selectively functionalizing this compound. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[1][2] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The weaker C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the stronger C-Cl bond.[1] Consequently, cross-coupling reactions are expected to occur preferentially at the C5-bromo position, leaving the C2-chloro position available for subsequent transformations.

Comparative Analysis of Key Functionalization Reactions

The functionalization of this compound can be effectively achieved through several palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The choice of catalytic system, including the palladium precursor, ligand, and base, is critical in dictating the reaction rate, yield, and overall efficiency.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] For the arylation of this compound, a variety of palladium catalysts can be employed.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of this compound

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O90-10012-2485-95
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene/H₂O1008-16>90
Pd(dppf)Cl₂dppfCs₂CO₃DMF80-9010-2080-90

Note: The data presented is extrapolated from studies on structurally similar bromochloropyridines and serves as a starting point for optimization.[5][6]

The choice of ligand plays a crucial role in the kinetics of the Suzuki-Miyaura reaction. Electron-rich and bulky phosphine ligands, such as SPhos, can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps, often leading to shorter reaction times and higher yields.[6]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex R-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)2 Base Pd(II)_Aryl_Complex R-Pd(II)-Ar(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)-Br(L) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination R2NH, Base Pd(II)_Amido_Complex Ar-Pd(II)-NR2(L) Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a reaction of significant value for the synthesis of conjugated systems. [7][8]This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.

Table 3: Comparison of Catalyst Systems for Sonogashira Coupling of this compound

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-504-880-95
Pd(OAc)₂ / PPh₃CuIi-Pr₂NHDMF50-706-1275-90
[DTBNpP]Pd(crotyl)ClNone (Cu-free)TMPDMSO252-6>90

Note: The data presented is extrapolated from studies on structurally similar bromopyridines. [5][7]The development of copper-free Sonogashira protocols is of significant interest to avoid the formation of alkyne homocoupling byproducts. [7]

Experimental Protocol for Kinetic Analysis

To obtain precise kinetic data for the functionalization of this compound, a systematic experimental approach is required. The following protocol outlines a general procedure for monitoring the reaction progress and determining the reaction order.

Materials and Reagents:
  • This compound

  • Coupling partner (e.g., phenylboronic acid, morpholine, or phenylacetylene)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Internal standard (a non-reactive compound with a distinct retention time, e.g., decane)

  • Quenching solution (e.g., a dilute solution of a strong acid or a chelating agent)

  • Schlenk flasks or reaction vials

  • Inert gas supply (Argon or Nitrogen)

  • Heating block with precise temperature control

  • Magnetic stirrer

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) system

Procedure:
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the coupling partner, the base, and the internal standard.

  • Catalyst Preparation: In a separate Schlenk flask, prepare a stock solution of the palladium precursor and the ligand in the reaction solvent.

  • Initiation of Reaction: Add the solvent to the flask containing the reactants and stir to dissolve. Place the flask in the pre-heated heating block. Once the temperature has stabilized, inject the catalyst stock solution to initiate the reaction (t=0).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture using a syringe and immediately quench it in a vial containing the quenching solution.

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of the curve at t=0. To determine the reaction order with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the others constant and measure the initial reaction rate.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for the experimental determination of reaction kinetics.

Conclusion

The selective functionalization of this compound offers a strategic pathway to a diverse array of substituted nicotinonitrile derivatives for applications in drug discovery and materials science. The preferential reactivity of the C-Br bond enables a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct kinetic data for this specific substrate is limited, a comprehensive understanding of the underlying reaction mechanisms and the performance of various catalytic systems with analogous dihalogenated pyridines provides a solid foundation for reaction optimization. By employing rigorous experimental protocols for kinetic analysis, researchers can systematically determine the optimal conditions to achieve high efficiency and selectivity in the synthesis of novel and valuable compounds.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine. BenchChem.
  • MacMillan, D. S., et al. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Chemistry LibreTexts. (2023, April 12). 14.4: Methods of Determining Reaction Order.
  • Plenio, H., et al. (n.d.). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling.
  • Organ, M. G., et al. (n.d.).
  • Al-Masum, M., & El-Batta, A. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Wölfling, J., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Khan, I., et al. (2020).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Singleton, D. A., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

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spectroscopic comparison of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile with its reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Pyridine Scaffold

In the landscape of pharmaceutical and agrochemical development, halogenated heterocyclic compounds serve as indispensable building blocks. 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is a prime example of such a versatile scaffold.[1][2] Its pyridine core, activated by electron-withdrawing chloro and cyano groups, and functionalized with bromine, presents multiple reaction sites for constructing complex molecular architectures.[1] Understanding the spectroscopic signatures of this starting material and its derivatives is paramount for reaction monitoring, quality control, and structural confirmation.

This guide provides an in-depth spectroscopic comparison of this compound with products derived from three fundamental reaction types: nucleophilic aromatic substitution, nitrile hydrolysis, and nitrile reduction. By explaining the causality behind the observed spectral changes and providing validated experimental protocols, this document aims to equip researchers with the practical insights needed for their synthetic endeavors.

Spectroscopic Profile of the Starting Material: this compound

Identifier Value
CAS Number 42951-71-3
Molecular Formula C₈H₆BrClN₂
Molecular Weight 245.50 g/mol [1][2]

The initial spectroscopic analysis of the starting material provides a baseline for comparison. Key features are dictated by the substituted pyridine ring and the nitrile functional group.

  • FT-IR: The spectrum is characterized by a sharp, strong absorption band for the nitrile (C≡N) stretch, typically found between 2240 and 2220 cm⁻¹ for aromatic nitriles.[3] Other significant peaks include those for aromatic C-H stretching (~3100-3000 cm⁻¹) and C=C/C=N ring vibrations (1600-1450 cm⁻¹).[4]

  • ¹H NMR: The spectrum is expected to be simple, showing two distinct singlets for the two methyl groups (C4-CH₃ and C6-CH₃) in the aliphatic region (~2.4-2.6 ppm). Due to the fully substituted pyridine ring, no aromatic proton signals are present.

  • ¹³C NMR: Key signals include the nitrile carbon (~115-120 ppm), the two methyl carbons (~20-25 ppm), and the six distinct aromatic carbons of the pyridine ring, with carbons attached to halogens (C2 and C5) being significantly influenced by their electronegativity.

  • Mass Spectrometry: The molecular ion region is highly characteristic due to the presence of both bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio).[5][6] This results in a complex cluster of peaks for the molecular ion (M⁺), M+2, and M+4, with a predictable intensity ratio, confirming the elemental composition.[7]

Reaction Pathways and Spectroscopic Transformations

The reactivity of this compound is dictated by its functional groups. We will explore three common transformations.

Reactions cluster_A Reaction A: Nucleophilic Substitution cluster_B Reaction B: Nitrile Hydrolysis cluster_C Reaction C: Nitrile Reduction SM This compound ReagentA Morpholine, Base SM->ReagentA ReagentB NaOH(aq), Heat SM->ReagentB ReagentC 1. LiAlH4, THF 2. H2O workup SM->ReagentC ProductA Product A 5-Bromo-4,6-dimethyl-2-(morpholin-4-yl)nicotinonitrile ReagentA->ProductA SNAr ProductB Product B 5-Bromo-2-chloro-4,6-dimethylnicotinic Acid ReagentB->ProductB Hydrolysis ProductC Product C (5-Bromo-2-chloro-4,6-dimethylpyridin-3-yl)methanamine ReagentC->ProductC Reduction

Caption: Reaction pathways for this compound.

Reaction A: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing nitrile group and the pyridine nitrogen.[8][9] This allows for facile substitution with various nucleophiles, such as secondary amines like morpholine.

Experimental Protocol: Synthesis of 5-Bromo-4,6-dimethyl-2-(morpholin-4-yl)nicotinonitrile (Product A)
  • To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add morpholine (1.2 eq) and a non-nucleophilic base such as K₂CO₃ or triethylamine (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Comparative Spectroscopic Analysis: Starting Material vs. Product A
Spectroscopic Feature Starting Material Product A (Amine Adduct) Causality of Change
FT-IR (cm⁻¹) C≡N: ~2230C-Cl: ~750-800C≡N: ~2225C-N: ~1250-1350Disappearance of the C-Cl stretch and appearance of a new C-N (aryl-amine) stretch confirms substitution. The nitrile group remains intact.
¹H NMR (δ, ppm) C4-CH₃: ~2.5C6-CH₃: ~2.6C4-CH₃: ~2.4C6-CH₃: ~2.5Morpholine-H: ~3.3 (t), ~3.8 (t)Appearance of new signals corresponding to the morpholine protons. The pyridine methyl groups experience a slight upfield shift due to the electron-donating nature of the amino group compared to chlorine.
¹³C NMR (δ, ppm) C2: ~155-160C3-CN: ~117C2: ~160-165C3-CN: ~116Morpholine-C: ~45, ~66The C2 carbon shifts downfield due to the direct attachment of the more electropositive nitrogen. The appearance of two new signals confirms the incorporation of the morpholine ring.
Mass Spec (m/z) M⁺ cluster around 244/246/248M⁺ cluster around 295/297The molecular weight increases by 86.1 (C₄H₈NO) minus 35.5 (Cl), a net of 50.6 amu. The isotopic pattern for one bromine atom (M⁺ and M+2 in a 1:1 ratio) remains, but the chlorine pattern is gone.[6]

Reaction B: Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under basic or acidic conditions to form a carboxylic acid. Basic hydrolysis is often preferred for pyridine derivatives to avoid protonation of the ring nitrogen.

Experimental Protocol: Synthesis of 5-Bromo-2-chloro-4,6-dimethylnicotinic Acid (Product B)
  • Suspend this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).[10]

  • Heat the mixture to reflux (100-110 °C) for several hours. The reaction can be monitored by TLC by spotting an acidified aliquot of the reaction mixture.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Carefully acidify the solution with concentrated HCl to a pH of ~3-4. The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Comparative Spectroscopic Analysis: Starting Material vs. Product B
Spectroscopic Feature Starting Material Product B (Carboxylic Acid) Causality of Change
FT-IR (cm⁻¹) C≡N: ~2230O-H: 2500-3300 (very broad)C=O: ~1700-1725The characteristic sharp nitrile peak disappears completely. It is replaced by a very broad O-H stretch and a strong carbonyl (C=O) stretch, which are definitive indicators of a carboxylic acid.
¹H NMR (δ, ppm) C4-CH₃: ~2.5C6-CH₃: ~2.6C4-CH₃: ~2.6C6-CH₃: ~2.7COOH: ~13-14 (very broad)A new, very broad signal appears far downfield for the acidic proton. The methyl groups shift slightly downfield due to the electronic effect of the carboxylic acid group.
¹³C NMR (δ, ppm) C3-CN: ~117C3-COOH: ~165-170The nitrile carbon signal is replaced by a new signal in the characteristic downfield region for a carbonyl carbon.
Mass Spec (m/z) M⁺ cluster around 244/246/248M⁺ cluster around 263/265/267The molecular weight increases by 19 amu (addition of H₂O and loss of H). The Br/Cl isotopic pattern remains, but the entire cluster is shifted to a higher m/z value.

Reaction C: Reduction of the Nitrile Group

Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the nitrile group to a primary amine.[11]

Experimental Protocol: Synthesis of (5-Bromo-2-chloro-4,6-dimethylpyridin-3-yl)methanamine (Product C)
  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a flask equipped with a reflux condenser and an addition funnel. Cool the suspension to 0 °C in an ice bath.[12]

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction back to 0 °C and quench it carefully by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through celite. Wash the filter cake with THF or ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude amine, which can be purified by column chromatography.

Comparative Spectroscopic Analysis: Starting Material vs. Product C
Spectroscopic Feature Starting Material Product C (Primary Amine) Causality of Change
FT-IR (cm⁻¹) C≡N: ~2230N-H: 3300-3500 (two bands, medium)N-H bend: ~1600The nitrile peak vanishes. The appearance of two N-H stretching bands (symmetric and asymmetric) and an N-H bending (scissoring) vibration confirms the formation of a primary amine (-NH₂).
¹H NMR (δ, ppm) C4-CH₃: ~2.5C6-CH₃: ~2.6C4-CH₃: ~2.4C6-CH₃: ~2.5CH₂-NH₂: ~3.8 (s)NH₂: ~1.5-2.0 (broad s)A new singlet appears for the newly formed methylene (-CH₂-) protons. A broad, exchangeable singlet for the -NH₂ protons also appears.
¹³C NMR (δ, ppm) C3-CN: ~117C3-CH₂NH₂: ~40-45The nitrile carbon signal is replaced by a new aliphatic carbon signal in the upfield region, corresponding to the methylene carbon.
Mass Spec (m/z) M⁺ cluster around 244/246/248M⁺ cluster around 249/251/253The molecular weight increases by 4 amu, corresponding to the addition of four hydrogen atoms. The original Br/Cl isotopic pattern is retained.

Workflow for Synthesis and Analysis

The general workflow for transforming and characterizing these compounds is a cyclical process of synthesis, purification, and analysis, ensuring the final product meets the required structural and purity specifications.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (this compound) reaction Chemical Reaction (Substitution, Hydrolysis, or Reduction) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purify Purification (Recrystallization or Chromatography) workup->purify analysis Spectroscopic Analysis (IR, NMR, MS) purify->analysis confirm Structure Confirmed? analysis->confirm Data Matches Expected Product revisit Re-evaluate analysis->revisit Data Mismatch revisit->reaction Optimize Conditions

Caption: General workflow for synthesis, purification, and analysis.

Conclusion

The spectroscopic analysis of this compound and its reaction products provides a clear illustration of how fundamental organic transformations manifest in different analytical techniques. Each reaction imparts a unique "fingerprint" that can be deciphered through careful interpretation of FT-IR, NMR, and Mass Spectrometry data. The disappearance of a key functional group signal (e.g., C≡N or C-Cl) and the appearance of new, characteristic signals (e.g., C=O, N-H, or C-N) provide unambiguous evidence of a successful chemical conversion. By correlating these spectral changes with the underlying molecular transformations, researchers can confidently track their reactions, confirm the structures of their products, and ensure the quality of these valuable chemical intermediates.

References

  • Chemistry LibreTexts. (2021). Reduction of Nitriles.
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Safety Operating Guide

Proper Disposal of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends to the entire lifecycle of the chemical reagents you employ. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile (CAS Number: 42951-71-3). Adherence to these procedures is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment and Immediate Safety Precautions

Based on data from structurally similar compounds, such as 5-Bromo-2-fluorobenzonitrile, this compound should be handled as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and respiratory tract irritation.[3]

Assumed Hazard Profile:

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[3]
Skin IrritationH315Causes skin irritation.[3]
Eye IrritationH319Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[3]

Immediate Actions and Personal Protective Equipment (PPE):

Before handling the compound for disposal, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[4] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat, with additional protective clothing if there is a risk of splashing.

In the event of accidental exposure:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[5]

  • Inhalation: Move to fresh air and seek medical attention.[5]

  • Ingestion: Rinse mouth with water and seek immediate medical attention.[6]

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation of chemical waste is a cornerstone of laboratory safety and cost-effective disposal. As a halogenated organic compound, this compound must not be mixed with non-halogenated waste streams.[7][8]

Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • Use a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene) for solid waste.

    • For solutions, use a sealable, airtight container designed for liquid hazardous waste.[4]

    • The container must be in good condition, with a secure-fitting cap.

  • Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound".

    • List all components and their approximate concentrations if it is a solution.

    • Include the date of initial waste accumulation.

  • Waste Transfer:

    • Solid Waste: Carefully transfer the solid this compound, along with any contaminated items (e.g., weighing papers, pipette tips, gloves), into the designated solid waste container.

    • Liquid Waste: If the compound is in a solvent, the entire solution is considered halogenated waste. Transfer it into the designated liquid waste container.

    • Securely cap the container immediately after adding waste.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and acids.[4]

Disposal of Empty Containers

An empty container that held this compound must be decontaminated before it can be disposed of as non-hazardous waste.

Procedure for Decontamination:

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

    • The first rinsate is considered hazardous and must be collected and disposed of as halogenated organic liquid waste.

    • Subsequent rinsates should also be collected as hazardous waste.

  • Container Disposal:

    • After triple rinsing and allowing the container to air dry in a fume hood, deface or remove the original label.

    • The decontaminated container can then be disposed of in the regular trash or recycled, in accordance with your institution's policies.

Final Disposal Pathway

The final disposal of this compound should be handled by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

The recommended and most common method for the final disposal of halogenated organic compounds is high-temperature incineration. [9] This process is designed to destroy the organic molecule, converting it into less harmful inorganic compounds. However, the incineration of brominated and chlorinated compounds can produce hazardous byproducts if not performed under optimal conditions.[10][11] Professional disposal facilities are equipped with the necessary technology, including afterburners and scrubbers, to manage these potential emissions.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound assess_hazards Step 1: Assess Hazards and Don PPE start->assess_hazards segregate_waste Step 2: Segregate as Halogenated Waste assess_hazards->segregate_waste solid_waste Solid Waste (Pure compound, contaminated labware) segregate_waste->solid_waste  Is it solid? liquid_waste Liquid Waste (Solutions containing the compound) segregate_waste->liquid_waste  Is it liquid? collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Step 3: Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Step 4: Contact EHS for Pickup store_waste->contact_ehs incineration Final Disposal: High-Temperature Incineration by Licensed Facility contact_ehs->incineration

Caption: Disposal workflow for this compound.

Regulatory Causality and Trustworthiness

This procedural guide is designed as a self-validating system. By treating this compound as a hazardous, halogenated organic compound from the outset, you are adhering to the most stringent potential classification. This "worst-case scenario" approach ensures compliance with regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), even in the absence of compound-specific data. The core principle is waste segregation, which prevents the cross-contamination of less hazardous waste streams and ensures that the material is directed to a facility capable of managing its specific hazards.

By following these steps, you not only protect yourself and your colleagues but also contribute to the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental stewardship.

References

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  • Sigma-Aldrich. (2025). Safety Data Sheet for a related compound.
  • CymitQuimica. (n.d.). This compound.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile.
  • Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-chloropyrimidine.
  • Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
  • Lahl, U., et al. (1990).
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Pyridine.
  • GOV.UK. (2024). Pyridine: incident management.
  • Lin, C., et al. (1999). Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. OSTI.GOV.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for pyridine hydrofluoride.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Vehlow, J. (2003).
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  • Biomonitoring California. (n.d.). Brominated and Chlorinated Organic Chemical Compounds Used As Flame Retardants.
  • Wang, A., & Biehl, E. R. (1987). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar.
  • BenchChem. (2025). Unveiling the Byproduct Profile of 5-Bromo-6-chloronicotinoyl Chloride Reactions: A Comparative Guide.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

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A Senior Application Scientist's Guide to Handling 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the fast-paced world of drug discovery and chemical synthesis, our commitment to safety is as critical as our scientific objectives. This guide provides essential, direct guidance for the safe handling and disposal of 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile (CAS No. 42951-71-3). The protocols herein are synthesized from a conservative assessment of safety data sheets (SDS) for structurally analogous halogenated and cyanopyridine compounds. This approach ensures a robust margin of safety, grounding our procedures in established principles of chemical hazard mitigation.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is a substituted pyridine derivative. The combination of halogens (bromo and chloro) and a nitrile (cyano) group on an aromatic ring system suggests a profile of acute toxicity, as well as irritant properties. The primary routes of exposure are inhalation of the solid powder, dermal contact, and eye contact. Based on data from similar chemical structures, a comprehensive hazard profile can be anticipated.[1][2][3]

Table 1: Anticipated Hazard Classifications

Hazard Category GHS Hazard Statement Rationale and Implication
Acute Toxicity (Oral, Dermal, Inhalation) H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[3] This compound should be handled with techniques that minimize dust generation and prevent any direct contact with the body. All operations should be conducted within a certified chemical fume hood.
Skin Corrosion/Irritation H315: Causes skin irritation.[1][3] Direct skin contact can lead to local inflammation and irritation. Impervious gloves and protective clothing are mandatory to prevent exposure.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1][3] The powder can cause significant irritation or damage upon contact with eyes. Chemical safety goggles are the minimum requirement; a face shield is recommended for splash risks.

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[1][2] | Inhalation of airborne particles can irritate the respiratory tract. Respiratory protection and engineering controls are crucial. |

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a comprehensive system designed to place effective barriers between the researcher and the chemical hazard.

Tier 1: Engineering Controls (The Primary Barrier)

Your first line of defense is to engineer the hazard out of your immediate workspace.

  • Chemical Fume Hood: All handling of this compound solid, including weighing and transfers, must be performed inside a certified chemical fume hood to control airborne particulates.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1][4]

  • Safety Stations: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance from the workstation.[1]

Tier 2: Personal Protective Equipment (The Secondary Barrier)

This is the equipment you wear to protect yourself from residual exposure.

  • Eye & Face Protection:

    • Requirement: Wear chemical safety goggles that provide a complete seal around the eyes.

    • Rationale: Standard safety glasses with side shields do not offer sufficient protection from fine powders. Goggles are essential to prevent eye contact.[5] For procedures with a higher risk of splashing (e.g., dissolving the compound), a face shield should be worn in addition to goggles.

  • Hand Protection:

    • Requirement: Wear nitrile rubber gloves.[6] Always use a proper glove removal technique to avoid contaminating your skin.[4]

    • Rationale: Nitrile provides good resistance against a range of chemicals.[7] Given that this compound is harmful upon skin contact, gloves are a critical barrier. Contaminated gloves must be disposed of as hazardous waste.[4] Change gloves every 30-60 minutes or immediately if contamination is suspected.[8]

  • Body Protection:

    • Requirement: A long-sleeved laboratory coat is mandatory. For larger quantities or procedures with significant risk of contamination, consider a disposable gown that provides full body coverage.[9]

    • Rationale: This protects the skin on your arms and body from accidental contact with the chemical.[5]

  • Respiratory Protection:

    • Requirement: When handling the compound outside of a fume hood (a practice that should be avoided) or during a large spill cleanup, a respirator is necessary.[5][9] A NIOSH-approved N95 particulate respirator is the minimum requirement.[4]

    • Rationale: A respirator prevents the inhalation of airborne particles that can cause respiratory irritation and systemic toxicity. Surgical masks offer no protection from chemical dusts.[8]

Table 2: PPE Quick Reference Guide

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (in fume hood) Safety Goggles Nitrile Gloves Lab Coat Not required if in fume hood
Dissolving/Reaction Setup Safety Goggles & Face Shield Nitrile Gloves Lab Coat Not required if in fume hood
Spill Cleanup Safety Goggles & Face Shield Nitrile Gloves Disposable Gown N95 Respirator (minimum)

| Waste Packaging | Safety Goggles | Nitrile Gloves | Lab Coat | Not required |

Operational and Disposal Plan

A safe experiment is one that is planned from start to finish, including the disposal of all waste generated.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure you are wearing all required PPE. Designate a specific area within the fume hood for the procedure to contain any potential contamination.

  • Weighing & Transfer: Carefully weigh the solid compound on weighing paper or in a container. Avoid any actions that could generate dust. Use a spatula to gently transfer the solid.

  • Post-Handling Decontamination: After completing the transfer, wipe down the spatula, the balance, and the fume hood surface with a suitable solvent (e.g., acetone or ethanol). The wipes used for cleaning are considered hazardous waste.

  • Hand Washing: After removing your gloves correctly, wash your hands thoroughly with soap and water.

Disposal: A Cradle-to-Grave Responsibility

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: This compound is a halogenated organic substance. It must be disposed of in a waste stream specifically designated for "Halogenated Organic Waste."[6] Do not mix it with non-halogenated waste.

  • Solid Waste: Collect all contaminated solid materials, including gloves, weighing paper, pipette tips, and contaminated wipes, in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste: Any solutions containing this compound should be collected in a labeled, sealed container for halogenated liquid waste.[5]

  • Empty Containers: The original product container is considered hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., acetone). The first rinsate must be collected and disposed of as halogenated liquid waste.[6] Subsequent rinses can also be collected. The rinsed container can then be disposed of according to your institution's policy.

  • Final Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste, following all institutional and local regulations.[10]

Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_final Final Steps Prep Don PPE (Goggles, Gloves, Lab Coat) Area Designate work area in fume hood Weigh Weigh & Transfer Compound Prep->Weigh Decon Decontaminate Surfaces & Tools Weigh->Decon Segregate Segregate Waste (Halogenated) Decon->Segregate Collect Collect Solid & Liquid Waste in Labeled Containers Segregate->Collect Rinse Triple-Rinse Empty Containers (Collect Rinsate) Collect->Rinse RemovePPE Remove PPE Correctly Rinse->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash Pickup Arrange for EHS Pickup Wash->Pickup

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these protocols, you build a framework of safety that protects not only yourself and your colleagues but also the integrity of your research. Treat every chemical with the respect its potential hazards demand.

References

  • Capot Chemical. (2025, December 30). MSDS of 2-Bromo-5,6-dimethyl-nicotinonitrile.
  • MySkinRecipes. This compound Product Information.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • National Institute of Standards and Technology. (2007, January). Guide for the Selection of Personal Protective Equipment for Emergency First Responders.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Bromo-4-chloro-3-indoxyl-α-D-glucopyranoside.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.